Amorfrutin A

Catalog No.
S650709
CAS No.
80489-90-3
M.F
C21H24O4
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amorfrutin A

CAS Number

80489-90-3

Product Name

Amorfrutin A

IUPAC Name

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24)

InChI Key

CTNFTPUIYFUXBE-UHFFFAOYSA-N

SMILES

Array

Synonyms

Amorfrutin 1

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C

The exact mass of the compound 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Amorfrutin A discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Plant Origin

Amorfrutin A was identified as part of a family of prenylated phenolic compounds, the amorfrutins, found in specific plant species. The primary botanical source confirmed across multiple studies is the fruit of Amorpha fruticosa L. (Fabaceae family) [1]. It was also concurrently discovered in the edible roots of Glycyrrhiza foetida [2]. This discovery was facilitated by screening a proprietary compound library from AnalytiCon Discovery, which contained thousands of pure, isolated natural compounds [3].

Isolation and Purification Protocols

The following table summarizes the core method for isolating this compound and related compounds.

Aspect Specification
Source Material Fruits of Amorpha fruticosa [4]
Initial Extraction Crude extract obtained from plant material, followed by fractionation to produce an n-hexane-soluble crude extract [4].
Key Purification Technique High-Speed Counter-Current Chromatography (HSCCC) [4]
HSCCC Solvent System n-hexane/ethanol/water in a volume ratio of 5:4:1 [4]
Typical Yield 10.7 mg of this compound obtained from 200 mg of n-hexane-soluble crude extract [4].
Purity Achieved 96.7%, as determined by Ultra-High Performance Liquid Chromatography (UHPLC) [4].

The isolation workflow from the crude plant extract to pure this compound can be visualized as follows:

Start Fruits of Amorpha fruticosa Step1 Initial Extraction & Fractionation Start->Step1 Step2 n-Hexane-soluble Crude Extract Step1->Step2 Step3 High-Speed Counter-Current Chromatography (HSCCC) Step2->Step3 Step4 Purified this compound Step3->Step4

Qualitative and Quantitative Analysis

For quality control and accurate measurement, an HPLC method was developed and validated specifically for amorfrutins in complex plant matrices [1].

Analysis Parameter Details for this compound
HPLC Column Hypersil BDS C18 column [1]
Mobile Phase Gradient elution of acetonitrile and 0.2% glacial acetic acid [1]
Calibration Range 4.5 - 90.2 μg/mL [1]
Calibration Linearity (r²) > 0.999 [1]
Content in A. fruticosa Fruit 0.54 - 3.52 mg/g of plant material [1]
Structural Identification MS, ¹H NMR, and ¹³C NMR spectroscopy [4]

Initial Biological Characterization and Significance

Early testing confirmed that this compound is a potent natural product with significant bioactivity.

  • Target and Mechanism: this compound was identified as a Selective PPARγ Modulator (SPPARγM). It binds to and activates the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator of glucose and lipid metabolism [2]. This mechanism is responsible for its potent anti-diabetic and insulin-sensitizing effects observed in vivo [2].
  • Therapeutic Advantage: Unlike synthetic full PPARγ agonists (thiazolidinediones), this compound acts as a partial agonist. This selective modulation is associated with a superior safety profile, as it did not induce adverse effects like weight gain or hepatotoxicity in animal models [2].
  • Anticancer Activity: Subsequent research revealed that this compound also exhibits anticancer properties. It inhibits TNF-α-induced JAK/STAT signaling, suppresses cancer cell survival, and inhibits proliferation in human cervical carcinoma cells (HeLa cells), as shown in the pathway below [5].

TNF TNF-α JAK JAK1/JAK2/Src Kinases TNF->JAK STAT STAT3 Phosphorylation & Nuclear Translocation JAK->STAT Target Oncogene Expression (Cell Survival, Proliferation) STAT->Target AmorA This compound AmorA->JAK Inhibits

The search results did not contain a unified experimental workflow from discovery to all functional assays. However, based on the gathered data, the core research and development process for this compound is as follows:

A Plant Collection (Amorpha fruticosa) B Compound Library Construction & Screening A->B C Bioassay-Guided Fractionation B->C D Isolation & Purification (HSCCC) C->D E Structural Elucidation (NMR, MS) D->E F In Vitro Profiling (Binding, Cofactor Recruitment) E->F G In Vivo Validation (Disease Models) F->G

References

Comprehensive Technical Analysis: Amorfrutin A as a Selective PPARγ Modulator: Binding Mechanism and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amorfrutins and Their Significance in Metabolic Disease

Amorfrutins represent a novel class of natural product therapeutics derived from edible plant sources with potent antidiabetic properties and unique binding characteristics for the peroxisome proliferator-activated receptor gamma (PPARγ). With the global incidence of obesity and type 2 diabetes reaching epidemic proportions, there is an urgent need for new treatment strategies that effectively address insulin resistance without the undesirable side effects associated with current PPARγ-targeting drugs [1]. The amorfrutin family, comprising isoprenoid-substituted benzoic acid derivatives without stereocenters, was initially identified through screening of approximately 8,000 pure compounds derived from edible biomaterials [1]. These compounds are found in the edible roots of Glycyrrhiza foetida (licorice) and fruits of Amorpha fruticosa, both of which have historical applications in traditional medicine and culinary practices [1].

The significance of amorfrutins lies in their selective PPARγ modulation capability, which results in physiological profiles markedly different from activation by synthetic PPARγ drugs like thiazolidinediones (TZDs). Unlike full agonists such as rosiglitazone that are associated with weight gain, hepatotoxicity, and other adverse effects, amorfrutins function as partial agonists that induce distinct gene expression patterns while maintaining potent glucose-lowering and insulin-sensitizing effects [1] [2]. This comprehensive technical review examines the structural basis, binding mechanism, functional consequences, and therapeutic potential of amorfrutin A and its analogs, providing researchers and drug development professionals with detailed experimental protocols and mechanistic insights.

Structural Classification and Natural Sources of Amorfrutins

Chemical Architecture and Key Analogs

Amorfrutins belong to a family of phenyl terpenoid natural products characterized by an isoprenoid-substituted benzoic acid core structure. The fundamental chemical architecture consists of a benzoic acid scaffold with various isoprenyl side chain substitutions that significantly influence receptor binding affinity and functional activity [1] [2]. To date, researchers have identified and characterized more than 38 amorfrutin compounds from natural sources with PPARγ binding affinities ranging from 19 nM to 6 μM [2]. The structural diversity within this compound family arises from variations in the number, position, and length of isoprenoid chains attached to the benzoic acid core.

Table 1: Key Amorfrutin Compounds and Their PPARγ Binding Affinities

Compound PPARγ Binding Affinity (Kᵢ, nM) Natural Source Relative Efficacy (%)
Amorfrutin 1 236 nM G. foetida roots 39%
Amorfrutin 2 287 nM G. foetida roots 30%
Amorfrutin 3 352 nM A. fruticosa fruits 22%
Amorfrutin 4 278 nM A. fruticosa fruits 15%
Amorfrutin B 19 nM Multiple sources Not specified
Rosiglitazone 7 nM Synthetic 100%
Pioglitazone 584 nM Synthetic Not specified

The most potent naturally occurring analog identified to date is amorfrutin B, which demonstrates an exceptional binding affinity (Kᵢ = 19 nM) to PPARγ, approaching that of the synthetic drug rosiglitazone (Kᵢ = 7 nM) and significantly exceeding the affinity of other amorfrutins [2]. Structure-activity relationship studies indicate that the geranyl side chain present in amorfrutin B contributes to its enhanced binding affinity through extensive van der Waals contacts within the ligand-binding domain of PPARγ [2]. The absence of stereocenters in all amorfrutins simplifies synthetic approaches and structural optimization, enhancing their potential as lead compounds for drug development.

Natural Sources and Traditional Use

Amorfrutins are primarily extracted from the edible roots of Glycyrrhiza foetida and the fruits of Amorpha fruticosa [1]. Both plants belong to the legume family (Fabaceae) and have documented uses in traditional medicine systems. Glycyrrhiza species (licorice) have an extensive history in traditional Chinese and European medicine for treating various ailments, including respiratory, gastrointestinal, and inflammatory conditions [1]. The discovery of amorfrutins in these traditionally consumed plants provides a validated safety profile based on historical usage and supports their development as nutraceuticals or pharmaceuticals for metabolic disorders.

Structural Basis of PPARγ Binding

X-ray Crystallography of the PPARγ-Amorfrutin Complex

The molecular mechanism of amorfrutin binding to PPARγ has been elucidated through X-ray crystallography of the PPARγ ligand-binding domain (LBD) complexed with amorfrutin 1 at 2.0 Å resolution [1]. This high-resolution structural analysis reveals that amorfrutin 1 binds within the canonical ligand-binding pocket of PPARγ, positioned between helix H3 and the β-sheet of the LBD. The structure demonstrates that the PPARγ LBD recognizes amorfrutin 1 in a manner similar to other synthetic partial agonists such as nTZDpa, MRL-24, and BVT.13, with key interactions stabilizing helix H3 and the β-sheet [1].

The carboxyl group of the benzoic acid core forms critical hydrogen bonds and salt bridges with Ser342 and Arg288 of the LBD, interactions that are essential for high-affinity binding [1]. Experimental evidence supporting the importance of these interactions comes from methylation of the carboxyl group, which reduces binding affinity to PPARγ by a factor of 40 [1]. Additionally, the ortho-phenyl and meta-isoprenyl substituents of amorfrutin 1 engage in extensive van der Waals contacts with hydrophobic residues within the LBD, contributing to binding stability and specificity. The structural data provide a rational basis for understanding the structure-activity relationships within the amorfrutin family and offer opportunities for structure-based design of optimized analogs.

Molecular Interactions and Binding Mode

G cluster_1 Key PPARγ Residues cluster_2 Amorfrutin Structural Features PPARg PPARg Amorfrutin Amorfrutin PPARg->Amorfrutin Hydrogen Bonding PPARg->Amorfrutin Salt Bridges PPARg->Amorfrutin Van der Waals Ser342 Ser342 Amorfrutin->Ser342 H-bond/Salt Bridge Arg288 Arg288 Amorfrutin->Arg288 H-bond/Salt Bridge HelixH3 HelixH3 Amorfrutin->HelixH3 Stabilization BetaSheet BetaSheet Amorfrutin->BetaSheet Stabilization CarboxylGroup CarboxylGroup CarboxylGroup->Amorfrutin OrthoPhenyl OrthoPhenyl OrthoPhenyl->Amorfrutin MetaIsoprenyl MetaIsoprenyl MetaIsoprenyl->Amorfrutin

Molecular interactions between this compound and PPARγ ligand-binding domain.

The binding mode of amorfrutins to PPARγ involves a network of molecular interactions that confer both affinity and selectivity. The fundamental binding mechanism can be decomposed into several critical elements:

  • Ionic and hydrogen bonding: The anionic carboxylate of amorfrutin forms a salt bridge with the guanidinium group of Arg288 and a hydrogen bond with the hydroxyl group of Ser342, mimicking the interactions observed with endogenous fatty acid ligands [1]. These polar interactions anchor the ligand within the binding pocket and provide binding energy.

  • Hydrophobic contacts: The isoprenoid side chains extend into the hydrophobic region of the ligand-binding pocket, forming van der Waals interactions with residues from helix 3, the β-sheet, and helix 7 [1]. The length and branching pattern of these isoprenoid chains significantly influence binding affinity, with the geranyl side chain of amorfrutin B providing optimal contacts.

  • Subtype selectivity determinants: The specific arrangement of the amorfrutin binding pocket explains the >100-fold selectivity for PPARγ over PPARα and PPARβ/δ [1]. Key structural differences in the LBD of PPAR subtypes, particularly in the region accommodating the isoprenoid chains, enable this selectivity profile.

This detailed understanding of the structural basis of PPARγ binding provides a foundation for rational drug design and explains the unique pharmacological properties of amorfrutins compared to synthetic full agonists.

Functional Consequences of PPARγ Activation by this compound

Selective Cofactor Recruitment and Gene Regulation

Amorfrutins induce a distinct cofactor recruitment profile that underlies their selective PPARγ modulator (SPPARγM) activity. Unlike rosiglitazone, which functions as a full agonist and recruits a broad range of transcriptional coactivators, amorfrutins demonstrate partial agonist activity with selective modulation of cofactor interactions [1]. Specifically, amorfrutin 1 induces only 15-39% of maximal PPARγ activation compared to rosiglitazone in reporter gene assays [1]. This partial activation results in a unique gene expression signature that maintains insulin-sensitizing effects while minimizing adverse gene regulation associated with full agonists.

A critical feature of amorfrutin-mediated PPARγ activation is its differential effect on coregulator proteins. While amorfrutins only partially recruit transcriptional coactivators such as CBP, PGC1α, TRAP220/DRIP, and PRIP/RAP250, they effectively disrupt the interaction between PPARγ and the corepressor NCoR (nuclear receptor corepressor) with potency similar to rosiglitazone (IC₅₀ = 51 nM for amorfrutin 1 vs. 64 nM for rosiglitazone) [1]. This specific coregulator profile is significant because genetic studies have shown that NCoR deletion results in PPARγ activation and improved insulin sensitivity [1]. The selective cofactor recruitment by amorfrutins translates to distinct gene expression patterns in adipocytes, with upregulation of beneficial PPARγ target genes such as Fabp4, Slc2a4, and Nr1h3, but to a much lower extent compared to full activation by rosiglitazone [1].

Anti-inflammatory Properties Through NF-κB Pathway Inhibition

Beyond their metabolic effects, amorfrutins exhibit potent anti-inflammatory properties through interference with NF-κB signaling. This compound significantly inhibits TNF-α-induced NF-κB activation and suppresses the expression of multiple NF-κB-regulated gene products involved in inflammation, proliferation, and metastasis [3]. Specifically, this compound treatment reduces the expression of:

  • Inflammatory mediators: IL-8, TNF-α, and MCP1
  • Anti-apoptotic proteins: cIAP-1 and FLIP
  • Proliferation regulators: CyclinD1 and COX-2
  • Invasion and angiogenesis factors: MMP-9 and VEGF [3]

The mechanism involves inhibition of TNF-α-induced IκBα phosphorylation and degradation, subsequent nuclear translocation of the p65 subunit, and NF-κB-DNA binding activity [3]. This NF-κB inhibitory activity occurs independently of PPARγ activation and expands the potential therapeutic applications of amorfrutins to inflammatory conditions such as inflammatory bowel disease and possibly cancer [3] [4].

Table 2: Functional Consequences of Amorfrutin-Mediated PPARγ Activation

Parameter Amorfrutin Effect Rosiglitazone Effect Biological Significance
Cofactor Recruitment Partial (15-39%) Full (100%) Selective gene regulation
NCoR Corepressor Dissociated (IC₅₀ = 51 nM) Dissociated (IC₅₀ = 64 nM) Enhanced insulin sensitivity
Adipocyte Differentiation Moderate induction Strong induction Reduced lipid storage
NF-κB Pathway Inhibited Not reported Anti-inflammatory effects
In Vivo Glucose Tolerance Strong improvement Strong improvement Therapeutic efficacy
Weight Gain Not observed Significant Safety advantage
Hepatotoxicity Not observed Possible Safety advantage
Gene Expression Profiling in Metabolic Tissues

Transcriptomic analyses reveal that amorfrutins induce selective PPARγ gene expression networks in adipocytes that differ substantially from those activated by full agonists. Knockdown experiments demonstrate that PPARγ specificity is essential for amorfrutin-induced gene expression changes, as siRNA-mediated reduction of PPARγ significantly reduces or abolishes amorfrutin-mediated gene regulation [1]. The selective gene modulation profile helps explain the favorable physiological effects observed in vivo, including improved insulin sensitivity without concomitant increases in fat storage or other unwanted side effects associated with full PPARγ agonists [1].

G cluster_pathways Cellular Pathways & Effects cluster_molecular Molecular Mechanisms cluster_genes Regulated Genes AmorfrutinBinding Amorfrutin Binding to PPARγ CofactorRecruitment CofactorRecruitment AmorfrutinBinding->CofactorRecruitment GeneExpression GeneExpression AmorfrutinBinding->GeneExpression NKbInhibition NKbInhibition AmorfrutinBinding->NKbInhibition This compound Mitochondrial Mitochondrial AmorfrutinBinding->Mitochondrial Amorfrutin B Glucose Improved Glucose Uptake Inflammation Reduced Inflammation Lipids Improved Lipid Metabolism NoWeightGain No Weight Gain LiverProtection Liver Protection CofactorRecruitment->Glucose CofactorRecruitment->Lipids GeneExpression->Glucose GeneExpression->NoWeightGain Fabp4 Fabp4 GeneExpression->Fabp4 Slc2a4 Slc2a4 GeneExpression->Slc2a4 Nr1h3 Nr1h3 GeneExpression->Nr1h3 NKbInhibition->Inflammation InflammatoryGenes InflammatoryGenes NKbInhibition->InflammatoryGenes Mitochondrial->LiverProtection

Cellular pathways and effects mediated by amorfrutin binding to PPARγ.

In Vivo Efficacy and Therapeutic Potential

Metabolic Improvements in Animal Models

The therapeutic potential of amorfrutins has been validated in multiple animal models of metabolic disease. In diet-induced obese and db/db mice, amorfrutin treatment strongly improves insulin resistance and other metabolic parameters without increasing fat storage or causing hepatotoxicity [1]. Specifically, amorfrutin B administered at 100 mg kg⁻¹ day⁻¹ for 27 days to insulin-resistant high-fat-diet-fed C57BL/6 mice significantly improved insulin sensitivity, glucose tolerance, and blood lipid profiles [2]. These metabolic improvements were comparable to those achieved with rosiglitazone (4 mg kg⁻¹ day⁻¹) but without the associated side effects [2].

Notably, amorfrutin B treatment did not induce weight gain – a common and dose-limiting side effect of thiazolidinediones – and furthermore demonstrated liver-protecting properties in animal models [2]. This hepatoprotective effect is particularly significant given the association of some PPARγ agonists with liver toxicity and the high prevalence of non-alcoholic fatty liver disease in patients with type 2 diabetes. Additional safety assessments revealed that amorfrutins lacked adverse effects on osteoblastogenesis and fluid retention, two other common limitations of full PPARγ agonists [2].

Neuroprotective Applications

Recent research has expanded the potential therapeutic applications of amorfrutins beyond metabolic disease to include neuroprotective effects in models of hypoxic/ischemic brain injury. Amorfrutin B compromises hypoxia/ischemia-induced activation of human microglia in a PPARγ-dependent manner, reducing inflammation, normalizing mitochondrial status, and controlling proliferation potential [5]. This modulation of microglial function represents a promising approach for treating stroke and perinatal asphyxia, conditions with limited therapeutic options [5].

The neuroprotective mechanism involves PPARγ/PGC1α signaling activation, which shifts microglia from a proinflammatory state to a quiescent phenotype. Specifically, amorfrutin B treatment in human microglial cells subjected to hypoxia/ischemia decreased IBA1 fluorescence intensity, reduced caspase-1 activity, downregulated IL1B/IL-1β and TNFA expression while upregulating IL10/IL-10, and improved mitochondrial membrane potential and function [5]. These effects were accompanied by increased mRNA and/or protein levels of PPARγ and PGC1α, confirming target engagement [5].

Experimental Protocols for Key Assays

PPARγ Binding Assays

The binding affinity of amorfrutins to PPARγ is quantitatively determined using competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assays [1] [2]. The detailed methodology involves:

  • Receptor preparation: The ligand-binding domain of human PPARγ is expressed and purified as a glutathione S-transferase (GST) fusion protein.
  • Ligand labeling: A fluorescent PPARγ ligand such as Fluormone PPARγ Green is used as the tracer.
  • Competitive binding: Test compounds (amorfrutins) are serially diluted and incubated with the PPARγ LBD and tracer ligand.
  • FRET measurement: The homogeneous assay format uses europium-labeled anti-GST antibody as the FRET donor and the tracer ligand as the acceptor.
  • Data analysis: Fluorescence emission is measured at 520 nm and 495 nm, and the ratio is calculated. Ki values are determined from competitive displacement curves using appropriate software (e.g., GraphPad Prism) [1].

This assay format enables high-throughput screening of compound libraries and accurate determination of binding constants for PPARγ and its subtypes (PPARα and PPARβ/δ) to establish selectivity profiles [1].

Transcriptional Activation Assays

The functional activity of amorfrutins as PPARγ agonists is assessed using reporter gene assays in appropriate cell systems:

  • Vector construction: A PPAR-responsive element (PPRE)驱动 the expression of a luciferase reporter gene is cloned into an appropriate vector.
  • Cell culture and transfection: CV-1 cells or other suitable cell lines are cultured and transfected with the PPRE-luciferase construct along with PPARγ expression plasmids.
  • Compound treatment: Transfected cells are treated with various concentrations of amorfrutins or reference compounds (e.g., rosiglitazone) for 24-48 hours.
  • Luciferase measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
  • Data analysis: Dose-response curves are generated, and EC₅₀ values and efficacy relative to full agonists are calculated [1].

For enhanced physiological relevance, these assays can be performed in human primary adipocytes where endogenous PPARγ is expressed at high levels and participates in natural transcriptional complexes [2].

In Vivo Efficacy Studies

The glucose-lowering and insulin-sensitizing effects of amorfrutins are evaluated in rodent models of metabolic disease using standardized protocols:

  • Animal models: Insulin-resistant high-fat-diet-fed C57BL/6 mice or genetically diabetic db/db mice are commonly used.
  • Compound administration: Amorfrutins are incorporated into the diet (e.g., 100 mg kg⁻¹ day⁻¹ for amorfrutin B) or administered by oral gavage for 2-4 weeks.
  • Metabolic assessments:
    • Intraperitoneal insulin sensitivity test (IPIST): After overnight fasting, insulin (1.5 U/kg) is injected intraperitoneally, and blood glucose is measured at 0, 15, 30, 60, and 120 minutes.
    • Oral glucose tolerance test (OGTT): After overnight fasting, glucose (2 g/kg) is administered orally, and blood glucose is measured at 0, 15, 30, 60, and 120 minutes.
    • Homeostatic model assessment of insulin resistance (HOMA-IR): Calculated from fasting glucose and insulin levels [2].
  • Tissue collection and analysis: Plasma and tissues (liver, adipose, muscle) are collected for biochemical analyses (lipid profiles, liver enzymes, adipokine levels) and gene expression studies [2].

These comprehensive experimental approaches provide robust data on the efficacy, mechanism of action, and safety profile of amorfrutins as potential therapeutics for metabolic and inflammatory diseases.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of natural product-derived selective PPARγ modulators with potent antidiabetic and anti-inflammatory properties. Their unique binding mode to PPARγ, characterized by specific molecular interactions with Ser342 and Arg288 in the ligand-binding domain, results in distinct cofactor recruitment profiles and gene expression patterns that translate to beneficial metabolic effects without the undesirable side effects associated with full PPARγ agonists. The favorable safety profile of amorfrutins, including absence of weight gain, hepatotoxicity, and adverse effects on bone metabolism, positions them as attractive candidates for further development as therapeutics for type 2 diabetes, insulin resistance, and potentially other PPARγ-related disorders.

References

Comprehensive Technical Guide: Amorfrutin A from Amorpha fruticosa - Sources, Mechanisms, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amorfrutins and Amorpha fruticosa

The amorfrutin family of natural compounds represents a structurally distinct class of isoprenoid-substituted benzoic acid derivatives that have emerged as potent antidiabetic agents with unique mechanisms of action. First identified through systematic screening of natural product libraries, these compounds lack stereocenters yet demonstrate remarkable binding specificity for nuclear receptors involved in metabolic regulation, particularly peroxisome proliferator-activated receptor gamma (PPARγ) [1]. Amorfrutins have been isolated from several plant sources, with the highest concentrations found in the legume species Amorpha fruticosa L. (commonly known as false indigo or bastard indigobush) and various Glycyrrhiza (licorice) species [1] [2]. Amorpha fruticosa is a deciduous shrub native to North America that has become naturalized across Europe and Asia, where it is often classified as an invasive species due to its aggressive growth characteristics and ecological impacts [3] [2]. Despite its invasive status, this plant represents a valuable phytochemical resource with demonstrated potential for development into therapeutic agents targeting metabolic and neurological disorders [2].

The growing interest in amorfrutins stems from their favorable pharmacological profile compared to conventional PPARγ-targeting drugs. Unlike thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone, which are associated with significant adverse effects including weight gain, hepatotoxicity, and cardiovascular complications, amorfrutins function as selective PPARγ modulators (SPPARγMs) that activate the receptor in a more nuanced manner [1] [4]. This selective modulation results in beneficial metabolic effects without triggering the harmful side effects characteristic of full agonists, positioning amorfrutins as promising candidates for the development of safer anti-diabetic and neuroprotective therapeutics [1] [5] [4]. Additionally, recent research has revealed that amorfrutins exhibit pleiotropic biological activities beyond metabolic regulation, including anti-inflammatory, antioxidant, and direct neuroprotective effects, substantially expanding their potential therapeutic applications [5] [4] [6].

Natural Sources and Phytochemistry

Plant Sources and Distribution

Amorpha fruticosa L. (Fabaceae) is a perennial deciduous shrub native to North America, specifically the contiguous United States, northern Mexico, and southeastern Canada [2]. The plant typically grows to heights of 1.0-3.5 meters with multiple stems and a broad crown, characterized by compound, odd-pinnate leaves 10-28 cm long containing 9-21 elliptical leaflets [2]. The species displays significant morphological variability, evidenced by the documentation of 36 synonyms and 17 varieties and 8 forms in taxonomic literature [3]. The plant was introduced to Europe in the early 1700s as an ornamental species and for erosion control, eventually spreading extensively throughout European and Asian territories [2]. The rich nectar production of its distinctive purplish-blue flowers with orange anthers makes it a valuable honey plant, further contributing to its cultivation and dissemination [2].

The invasive potential of A. fruticosa has been documented across its introduced range, with the species particularly successful in colonizing degraded habitats, river banks, roadsides, and forest edges [3] [2]. This expansion is facilitated by its tolerance of various environmental conditions, robust reproductive capacity through both seeds and suckers, and allelopathic properties that may inhibit competing vegetation [2]. Interestingly, recent investigations have revealed that plants growing at the northern limits of their distribution range, such as those studied in the Main Botanical Garden of the Russian Academy of Sciences in Moscow, exhibit enhanced secondary metabolite production, potentially as an adaptive response to environmental stress [3]. This observation has significant implications for the strategic cultivation and harvesting of A. fruticosa for amorfrutin extraction, suggesting that growth conditions may be optimized to maximize bioactive compound yields.

Amorfrutin Composition and Distribution

Amorfrutins constitute a structurally homologous series characterized by a benzoic acid backbone with varying isoprenoid substitutions at the meta- and ortho- positions [1]. The major amorfrutin compounds identified in A. fruticosa include amorfrutin A (also designated amorfrutin 1 in some studies), amorfrutin B, and several analogous structures differing primarily in their isoprenoid chain length and substitution patterns [1] [5]. These compounds are classified as prenyloxy stilbenoids and are particularly concentrated in the fruits of the plant, though they are also present in leaves, roots, and flowers [3] [7]. Quantitative analyses indicate that amorfrutin content varies significantly according to plant organ, developmental stage, and harvest time, with the highest concentrations typically observed in fruits collected during late maturation phases [7].

Table 1: Natural Sources and Distribution of Amorfrutins

Source Plant Plant Part Major Amorfrutins Identified Concentration Range Extraction Yield
Amorpha fruticosa Fruits This compound, B, and analogs Varies with maturity Up to 3.5% essential oil containing amorfrutins [3]
Amorpha fruticosa Leaves This compound, phenolic compounds Varies with season 1.29% crude extract [7]
Amorpha fruticosa Roots Amorfrutins, rotenoids Not quantified Not reported [7]
Glycyrrhiza foetida Roots Amorfrutin 1-4 Not quantified Not reported [1]

Beyond amorfrutins, A. fruticosa produces a diverse array of bioactive phytochemicals with potential therapeutic relevance. Comprehensive phytochemical profiling has identified numerous compounds across different plant tissues, including rotenoids (tephrosin, 6a,12a-dehydrodeguelin), flavonoids (vitexin, rutin, quercetin, apigenin), isoflavonoids (amorphin, formononetin), phenolic compounds, and essential oils rich in α-copaene, α-pinene, δ-cadinene, and caryophyllene isomers [3] [7]. The fruits specifically contain significant quantities of adonitol, a sugar alcohol with potential application as a sweetener for diabetic patients [3]. This complex phytochemical composition contributes to the multifunctional pharmacological potential of A. fruticosa extracts and underscores the importance of standardized extraction and quantification protocols for reproducible research and therapeutic development.

Table 2: Chemical Characteristics of Major Amorfrutin Compounds

Compound Chemical Formula Molecular Weight Structural Features Solubility Stability
This compound C₂₁H₂₄O₄ [5] 340.41 g/mol [5] Benzoic acid with isoprenoid chains Lipophilic Stable when protected from light and oxidation
Amorfrutin B Not specified Not specified Benzoic acid with variations in isoprenoid chains Lipophilic Stable when protected from light and oxidation
Amorfrutin 1 Not specified Not specified Simple isoprenoid substitution Lipophilic Moderate

Pharmacological Activities and Therapeutic Potential

Antidiabetic and Metabolic Effects

The antidiabetic properties of amorfrutins represent their most extensively characterized pharmacological activity. In seminal research published in 2012, amorfrutins 1-4 demonstrated high-affinity binding to PPARγ with inhibition constants (Kᵢ) ranging from 236 to 354 nM, significantly superior to the synthetic drug pioglitazone (Kᵢ = 584 nM) and exhibiting excellent selectivity over other PPAR subtypes [1]. In diet-induced obese and db/db mouse models, amorfrutin treatment produced substantial improvements in insulin resistance, glucose tolerance, and dyslipidemia without triggering the weight gain, hepatotoxicity, or other adverse effects associated with conventional TZD drugs [1]. These favorable metabolic effects stem from the unique SPPARγM activity of amorfrutins, which induces a distinct pattern of cofactor recruitment to PPARγ compared to full agonists, resulting in selective modulation of gene expression networks that promote insulin sensitization while avoiding pro-adipogenic pathways [1].

The molecular mechanisms underlying amorfrutins' metabolic benefits extend beyond PPARγ activation to include modulation of additional metabolic regulators. Recent evidence indicates that amorfrutins can influence the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis that interacts with PPAR signaling networks to coordinately regulate glucose and lipid metabolism [8]. Activation of AMPK enhances glucose utilization, promotes fatty acid oxidation, inhibits hepatic gluconeogenesis and lipid synthesis, and improves insulin sensitivity—effects that complement and potentially synergize with PPARγ-mediated actions [8]. Additionally, amorfrutins have been shown to suppress chronic inflammatory processes that contribute to insulin resistance through inhibition of nuclear factor kappa-B (NF-κB) signaling and reduction of pro-inflammatory cytokine production [5] [2]. This multifaceted mechanism of action positions amorfrutins as comprehensive modulators of metabolic homeostasis with potential applications in metabolic syndrome and related disorders.

Neuroprotective Properties

Recent investigations have revealed robust neuroprotective effects of amorfrutins in experimental models of cerebral ischemia and related neurological conditions. In studies examining cerebral ischemia/reperfusion injury—a pathological process relevant to ischemic stroke—this compound demonstrated significant protective effects in both in vivo (middle cerebral artery occlusion/reperfusion, MCAO/R) and in vitro (oxygen glucose deprivation/reoxygenation, OGD/R) models [5]. Treatment with this compound reduced cerebral infarct volume, improved neurological deficit scores, attenuated blood-brain barrier disruption, and diminished pathological changes in brain tissue [5]. These morphological and functional improvements were associated with marked reductions in oxidative stress parameters and inflammatory mediators in ischemic brain regions, suggesting that this compound confers neuroprotection through antioxidant and anti-inflammatory mechanisms [5].

The cellular and molecular basis for these neuroprotective effects involves modulation of the Nrf2/HO-1 signaling pathway, a central regulator of endogenous antioxidant defense systems [5]. Under ischemic conditions, this compound treatment enhanced the nuclear translocation of Nrf2, subsequently increasing expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes while reducing production of reactive oxygen species and lipid peroxidation products [5]. Parallel research on amorfrutin B has demonstrated additional protective mechanisms, including inhibition of neuronal apoptosis through modulation of Bcl-2 family proteins, reduction of caspase activation, and regulation of autophagy processes [6]. Importantly, amorfrutin B maintained its neuroprotective efficacy even when administered 6 hours after the ischemic insult, suggesting a therapeutically relevant window for intervention in acute stroke [6]. These findings collectively position amorfrutins as promising therapeutic candidates for cerebrovascular disorders and potentially other neurological conditions involving oxidative stress and inflammatory components.

Anti-inflammatory and Antioxidant Activities

Amorfrutins exhibit broad anti-inflammatory activity across multiple experimental systems and pathological contexts. In activated microglia—the resident immune cells of the central nervous system—amorfrutin B suppressed the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) while promoting expression of anti-inflammatory cytokines such as IL-10 [4]. These effects were accompanied by morphological shifts from activated amoeboid forms to quiescent ramified phenotypes and were mediated through PPARγ-dependent mechanisms [4]. In peripheral systems, amorfrutins have demonstrated inhibitory effects on NF-κB signaling, a master regulator of inflammatory gene expression, thereby reducing the transcription of numerous pro-inflammatory genes involved in metabolic and vascular pathologies [5] [2].

The antioxidant properties of amorfrutins complement their anti-inflammatory activities and contribute to their protective effects in various disease models. Beyond their established role in activating the Nrf2/HO-1 pathway, amorfrutins directly scavenge reactive oxygen species and enhance the activity of endogenous antioxidant enzymes including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [5]. This antioxidant capacity assumes particular importance in conditions such as diabetes and cerebral ischemia, where oxidative stress represents a fundamental pathological mechanism driving tissue damage and functional impairment [5] [8]. The combination of anti-inflammatory and antioxidant activities positions amorfrutins as multifunctional cytoprotective agents with potential applications in diverse chronic disorders characterized by oxidative stress and inflammation.

Table 3: Pharmacological Activities of Amorfrutins

Therapeutic Area Model System Key Effects Mechanisms Effective Concentrations
Diabetes/Metabolic Diet-induced obese mice Improved insulin sensitivity, glucose tolerance, lipid profiles PPARγ activation, AMPK modulation, anti-inflammatory Varies by compound [1]
Neuroprotection Cerebral ischemia/reperfusion models Reduced infarct volume, improved neurological function Nrf2/HO-1 activation, antioxidant, anti-apoptotic In vivo: 5-10 mg/kg; In vitro: 1-10 μM [5]
Anti-inflammatory Human microglia models Reduced TNF-α, IL-1β; increased IL-10 PPARγ-dependent inhibition of inflammation 1-10 μM [4]
Neuroprotection Hypoxia/ischemia neuronal models Inhibited apoptosis, reduced autophagy PPARγ activation, epigenetic modulation 1-10 μM [6]

Mechanisms of Action: Molecular Pathways and Targets

PPARγ-Mediated Signaling

The peroxisome proliferator-activated receptor gamma (PPARγ) represents the primary molecular target through which amorfrutins exert many of their metabolic effects. PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that regulates the expression of numerous genes involved in glucose and lipid metabolism, insulin sensitivity, adipocyte differentiation, and inflammatory responses [1] [9]. Structural analyses of the PPARγ ligand-binding domain complexed with amorfrutin 1 have revealed that amorfrutins bind to the receptor in a manner distinct from full agonists like rosiglitazone, stabilizing a unique receptor conformation that facilitates recruitment of a specific subset of coregulator proteins [1]. This differential cofactor recruitment pattern results in selective modulation of PPARγ target genes, explaining the desirable insulin-sensitizing effects of amorfrutins without the adverse pro-adipogenic and fluid retention effects associated with TZDs [1].

The downstream consequences of amorfrutin-mediated PPARγ activation include enhanced insulin signaling, improved glucose uptake in peripheral tissues, reduced hepatic gluconeogenesis, and suppression of chronic inflammatory processes [1] [2] [9]. Transcriptional profiling in adipocytes treated with amorfrutins reveals selective upregulation of genes involved in glucose metabolism (e.g., GLUT4, adiponectin) and lipid handling, while genes associated with adipocyte hypertrophy and weight gain show minimal induction [1]. This selective gene regulation profile underlies the improved therapeutic window of amorfrutins compared to conventional PPARγ agonists and forms the mechanistic basis for their potential as improved insulin sensitizers. Additionally, PPARγ activation in immune cells including microglia and macrophages contributes to the anti-inflammatory effects of amorfrutins, further augmenting their metabolic benefits by reducing the chronic inflammatory tone associated with insulin resistance [2] [4].

Nrf2/HO-1 Pathway Activation

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) and its downstream target heme oxygenase-1 (HO-1) constitute a second major signaling pathway through which amorfrutins exert antioxidant and cytoprotective effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein Keap1 and targeted for proteasomal degradation [5]. This compound promotes the dissociation of Nrf2 from Keap1, facilitating Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) in the promoter regions of numerous cytoprotective genes, including HO-1, NAD(P)H quinone oxidoreductase 1 (NQO1), and various glutathione-metabolizing enzymes [5]. This transcriptional program enhances cellular capacity to neutralize reactive oxygen species, reduce oxidative damage, and maintain redox homeostasis under stressful conditions.

The following diagram illustrates the Nrf2/HO-1 signaling pathway activated by this compound:

G AmorfrutinA This compound Keap1 Keap1-Nrf2 complex AmorfrutinA->Keap1 Disrupts binding Nrf2 Nrf2 translocation Keap1->Nrf2 Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 expression ARE->HO1 NQO1 NQO1 expression ARE->NQO1 Antioxidant Antioxidant effects HO1->Antioxidant NQO1->Antioxidant Neuroprotection Neuroprotective effects Antioxidant->Neuroprotection

Nrf2/HO-1 signaling pathway activated by this compound

In experimental models of cerebral ischemia/reperfusion injury, activation of the Nrf2/HO-1 pathway by this compound resulted in significant reductions in oxidative stress markers including malondialdehyde (MDA) and reactive oxygen species (ROS), along with increased activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [5]. These biochemical changes correlated with improved histological and functional outcomes, demonstrating the therapeutic relevance of this pathway in amorfrutin-mediated neuroprotection [5]. The simultaneous modulation of PPARγ and Nrf2 signaling pathways by amorfrutins represents a particularly advantageous pharmacological polypharmacy that addresses multiple aspects of complex disorders like diabetes and cerebral ischemia through complementary mechanisms of action.

Additional Molecular Targets

Beyond their primary actions on PPARγ and Nrf2 signaling, amorfrutins influence several additional molecular pathways that contribute to their therapeutic effects. The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is modulated by amorfrutins either directly or indirectly through PPARγ crosstalk [8]. AMPK activation promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis while inhibiting cholesterol synthesis, gluconeogenesis, and inflammation—effects that complement the metabolic benefits of PPARγ activation [8]. Amorfrutins also demonstrate inhibitory effects on NF-κB signaling, a key regulator of inflammatory gene expression, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 that contribute to insulin resistance and neuronal damage [5] [2].

Emerging evidence indicates that amorfrutins also influence epigenetic regulatory mechanisms that contribute to their long-lasting biological effects. In neuronal cultures subjected to hypoxic/ischemic stress, amorfrutin B treatment altered the methylation status of apoptosis-related genes including Bax, and modulated the expression of multiple microRNAs involved in the regulation of cell survival, autophagy, and inflammation [6]. These epigenetic modifications may underlie the sustained protective effects observed even when amorfrutin treatment is delayed for several hours after an ischemic insult, suggesting that amorfrutins can reprogram cellular responses to injury through mechanisms that extend beyond direct receptor activation [6]. The ability to simultaneously modulate multiple signaling pathways and epigenetic mechanisms positions amorfrutins as particularly promising candidates for the treatment of complex multifactorial diseases.

Experimental Protocols and Methodologies

Extraction and Isolation Techniques

The efficient extraction of amorfrutins from plant material represents a critical first step in both research and potential commercial applications. The following protocol, adapted from published methodologies, describes a standardized approach for amorfrutin extraction from A. fruticosa fruits or leaves [7]:

  • Plant Material Preparation: Air-dried plant material (leaves or fruits) is ground to a fine powder using a mechanical grinder. The powder should be sieved to ensure uniform particle size (typically 0.5-1.0 mm) for consistent extraction efficiency.
  • Solvent Extraction: The powdered material is subjected to exhaustive extraction with 90% ethanol (48 hours each, twice) at room temperature with continuous agitation. The ratio of plant material to solvent is typically 1:10 (w/v). This process yields a crude extract that can be concentrated under reduced pressure.
  • Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with petroleum ether (PE) and ethyl acetate (EtOAc) to fractionate compounds based on polarity. The EtOAc-soluble portion typically contains the majority of amorfrutins and related phenolic compounds.
  • Chromatographic Purification: The amorfrutin-rich fraction is subjected to column chromatography over normal-phase silica gel using a stepwise gradient of PE:EtOAc (100→0) as eluent. Further purification can be achieved using Sephadex LH-20, MCI GEL CHP-20P, or preparative HPLC with C-18 columns to isolate individual amorfrutin compounds.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) has been successfully employed using a Luna C-18 column (5 μm, 4.6 mm i.d. × 250 mm) with a mobile phase consisting of 0.2% (v/v) phosphoric acid in water (solvent A) and methanol (solvent B) in a gradient elution program [7]. The detection wavelength is typically set at 295 nm for optimal amorfrutin detection [7]. This method allows for both qualitative identification and quantitative determination of amorfrutin content in plant extracts, facilitating standardization of extracts for research and potential therapeutic applications.

In Vitro and In Vivo Evaluation Methods

Table 4: Key Experimental Models for Evaluating Amorfrutin Activity

Model Type Specific Model Key Parameters Measured Typical Amorfrutin Treatment
In Vitro PPARγ Binding Competitive TR-FRET assay Binding affinity (Kᵢ values) 0.1-10 μM [1]
In Vitro PPARγ Activation Reporter gene assay EC₅₀, efficacy (%) 0.1-10 μM [1]
Cellular Diabetes Models Differentiated adipocytes Gene expression (Fabp4, Slc2a4), glucose uptake 1-20 μM [1]
Neuroprotection In Vitro Oxygen glucose deprivation/reoxygenation (OGD/R) in BV2, PC12 cells Cell viability, ROS, NO, TNF-α 1-20 μM [5]
Neuroprotection In Vivo Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats Infarct volume, neurological scores, biochemical markers 5-10 mg/kg [5]
Microglia Activation Hypoxia/ischemia in HMC3 human microglia Cytokine expression, mitochondrial function, proliferation 1-10 μM [4]

The experimental evaluation of amorfrutin activity encompasses a range of in vitro and in vivo models designed to assess their metabolic, neuroprotective, and anti-inflammatory effects. For PPARγ-related activity, competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assays measure direct binding to the PPARγ ligand-binding domain, while reporter gene assays in cells transfected with PPARγ-responsive elements assess functional activation [1]. Cellular models of diabetes typically employ differentiated adipocytes or hepatocytes to evaluate effects on gene expression, glucose uptake, and insulin signaling [1].

For assessing neuroprotective properties, oxygen glucose deprivation/reoxygenation (OGD/R) models in neuronal cell lines (e.g., PC12) or microglia (e.g., BV2) simulate ischemic conditions in vitro, with measurements of cell viability, oxidative stress parameters, and inflammatory mediators [5]. The middle cerebral artery occlusion/reperfusion (MCAO/R) model in rodents represents the gold standard for in vivo evaluation of cerebral ischemia, allowing quantification of infarct volume, neurological deficit scores, and biochemical changes in brain tissue [5]. Microglial activation studies utilize human microglial cell lines (e.g., HMC3) subjected to hypoxic/ischemic conditions, with assessment of morphological changes, cytokine production, mitochondrial function, and proliferative capacity [4]. These complementary experimental approaches provide comprehensive characterization of amorfrutin activities across relevant pathological contexts.

The following diagram illustrates a typical experimental workflow for evaluating amorfrutin effects in cerebral ischemia models:

G cluster_0 In Vivo Assessment cluster_1 In Vitro Assessment Animal Animal Models (MCAO/R rats) Treatment Amorfrutin Treatment (5-10 mg/kg in vivo 1-20 μM in vitro) Animal->Treatment Cellular Cellular Models (OGD/R BV2, PC12) Cellular->Treatment Infarct Infarct Volume (TTC staining) Treatment->Infarct Neuroscore Neurological Deficit Scores Treatment->Neuroscore Histology Brain Histology (H&E staining) Treatment->Histology Biochemistry Biochemical Markers (SOD, MDA, TNF-α) Treatment->Biochemistry Viability Cell Viability (CCK-8 assay) Treatment->Viability Oxidative Oxidative Stress (ROS detection) Treatment->Oxidative Inflammation Inflammatory Markers (ELISA) Treatment->Inflammation Signaling Signaling Pathways (Western blot) Treatment->Signaling

Experimental workflow for amorfrutin evaluation in cerebral ischemia models

Analytical and Characterization Methods

Comprehensive chemical characterization of amorfrutins and quality control of amorfrutin-containing extracts require the application of multiple analytical techniques. Structural elucidation of isolated amorfrutin compounds typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) for determination of molecular structure and configuration, supplemented by mass spectrometry for molecular weight determination and fragmentation pattern analysis [7]. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with various detection systems represents the most widely employed methodology [7]. The established HPLC conditions for amorfrutin analysis utilize a C-18 reverse-phase column with gradient elution using water-phosphoric acid and methanol as mobile phases, with detection at 295 nm [7].

Additional analytical approaches include liquid chromatography-mass spectrometry (LC-MS) for sensitive detection and quantification, particularly useful for analyzing amorfrutin content in complex biological samples [3]. For assessment of amorfrutin effects in biological systems, techniques such as Western blotting for protein expression analysis, quantitative real-time PCR (qPCR) for gene expression profiling, enzyme-linked immunosorbent assays (ELISA) for cytokine measurement, and various fluorometric and colorimetric assays for determining oxidative stress parameters and enzymatic activities are routinely employed [5] [4] [6]. These analytical methods provide comprehensive characterization of both the compounds themselves and their biological activities, facilitating rigorous scientific evaluation of amorfrutin properties and potential therapeutic applications.

Conclusion and Future Perspectives

The comprehensive scientific evidence summarized in this technical assessment positions amorfrutins, particularly those derived from Amorpha fruticosa, as promising therapeutic candidates with multifaceted biological activities and potentially superior safety profiles compared to existing medications. The unique ability of amorfrutins to function as selective PPARγ modulators rather than full agonists addresses a significant limitation of current insulin-sensitizing drugs, potentially enabling effective management of diabetes and metabolic syndrome without the accompanying weight gain, fluid retention, and cardiovascular risks [1] [2]. The recent discovery of their neuroprotective, anti-inflammatory, and antioxidant properties further expands their potential therapeutic applications to include cerebrovascular disorders such as ischemic stroke and potentially other neurological conditions characterized by oxidative stress and neuroinflammation [5] [4] [6].

References

Amorfrutin A biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis Pathways

The total chemical synthesis of amorfrutin A is well-established, offering reliable methods to produce quantities needed for research. The key strategies focus on constructing the core resorcinol ring with its specific prenyl and phenethyl substitutions.

Table 1: Key Methodologies for the Total Synthesis of this compound

Synthetic Strategy Key Steps Overall Yield Key Advantages

| Tandem Michael Addition–Claisen Condensation [1] | 1. Wittig–Horner reaction on phenylpropyl aldehyde 2. One-pot Michael addition & intramolecular Claisen condensation 3. Oxidative aromatization | 27.2% | Concise, efficient, and utilizes commercially available starting materials. | | Claisen Rearrangement [2] | 1. Synthesis from 3,5-dimethoxybenzaldehyde 2. Key Claisen rearrangement to install C3-prenyl group | 38% | Unified approach suitable for also synthesizing amorfrutin C; high overall yield. |

The following diagram illustrates the workflow for the tandem Michael addition–Claisen condensation route, which is noted for its efficiency:

G start Phenylpropyl Aldehyde step1 Wittig-Horner Reaction (K₂CO₃, PEG-400) start->step1 step2 Ester 4 (Ethyl Pentenoate) step1->step2 step3 One-Pot Reaction: Michael Addition & Intramolecular Claisen Condensation step2->step3 step4 Cyclohexanediketone 3 step3->step4 step5 Oxidative Aromitization & Methylation step4->step5 step6 Prenylated Ester 2 step5->step6 step7 Regioselective C-Prenylation step6->step7 end This compound (1) step7->end

Synthetic route for this compound via tandem reaction [1]

Biological Activities & Molecular Mechanisms

This compound exhibits a range of promising biological activities by interacting with specific molecular targets. The quantitative binding data for PPARγ is summarized below.

Table 2: Documented Biological Activities and Molecular Targets of this compound

Biological Activity Primary Molecular Target / Pathway Key Findings & Experimental Models
Antidiabetic [3] PPARγ (Ki = 236 nM) Functions as a selective PPARγ modulator (SPPARγM). Improves insulin resistance and other metabolic parameters in diet-induced obese and db/db mice without the weight gain side effect associated with full agonists like rosiglitazone.
Neuroprotective [4] [5] Nrf2/HO-1 Signaling Pathway In MCAO/R rat models and OGD/R cell models: reduces cerebral infarct volume, improves neurological scores, increases antioxidant enzymes (SOD, GSH-Px), and reduces oxidative stress markers (MDA) and inflammatory cytokines (TNF-α, IL-1β).
Anti-inflammatory [1] [3] NF-κB Pathway Suppresses TNF-α-triggered expression of inflammatory genes. The anti-inflammatory effects are also linked to its PPARγ activation.
Antimicrobial [1] - Demonstrates narrow-spectrum antimicrobial activity against Gram-positive and acid-fast microorganisms.

Research Applications and Derivatives

The compelling bioactivity profile of this compound has spurred further research into its applications and chemical analogs.

  • Therapeutic Potential: Recent studies position this compound as a potential drug candidate for ischemic stroke, with its effects linked to the modulation of the Nrf2/HO-1 pathway, reducing oxidative stress and inflammation in the brain [4] [5].
  • Structural Analogs: Research on amorfrutin-type structures has expanded to other plant species, including Helichrysum umbraculigerum, and their interactions with related targets like PPARα are being explored [6] [7]. This suggests a broader chemical and pharmacological space for this compound class.

References

Core In Vitro Biological Activities of Amorfrutin A

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Experimental System / Cell Type Key Findings / Quantitative Effects Proposed Mechanism of Action

| PPARγ Activation & Metabolic Function [1] | Competitive binding and reporter gene assays. | • PPARγ binding affinity (Ki): 287 nM • PPARγ activation (EC50): 1.200 μM • Efficacy (vs. Rosiglitazone): 30% (Partial Agonist) | Selective PPARγ Modulator (SPPARγM); induces unique cofactor recruitment profile [1]. | | Cellular Aging Modulation [2] | Serially passaged human skin fibroblasts. | • Doses: 0.5 and 1.0 μM • Supported long-term cell growth & enhanced stress tolerance. • Reduced loss of telomeres, 5-mC, 5-hmC. • Reduced accumulation of oxidative DNA damage (8-OHdG). | Potential hormetin; action may involve mild stress-induced hormesis [2]. | | Neuroprotection [3] | BV2 (microglia) and PC12 (neuronal) cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R). | • Increased cell survival after OGD/R. • Suppressed release of ROS, NO, and TNF-α. | Activation of the Nrf2/HO-1 signaling pathway; antioxidant and anti-inflammatory effects [3]. | | Anti-Quorum Sensing [4] | Pseudomonas aeruginosa PAO1 reporter strains. | • Showed activity against bacterial quorum sensing systems. • Suppressed expression of lasB-lacZ and pqsA-lacZ. | Inhibition of key quorum sensing circuits (Las and Pqs systems), reducing virulence [4]. |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for the key experiments cited.

PPARγ Binding and Transcriptional Activation [1]

This is a core protocol for confirming Amorfrutin A's primary mechanism of action.

  • PPARγ Binding Assay: A competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the binding affinity (Ki value). The assay measures the ability of this compound to displace a fluorescently labeled reference ligand from the PPARγ ligand-binding domain.
  • Reporter Gene Assay: Cells (e.g., primary human adipocytes) are transfected with a plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. After treatment with this compound, the cell lysates are analyzed for luciferase activity, which corresponds to the level of PPARγ-mediated transcription. The EC50 (half-maximal effective concentration) and efficacy relative to a full agonist like rosiglitazone are calculated from the dose-response curve.
Neuroprotection Assay (OGD/R Model) [3]

This protocol models cerebral ischemia/reperfusion injury in vitro.

  • Cell Culture: Use murine BV2 microglial cells or rat PC12 neuronal cells. Culture them in high-glucose DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free DMEM. Place the culture plate in a sealed anaerobic chamber with an anaerobic gas packet for 4 hours to simulate ischemia.
  • Reoxygenation (R) and Drug Treatment: After OGD, replace the medium with normal, high-glucose medium containing the desired concentration of this compound. Return the cells to the normoxic incubator for 3 hours to simulate reperfusion.
  • Outcome Measurements:
    • Cell Viability: Use a CCK-8 assay. Incubate cells with the reagent for 1 hour and measure the absorbance at 450 nm.
    • ROS Level: Use a DCFH-DA fluorescent probe. Incubate cells with 10 µM DCFH-DA for 20 min, then measure fluorescence (Ex/Em = 488/525 nm).
    • NO and TNF-α Levels: Assess using commercial ELISA kits according to the manufacturer's instructions.
Anti-Quorum Sensing Biofilm Assay [4]
  • Biofilm Inhibition: Grow Pseudomonas aeruginosa PAO1 in the presence of sub-MIC concentrations of this compound. After incubation, quantify the formed biofilm using a crystal violet staining method. The biofilm inhibition ratio is calculated relative to an untreated control.
  • Reporter Strain Assay: Use engineered P. aeruginosa reporter strains where the promoters of key quorum sensing genes (e.g., lasB or pqsA) are fused to a lacZ reporter. Treat the reporter strains with this compound and measure the β-galactosidase activity, which indicates the level of suppression of the QS systems.

Signaling Pathway in Neuroprotection

Based on the research, the following diagram illustrates the primary signaling pathway through which this compound is believed to exert its neuroprotective and anti-inflammatory effects in the OGD/R model.

G AA This compound KEAP1 KEAP1 AA->KEAP1 Promotes Inactivation Nrf2 Nrf2 Nrf2->Nrf2 Stabilizes & Translocates HO1 HO-1 Nrf2->HO1 Binds ARE & Activates NQO1 NQO1 Nrf2->NQO1 Binds ARE & Activates Antioxidants Antioxidant Enzymes (SOD, GSH-Px) Nrf2->Antioxidants Upregulates KEAP1->Nrf2 Releases ROS Oxidative Stress (ROS, MDA) HO1->ROS Reduces Inflammation Inflammation (TNF-α, IL-1β) HO1->Inflammation Suppresses Antioxidants->ROS Scavenge ROS->Inflammation Exacerbates CellSurvival Enhanced Cell Survival ROS->CellSurvival Damages Cells Inflammation->CellSurvival Contributes to Death

This compound activates the Nrf2/HO-1 pathway to reduce oxidative stress and inflammation, leading to improved cell survival after OGD/R.

Research Gaps and Future Directions

While the existing data is compelling, several areas require further investigation to advance this compound as a therapeutic candidate:

  • In Vivo Translation: Many findings are from in vitro models. Robust in vivo studies are needed to confirm efficacy, optimal dosing, and pharmacokinetics.
  • Detailed Signaling Crosstalk: The interaction between this compound's PPARγ modulation and its activation of the Nrf2 pathway is not fully elucidated. Research into this crosstalk could reveal a powerful multi-target mechanism.
  • Comparative Studies with Amorfrutin B: The search results indicate that Amorfrutin B has been studied more extensively, showing higher PPARγ binding affinity and potent neuroprotective effects in post-treatment scenarios [5] [6]. A direct comparative study of the amorfrutin family members could identify the most promising lead compound.

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Amorfrutin A exerts its effects by modulating several critical cellular signaling pathways. The diagram below summarizes its primary mechanisms of action.

amorfrutin_a_mechanisms AA This compound JAK_STAT JAK-STAT Pathway AA->JAK_STAT Inhibits NF_KB NF-κB Pathway AA->NF_KB Inhibits NRF2 Nrf2 Pathway AA->NRF2 Activates PPAR PPARγ Pathway AA->PPAR Activates (Partial Agonist) Cell Proliferation\n↓ Cell Proliferation JAK_STAT->Cell Proliferation\n↓ Survival\n↓ Survival JAK_STAT->Survival\n↓ Inflammation\n↓ Inflammation JAK_STAT->Inflammation\n↓ Inflammatory Cytokines\n(IL-8, TNF-α, MCP1) ↓ Inflammatory Cytokines (IL-8, TNF-α, MCP1) ↓ NF_KB->Inflammatory Cytokines\n(IL-8, TNF-α, MCP1) ↓ Angiogenesis & Invasion\n(VEGF, MMP-9) ↓ Angiogenesis & Invasion (VEGF, MMP-9) ↓ NF_KB->Angiogenesis & Invasion\n(VEGF, MMP-9) ↓ Apoptosis\n↑ Apoptosis NF_KB->Apoptosis\n↑ NRF2->Inflammation\n↓ Antioxidant Enzymes\n(HO-1, NQO1) ↑ Antioxidant Enzymes (HO-1, NQO1) ↑ NRF2->Antioxidant Enzymes\n(HO-1, NQO1) ↑ Oxidative Stress\n↓ Oxidative Stress NRF2->Oxidative Stress\n↓ PPAR->Inflammation\n↓ Insulin Sensitivity\n↑ Insulin Sensitivity PPAR->Insulin Sensitivity\n↑ Glucose Metabolism\n↑ Glucose Metabolism PPAR->Glucose Metabolism\n↑

The following table details the experimental evidence supporting these mechanisms.

Pathway / Target Experimental Model Reported Effect Key Readouts & Consequences
JAK-STAT [1] HeLa (cervical cancer cells) Inhibition ↓ TNF-α-induced phosphorylation of JAK1, JAK2, Src, and STAT3; ↓ nuclear translocation of STAT3; ↑ cell cycle regulators (p53, p21, p27); ↓ oncogene products; inhibited tumor growth in vivo.
NF-κB [2] HeLa, MCF-7, T47D cells Inhibition ↓ TNF-α-induced NF-κB reporter gene expression; ↓ phosphorylation and degradation of IκBα; ↓ nuclear translocation of p65; ↓ expression of gene products for invasion (MMP-9), angiogenesis (VEGF), proliferation (Cyclin D1), and inflammation (TNF-α, IL-8).
Nrf2/HO-1 [3] [4] MCAO/R rat model; OGD/R cell model (BV2, PC12) Activation ↑ Nrf2, HO-1, NQO1 expression; ↑ antioxidant enzymes (SOD, GSH-Px); ↓ oxidative stress marker (MDA); ↓ inflammatory cytokines (TNF-α, IL-1β).
PPARγ [5] [2] In vivo mouse models (for related amorfrutins) Activation (Selective Modulator) Improved insulin resistance and metabolic parameters without adverse effects like weight gain or hepatotoxicity.

Experimental Protocols for Key Assays

For researchers looking to validate these activities, here are summaries of key experimental methodologies from the literature.

Protocol 1: Assessing Anti-Cancer Efficacy via JAK-STAT Inhibition [1]

This protocol is used to evaluate the effect of this compound on cancer cell survival and proliferation.

  • Cell Culture & Treatment: Use human cancer cell lines (e.g., HeLa). Culture cells in appropriate medium (e.g., DMEM with 10% FBS). Pre-treat cells with varying concentrations of this compound before stimulating with TNF-α (e.g., 0.1 nM) to activate the JAK-STAT pathway.
  • Key Assays:
    • Luciferase Reporter Assay: Transfect cells with a STAT3-dependent luciferase reporter plasmid. Measure luciferase activity to quantify STAT3 transcriptional activity.
    • Western Blot Analysis: Analyze whole cell or nuclear lysates with antibodies against phosphorylated and total forms of JAK1, JAK2, Src, and STAT3.
    • Immunofluorescence Assay: Fix and stain cells with an anti-STAT3 antibody and a fluorescent secondary antibody. Use fluorescence microscopy to visualize STAT3's localization (cytosolic vs. nuclear).
    • Cell Proliferation (EdU Assay): Detect proliferating cells using 5-ethynyl-2’-deoxyuridine (EdU) labeling followed by fluorescence imaging or flow cytometry.
    • In Vivo Xenograft Model: Implant cancer cells into immunodeficient mice. Administer this compound (e.g., 5 mg/kg intraperitoneally) and monitor tumor growth over time.
Protocol 2: Evaluating Neuroprotection in Cerebral Ischemia/Reperfusion Injury [3] [4]

This protocol tests the neuroprotective potential of this compound in models of ischemic stroke.

  • In Vitro Model (OGD/R):
    • Cell Culture: Use microglial (BV2) or neuronal (PC12) cell lines.
    • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): Replace normal culture medium with glucose-free medium and place cells in an anaerobic chamber for 4 hours to simulate ischemia. Then, return to normal oxygenated, glucose-containing medium with or without this compound for reoxygenation (e.g., 3 hours).
    • Viability and Oxidative Stress:
      • Cell Viability: Use CCK-8 assay. Measure absorbance at 450 nm.
      • ROS Detection: Use DCFH-DA fluorescent probe. Measure fluorescence (Ex/Em = 488/525 nm).
      • NO & TNF-α Release: Measure nitrite concentration in supernatant with Griess reagent. Quantify TNF-α with an ELISA kit.
  • In Vivo Model (MCAO/R):
    • Surgery: Induce focal cerebral ischemia in rats (e.g., SD rats) by inserting a filament to occlude the Middle Cerebral Artery for 90-120 minutes, followed by reperfusion.
    • Drug Administration: Administer this compound (e.g., 10 mg/kg intravenously) at the onset of reperfusion.
    • Assessment:
      • Neurological Deficit Score: Evaluate neurological function 24 hours post-surgery using a standardized scoring system.
      • Infarct Volume: Stain brain slices with 2,3,5-Triphenyltetrazolium chloride (TTC). Calculate infarct volume using image analysis software.
      • Biochemical Analysis: Homogenize brain tissue to measure antioxidant (SOD, GSH-Px) and oxidative stress (MDA) markers via ELISA or commercial kits.
      • Pathway Analysis: Analyze protein expression of Nrf2, HO-1, NQO1, and Keap1 in brain tissue by Western Blot.

Synthesis and Derivatives

This compound can be synthesized to ensure sufficient quantities for research. Recent synthetic approaches focus on convergent strategies to efficiently construct its core structure while avoiding problematic late-stage modifications [6]. Key methods include:

  • Tandem Anionic Cascade: A one-pot Michael addition/Dieckmann condensation between β-methoxycrotonates and β-chloro-α,β-unsaturated esters to form the resorcinol core [6].
  • Diels-Alder/Retro-Diels-Alder Cycloaddition: A highly regioselective method using dimedone-derived bis(trimethylsiloxy)-dienes and α,β-alkynyl esters. This method avoids late-stage prenylation and is also applicable for synthesizing cannabinoid derivatives [6].

This compound is a promising multi-target natural product. Its modulation of the JAK-STAT, NF-κB, and Nrf2 pathways supports its potential in oncology and neuroprotection, while its action on PPARγ highlights relevance for metabolic disease research.

References

Comprehensive Synthesis and Analytical Protocols for Amorfrutin A: A Promising Antidiabetic Natural Product

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Amorfrutin A is a natural product belonging to the amorfrutin family, characterized as isoprenoid-substituted benzoic acid derivatives without any stereocenters. It was initially isolated from the fruits of Amorpha fruticosa L. (Fabaceae) and the roots of Glycyrrhiza foetida, plants used in traditional Indian medicine and as condiments, respectively. This compound has garnered significant attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications in metabolic diseases. The compound exhibits a unique pharmacological profile that includes narrow-spectrum antimicrobial activity against Gram-positive and acid-fast microorganisms, significant anti-inflammatory effects through inhibition of nuclear transcription factor-κB (NF-κB), and remarkable antidiabetic properties through activation of peroxisome proliferator-activated receptor γ (PPARγ). [1] [2]

The structural foundation of this compound consists of a 2-hydroxybenzoic acid core decorated with a para-methoxy group, a meta-isoprenoid side chain, and an ortho-aromatic side chain. Its molecular formula is C₂₁H₂₄O₄, with an average mass of 340.419 g/mol and a monoisotopic mass of 340.167459 g/mol. The systematic IUPAC name is 2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)-6-(2-phenylethyl)benzoic acid. [3]

Recent studies have demonstrated that this compound functions as a selective PPARγ agonist (SPPARγM) with binding affinity constants ranging from 236 to 354 nM, which is approximately twice as strong as the synthetic antidiabetic drug pioglitazone (Kᵢ = 584 nM). This selective activation results in improved insulin resistance and enhanced metabolic parameters in diet-induced obese and db/db mice without the undesirable side effects associated with synthetic PPARγ drugs, such as weight gain, hepatotoxicity, or increased fat storage. Additionally, this compound has been shown to potently inhibit TNF-α-induced NF-κB activation and the expression of various NF-κB-regulated gene products involved in inflammation, cell proliferation, and apoptosis, suggesting potential applications in cancer and inflammatory disorders. [2] [4]

Synthetic Approaches to this compound

The synthesis of this compound has attracted considerable attention due to its promising biological activities and the need for substantial quantities for further pharmacological studies. Several synthetic routes have been developed, with two primary approaches emerging as the most efficient: the tandem Michael addition–Claisen condensation route and the Claisen rearrangement route. These methods address the challenges of earlier syntheses that suffered from expensive materials, longer reaction sequences, harsh conditions, and low yields. [1] [5]

Table 1: Comparison of Synthetic Approaches for this compound

Synthetic Method Key Steps Starting Material Overall Yield Advantages
Tandem Michael Addition–Claisen Condensation Michael addition, intramolecular Claisen condensation, oxidative aromatization Phenylpropyl aldehyde 27.2% Concise, efficient, utilizes commercially available starting materials
Claisen Rearrangement Mono-O-(1,1-dimethylallyl)resorcinol derivative rearrangement 3,5-Dimethoxybenzaldehyde 38% Unified approach for amorfrutins A and C, efficient prenyl introduction
Tandem Michael Addition–Claisen Condensation Route

This approach, developed with support from the Chinese National Natural Science Foundation, represents a concise and efficient strategy for constructing the core structure of this compound. The retrosynthetic analysis disconnects this compound into two key fragments: a 2-hydroxy-4-methoxy-6-phenethylbenzoic acid ester and a prenyl side chain. The synthesis involves a key tandem one-pot reaction sequence that efficiently builds the molecular scaffold. [1]

G Start Phenylpropyl Aldehyde (6) Step1 Wittig-Horner Reaction K₂CO₃, PEG-400 96% yield Start->Step1 Step2 Tandem Michael Addition Claisen Condensation Acetoacetate, NaH 81% yield Step1->Step2 Step3 Oxidative Aromatization DDQ, MeOH 91% yield Step2->Step3 Step4 Prenylation Prenyl bromide, NaH Step3->Step4 Step5 Hydrolysis This compound Step4->Step5

The synthetic workflow begins with commercially available phenylpropyl aldehyde, which undergoes a Wittig-Horner reaction with triethyl phosphonoacetate to produce (E)-ethyl pentenoic acid in 96% yield. This step utilizes anhydrous K₂CO₃ as a base and PEG-400 as a phase transfer catalyst to prevent self-condensation of the aldehyde under strong basic conditions. The subsequent key step involves a tandem Michael addition and intramolecular Claisen condensation between the (E)-ethyl pentenoic acid derivative and acetoacetate, yielding the 1,3-cyclohexanediketone derivative in 81% yield. This intermediate then undergoes oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol with a 91% yield, followed by prenylation and hydrolysis to yield this compound. [1]

Claisen Rearrangement Route

A more recent unified synthetic approach provides access to both this compound and Amorfrutin C from commercially available 3,5-dimethoxybenzaldehyde. This method achieves an impressive 38% overall yield for this compound through nine steps and a 10% overall yield for Amorfrutin C through ten steps. The key transformation in this synthesis involves a Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative to install the C3-prenyl substituent specifically. For Amorfrutin C, a double Claisen rearrangement of a di-O-(1,1-dimethylallyl)resorcinol derivative introduces two prenyl groups at the C3 and C5 positions simultaneously. This approach demonstrates remarkable efficiency in constructing the prenylated aromatic polyketide scaffold characteristic of amorfrutins. [5]

Experimental Protocols

Tandem Michael Addition–Claisen Condensation Route
3.1.1 Synthesis of (E)-Ethyl Pentenoic Acid (Compound 4)
  • Reagents: Phenylpropyl aldehyde (1.0 equiv), triethyl phosphonoacetate (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), PEG-400 (0.1 equiv)
  • Procedure:
    • Charge a flame-dried flask with phenylpropyl aldehyde (10.0 g, 67.5 mmol) and triethyl phosphonoacetate (16.2 g, 72.2 mmol) in anhydrous dichloromethane (150 mL).
    • Add anhydrous K₂CO₃ (18.6 g, 135 mmol) and PEG-400 (2.7 g) to the reaction mixture.
    • Stir the reaction at room temperature under nitrogen atmosphere for 12 hours.
    • Monitor reaction completion by TLC (hexane:ethyl acetate = 4:1).
    • Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).
    • Extract with dichloromethane (3 × 80 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 20:1) to obtain (E)-ethyl pentenoic acid as a colorless oil (14.2 g, 96% yield). [1]
3.1.2 Tandem Michael Addition–Claisen Condensation (Compound 7)
  • Reagents: (E)-Ethyl pentenoic acid (1.0 equiv), ethyl acetoacetate (1.5 equiv), sodium hydride (3.0 equiv, 60% dispersion in mineral oil)
  • Procedure:
    • Dissolve (E)-ethyl pentenoic acid (10.0 g, 45.5 mmol) in anhydrous tetrahydrofuran (150 mL) under nitrogen atmosphere.
    • Cool the solution to 0°C and add sodium hydride (5.46 g, 136.5 mmol) portionwise.
    • Stir the mixture at 0°C for 30 minutes, then add ethyl acetoacetate (8.87 g, 68.3 mmol) dropwise.
    • Warm the reaction mixture to room temperature and stir for 6 hours.
    • Quench carefully with ice-cold water (150 mL) and acidify to pH 3-4 with 1M HCl.
    • Extract with ethyl acetate (3 × 100 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography (silica gel, petroleum ether:ethyl acetate = 10:1) to obtain the 1,3-cyclohexanediketone derivative as a yellow oil (12.1 g, 81% yield). [1]
3.1.3 Oxidative Aromatization (Compound 2)
  • Reagents: 1,3-Cyclohexanediketone derivative (1.0 equiv), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
  • Procedure:
    • Dissolve the 1,3-cyclohexanediketone derivative (10.0 g, 30.4 mmol) in methanol (120 mL).
    • Add DDQ (8.27 g, 36.5 mmol) and stir at room temperature for 3 hours.
    • Monitor reaction completion by TLC (hexane:ethyl acetate = 3:1).
    • Filter the reaction mixture through a pad of Celite and wash with methanol (50 mL).
    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, petroleum ether:ethyl acetate = 5:1) to obtain the aromatized product as a white solid (8.6 g, 91% yield). [1]
Claisen Rearrangement Route
3.2.1 Claisen Rearrangement for this compound
  • Reagents: Mono-O-(1,1-dimethylallyl)resorcinol derivative (1.0 equiv), appropriate prenylation reagents
  • Procedure:
    • Dissolve the mono-O-(1,1-dimethylallyl)resorcinol derivative (1.0 g, 3.2 mmol) in dimethylaniline (10 mL).
    • Heat the solution to 180°C under nitrogen atmosphere for 4 hours.
    • Cool to room temperature and dilute with ethyl acetate (50 mL).
    • Wash with 1M HCl (3 × 20 mL), followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).
    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 8:1) to obtain the C3-prenylated intermediate.
    • Subsequent methylation and hydrolysis steps yield this compound with an overall yield of 38% from 3,5-dimethoxybenzaldehyde. [5]

Analytical Characterization and Quality Control

HPLC Analysis of Amorfrutins

The development of reliable analytical methods is crucial for the identification and quantification of this compound in both synthetic mixtures and botanical extracts. A validated HPLC method has been established for quality control purposes with the following parameters: [6]

Table 2: HPLC Analytical Parameters for Amorfrutin Analysis

Parameter Specification Details
Column Hypersil BDS C18 250 × 4.6 mm, 5 μm particle size
Mobile Phase Gradient elution Acetonitrile and 0.2% glacial acetic acid in water
Flow Rate 1.0 mL/min -
Detection UV-Vis or DAD 280 nm
Linearity r² > 0.999 Range: 4.2-92.7 μg/mL
Reference Compounds This compound, B, and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl -

This method has been successfully applied to identify and quantify amorfrutins in complex botanical matrices, particularly in fruits of A. fruticosa, where the contents of amorfrutin derivatives were found in the ranges of 1.31-7.43 mg/g for 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl, 0.54-3.52 mg/g for this compound, and 0.64-4.63 mg/g for amorfrutin B. Notably, no amorfrutins were detected in fruits of Amorpha canescens Pursh or roots of various Glycyrrhiza species (G. uralensis, G. inflata, G. glabra), highlighting the specific distribution of these compounds. [6]

LC-MS Characterization

For comprehensive characterization and identification of novel amorfrutin derivatives, advanced LC-MS techniques have been developed. A particularly innovative approach combines UPLC-QqQ-MS and UPLC-Q-TOF-MS to discover unknown amorfrutins in complex botanical extracts: [7]

G Step1 Reference Analysis UPLC-Q-TOF-MS of Amorfrutins A, B, C Step2 Neutral Loss Screening UPLC-QqQ-MS (Δm/z 44) Identify Suspect Compounds Step1->Step2 Step3 Exact Mass Determination UPLC-Q-TOF-MS Molecular Formula Calculation Step2->Step3 Step4 Structure Elucidation Fragment Analysis NMR Verification Step3->Step4 Step5 New Amorfrutins Identified Step4->Step5

This strategy utilizes neutral loss scan mode (Δm/z 44) on a triple quadrupole mass spectrometer to screen for compounds with the characteristic decarboxylation fragment of amorfrutins, followed by exact mass measurement using quadrupole-time-of-flight mass spectrometry to determine molecular formulas. The characteristic fragmentation behaviors of amorfrutins include neutral losses corresponding to decarboxylation (44 Da) and other signature fragments that facilitate structural identification. This approach has led to the discovery of four previously unidentified amorfrutin derivatives from A. fruticosa fruits, demonstrating its power in natural product research. [7]

Biological Activity Assessment

PPARγ Activation Assay

The primary therapeutic mechanism of this compound involves selective activation of peroxisome proliferator-activated receptor γ (PPARγ). The following experimental protocols can be used to assess this activity:

  • Competitive TR-FRET Binding Assay:

    • Incubate PPARγ ligand binding domain with this compound (0.1-100 μM) and fluorescently labeled reference ligand
    • Measure fluorescence resonance energy transfer to determine binding constants (Kᵢ values typically 236-354 nM for amorfrutins)
    • Include rosiglitazone (Kᵢ = 7 nM) and pioglitazone (Kᵢ = 584 nM) as reference compounds [2]
  • Reporter Gene Assay:

    • Transfert COS-7 or HEK293 cells with PPARγ-responsive luciferase reporter construct
    • Treat with this compound (0.1-50 μM) for 24 hours
    • Measure luciferase activity (EC₅₀ values for amorfrutins typically 0.458-4.500 μM with 15-39% efficacy relative to rosiglitazone) [2]

The structural basis for PPARγ activation has been elucidated through X-ray crystallography, revealing that this compound binds to the PPARγ ligand-binding domain between helix H3 and the β-sheet, forming hydrogen bonds and salt bridges with Ser342 and Arg288. The ortho-phenyl and meta-isoprenyl residues establish extensive van der Waals contacts with the LBD. Methylation of the carboxyl group disrupts these interactions and reduces PPARγ binding by a factor of 40. [2]

NF-κB Inhibition Assay

This compound demonstrates significant anti-inflammatory activity through inhibition of NF-κB activation:

  • NF-κB Reporter Assay:

    • Transfect HeLa, T47D, or MCF-7 cells with NF-κB-regulated luciferase reporter vector
    • Pre-treat with this compound (5-20 μM) for 2 hours, then stimulate with TNF-α (0.1-1.0 ng/mL) for 6-8 hours
    • Measure luciferase activity to quantify NF-κB inhibition [4]
  • Mechanistic Studies:

    • Analyze IκBα phosphorylation and degradation by Western blotting
    • Assess p65 nuclear translocation by immunofluorescence and subcellular fractionation
    • Examine expression of NF-κB target genes (IL-8, TNF-α, MCP1, cIAP-1, FLIP, cyclinD1, COX-2, MMP-9, VEGF) by RT-PCR and Western blotting [4]

The following diagram illustrates the complex pharmacological profile of this compound, highlighting its multipotent therapeutic potential:

G AA This compound PPAR PPARγ Activation AA->PPAR NFKB NF-κB Inhibition AA->NFKB Meta Metabolic Improvement Enhanced insulin sensitivity Reduced blood glucose PPAR->Meta AntiInf Anti-Inflammatory Effects Reduced cytokine production Inhibition of inflammation NFKB->AntiInf AntiCan Anticancer Potential Inhibition of proliferation Induction of apoptosis NFKB->AntiCan

Conclusion

The synthesis and characterization of this compound have been significantly advanced through the development of efficient synthetic routes and sophisticated analytical methods. The tandem Michael addition–Claisen condensation approach provides a practical and scalable route with an overall yield of 27.2%, while the Claisen rearrangement strategy offers a unified approach to multiple amorfrutins with an impressive 38% overall yield for this compound. The comprehensive analytical protocols, particularly the combination of neutral loss scan and high-resolution mass spectrometry, enable rigorous quality control and discovery of novel analogues.

The multifaceted biological profile of this compound, encompassing potent antidiabetic effects through selective PPARγ activation and anti-inflammatory activity via NF-κB inhibition, positions this natural product as a promising lead compound for the development of therapeutics against metabolic diseases, inflammation, and cancer. These detailed application notes and protocols provide researchers with the necessary tools to synthesize, characterize, and evaluate this compound and its derivatives for drug development purposes.

References

Comprehensive Application Notes and Protocols for the Extraction and Purification of Amorfrutin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amorfrutin A

This compound is a prenylated phenolic compound, specifically an isoprenoid-substituted benzoic acid derivative, belonging to the broader amorfrutin family of natural products. Initially isolated from the fruits of Amorpha fruticosa L. (Fabaceae) and the edible roots of Glycyrrhiza foetida Desf. (licorice), it has also been identified in other species such as Helichrysum umbraculigerum [1] [2] [3]. Amorfrutins function as selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists, demonstrating potent antidiabetic and anti-inflammatory properties in pre-clinical models without the adverse side effects, such as weight gain or hepatotoxicity, associated with synthetic PPARγ drugs like thiazolidinediones [2] [4] [5]. Their pleiotropic bioactivity profile also includes modulation of ionotropic thermo-TRP ion channels [1]. These characteristics make amorfrutins promising lead compounds for developing functional foods, nutraceuticals, and new therapeutics for metabolic and inflammatory disorders. This document provides detailed, standardized protocols for the extraction, purification, and quality control of this compound from plant materials, tailored for researchers and drug development professionals.

Experimental Protocols

Plant Material Selection and Preparation

The choice of plant material is critical for the successful isolation of this compound.

  • Recommended Sources:

    • Primary Source: Fruits of Amorpha fruticosa L. (bastard indigo). This source has been consistently reported to contain amorfrutins, including this compound [6] [2] [7].
    • Secondary Source: Roots of Glycyrrhiza foetida Desf. (licorice) [2] [4].
    • Note: Amorfrutins were not detected in fruits of Amorpha canescens or in the roots of Glycyrrhiza uralensis, G. inflata, or G. glabra in one study, highlighting the importance of species and variety selection [6].
  • Preparation Protocol:

    • Drying: Air-dry the plant material (e.g., fruits or roots) at room temperature in the shade to preserve heat-labile compounds.
    • Milling: Grind the dried material into a fine, homogeneous powder using a laboratory mill. A particle size of 0.5-1.0 mm is generally recommended to maximize the surface area for extraction while avoiding excessive fine particles that can complicate filtration.
    • Storage: Store the powdered material in sealed, light-proof containers at -20°C until use to prevent degradation.
Extraction Methods

The following protocol is optimized for the extraction of amorfrutins from Amorpha fruticosa fruits.

  • Method 1: Standard Solvent Extraction This is a conventional and reliable method for initial extraction [1] [7].

    • Procedure:
      • Weigh out 200 grams of powdered plant material.
      • Place the material in a glass extraction vessel and add a suitable solvent. Acetone or n-hexane has been successfully used for amorfrutin extraction due to their ability to dissolve lipophilic prenylated phenolics [1] [7].
      • Use a solid-to-solvent ratio of 1:10 to 1:20 (w/v). For example, add 2 to 4 liters of solvent to 200 g of powder.
      • Employ maceration with continuous shaking or stirring for 24 hours at room temperature.
      • Filter the extract through filter paper (e.g., Whatman No. 1). The filtration can be assisted by a vacuum to speed up the process.
      • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
      • The resulting crude extract can be further dried in a vacuum desiccator to remove residual solvent.
  • Method 2: Modern Extraction Techniques (for Enhanced Yield) Emerging technologies can offer higher efficiency, lower solvent consumption, and shorter extraction times [8] [9].

    • Ultrasound-Assisted Extraction (UAE): Place the sample and solvent in an ultrasonic bath. Typical parameters are a frequency of 20-40 kHz, temperature of 30-50°C, and time of 15-60 minutes [9].
    • Microwave-Assisted Extraction (MAE): Use a closed-vessel microwave system. Power settings of 500-1000 W and extraction times of 5-15 minutes are common starting points [9].

The following workflow diagram summarizes the journey from raw plant material to the purified compound.

G Start Start: Plant Material P1 Preparation (Drying & Milling) Start->P1 P2 Solvent Extraction (Acetone/n-Hexane) P1->P2 P3 Filtration & Concentration (Rotary Evaporation) P2->P3 P4 Crude Extract P3->P4 P5 Purification (HSCCC or Column Chromatography) P4->P5 P6 HPLC Analysis & Purity Check P5->P6 P7 End: Purified this compound P6->P7

Workflow for this compound Extraction and Purification

Purification Techniques
2.3.1. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique highly effective for separating prenylated phenolics like amorfrutins without irreversible adsorption to a solid stationary phase [7].

  • Protocol:
    • Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane/ethanol/water at a volume ratio of 5:4:1.
    • Equilibration: Equilibrate the solvent system in a separatory funnel at room temperature. Allow the phases to separate completely.
    • Sample Solution: Dissolve approximately 200 mg of the n-hexane-soluble crude extract in a 1:1 mixture of the upper and lower phases (10 mL each).
    • HSCCC Operation:
      • Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
      • Set the column rotation speed to 800-1600 rpm.
      • Pump the mobile phase (the lower phase) at a flow rate of 2.0 mL/min.
      • Inject the sample solution after the mobile phase front emerges and the system stabilizes.
      • Monitor the effluent with a UV detector at 254 nm or 280 nm.
      • Collect fractions based on the chromatogram.
    • Fraction Collection: The typical elution order from Amorpha fruticosa extract is 5,7-dihydroxy-8-geranylflavanone, followed by This compound, and then Amorfrutin B within 250 minutes [7].
    • Post-Processing: Evaporate the solvent from the target fractions under reduced pressure to obtain purified compounds.
2.3.2. Semi-Preparative HPLC

For final polishing or isolation from complex mixtures, semi-preparative HPLC can be employed.

  • Protocol:
    • Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm i.d., 5 μm particle size).
    • Mobile Phase: A gradient of acetonitrile and 0.1% aqueous formic acid.
    • Gradient Program: Start from 40% acetonitrile, increase to 90% over 30 minutes.
    • Flow Rate: 3.0 mL/min.
    • Detection: UV at 280 nm.
    • Collection: Collect peaks corresponding to the retention time of this compound standard. Multiple injections may be required to obtain sufficient quantity.
Qualitative and Quantitative Analysis
2.4.1. High-Performance Liquid Chromatography (HPLC) Analysis

This method is validated for the identification and quantification of amorfrutins in complex botanical matrices [6].

  • HPLC Parameters:

    • Column: Hypersil BDS C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
    • Mobile Phase: Gradient elution of acetonitrile and 0.2% glacial acetic acid in water.
    • Gradient: Optimize to achieve baseline separation (e.g., 50% to 90% acetonitrile over 25 minutes).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis Diode Array Detector (DAD), monitoring at 280 nm.
    • Column Temperature: 25-30°C.
    • Injection Volume: 10 μL.
  • Validation Data: The method shows good linearity (r² > 0.999) for amorfrutins in the range of approximately 4-93 μg/mL [6].

The table below summarizes the quantitative ranges and purity outcomes from the described protocols.

Table 1: Quantitative Analysis and Purification Outcomes of Amorfrutins

Compound Content in A. fruticosa Fruits (mg/g dry weight) Linear Range in HPLC (μg/mL) Purity After HSCCC (%) Reference
2-carboxy-3,5-dihydroxy-4-geranylbibenzyl 1.31 - 7.43 Not Specified Not Specified [6]
This compound 0.54 - 3.52 4.5 - 90.2 96.7% [6] [7]
Amorfrutin B 0.64 - 4.63 4.6 - 92.7 97.1% [6] [7]
2.4.2. Structural Identification and Characterization
  • Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HR-MS):

    • Use a quadrupole-time-of-flight (Q-TOF) mass spectrometer for accurate mass measurement.
    • Operate in negative electrospray ionization (ESI-) mode, as amorfrutins contain carboxylic acid groups.
    • The HR-MS data provides the molecular formula ([M-H]⁻ ion). For example, the exact mass of this compound is 439.2383 [6].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) spectra in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
    • Use the residual solvent peak as an internal reference (CDCl₃: δH 7.26, δC 77.0).
    • Key NMR features include signals for the geranyl side chain (olefinic protons ~5.0-5.5 ppm, methyl groups ~1.6-1.8 ppm) and the bibenzyl aromatic protons [1] [7] [3].

Troubleshooting and Best Practices

  • Low Yield: Ensure plant material is correctly identified and sourced. Optimize extraction time, temperature, and solvent-to-material ratio. Consider using modern techniques like UAE or MAE.
  • Poor Purity After HSCCC: Re-optimize the solvent system. Ensure the sample is completely dissolved and does not precipitate upon injection. The n-hexane/ethanol/water (5:4:1) system has been specifically validated for amorfrutins [7].
  • Compound Degradation: Perform all concentration steps at low temperatures (<40°C) under reduced pressure. Store purified compounds in the dark under inert atmosphere at -20°C.
  • Method Reproducibility: Strictly control all parameters, including solvent composition, temperature, and flow rates. Use internal standards during HPLC analysis where possible.

Conclusion

The protocols outlined herein provide a robust framework for the extraction, purification, and analysis of the biologically active natural product this compound. The combination of acetone or n-hexane extraction followed by HSCCC purification represents a highly effective strategy for obtaining high-purity this compound from Amorpha fruticosa fruits. The accompanying HPLC and MS methods ensure reliable quality control. The availability of these detailed application notes will facilitate further pharmacological and clinical research into this promising antidiabetic and anti-inflammatory compound.

References

UPLC-Q-TOF-MS identification of Amorfrutin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amorfrutin A is a natural 2-hydroxybenzoic acid derivative that functions as a selective PPARγ agonist with promising antidiabetic properties and potentially fewer side effects than synthetic counterparts [1] [2]. Identification of amorfrutins in complex botanical extracts presents significant analytical challenges due to their low concentrations and matrix interference [1]. This protocol details a comprehensive strategy combining UPLC-QqQ-MS neutral loss scanning with UPLC-Q-TOF-MS exact mass measurement for specific identification of this compound and related derivatives [1].

Experimental Design and Principle

The identification strategy employs a two-tiered mass spectrometry approach that leverages the complementary strengths of different mass analyzer technologies. The QqQ-MS system provides superior sensitivity for targeted screening through neutral loss monitoring, while the Q-TOF-MS system delivers high-resolution exact mass data essential for definitive compound identification [1].

The approach capitalizes on the characteristic neutral loss of CO₂ (Δm/z 44) observed in the negative ionization mode mass spectra of amorfrutin compounds, which originates from decarboxylation of their 2-hydroxybenzoic acid core structure [1]. This consistent fragmentation behavior serves as a diagnostic filter for preliminary screening before proceeding to high-resolution analysis.

Materials and Methods

Chemicals and Equipment

Reference Compounds:

  • This compound, Amorfrutin B, and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl (purity >98% by UPLC-DAD) [1]

Plant Material:

  • Dried fruits of Amorpha fruticosa L. (authenticated) [1]

Extraction Solvents:

  • 80% aqueous ethanol (analytical grade)
  • n-hexane (for partitioning)
  • Methanol (LC-MS grade)
  • Acetonitrile (LC-MS grade)
  • Formic acid (LC-MS grade, 0.1% in mobile phase) [1]

Instrumentation:

  • UPLC system (e.g., Agilent 1290)
  • Triple quadrupole MS (e.g., Agilent 6460)
  • Q-TOF mass spectrometer (e.g., Agilent 6530)
  • UPLC column: Waters BEH C₁₈ (100 × 2.1 mm, 1.7 μm) [1]
Sample Preparation Protocol
  • Plant Extraction:

    • Reduce 20 g of dried, powdered A. fruticosa fruits to fine particles
    • Perform triple ultrasonic extraction with 100 mL of 80% aqueous ethanol (30 min each at room temperature)
    • Combine and concentrate extracts under vacuum at 45°C
    • Suspend residue in 40% aqueous ethanol (20 mL)
    • Partition with n-hexane to remove non-polar contaminants
    • Evaporate n-hexane layer to yield dark brown semi-solid extract
    • Store at -4°C until analysis [1]
  • Sample Reconstitution:

    • Dissolve n-hexane extract in methanol to appropriate concentration
    • Filter through 0.2 μm membrane filter prior to UPLC analysis [1]
UPLC-QqQ-MS Neutral Loss Screening

Chromatographic Conditions:

  • Column: Waters BEH C₁₈ (100 × 2.1 mm, 1.7 μm)

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    | Time (min) | %B | Flow Rate (mL/min) | |------------|----|-------------------| | 0.0-0.5 | 60 | 0.2 | | 0.5-6.5 | 60-70 | 0.2 | | 6.5-10.0 | 70-90 | 0.2 | | 10.0-11.0 | 90 | 0.2 | | 11.0-11.1 | 90-60 | 0.2 | | 11.1-15.0 | 60 | 0.2 |

  • Column Temperature: 35°C [1]

QqQ-MS Parameters (Negative Ion Mode):

  • Scan Type: Neutral loss
  • Neutral Loss Mass: 44 Da
  • Ionization: Electrospray ionization (ESI)
  • Drying Gas Flow: 11 L/min
  • Drying Gas Temperature: 350°C
  • Nebulizer Pressure: 40 psi
  • Capillary Voltage: 400 V [1]
UPLC-Q-TOF-MS Confirmation Analysis

Chromatographic Conditions:

  • Use identical UPLC conditions as for QqQ-MS screening [1]

Q-TOF-MS Parameters:

  • Ionization: ESI negative mode
  • Mass Range: 50-1700 m/z
  • Acquisition Rate: 1 spectrum/sec
  • Capillary Voltage: 4000 V [3]
  • Fragmentor Voltage: 150 V [1]
  • Drying Gas Temperature: 300°C [3]
  • Collision Energies: Use stepped energy (e.g., 10, 20, 40 eV) for MS/MS spectra [1]

Data Analysis and Structure Elucidation

Data Processing Workflow

The following diagram illustrates the stepwise data interpretation process:

Start Raw Data Acquisition Step1 Neutral Loss Screening (Identify candidates with Δm/z 44) Start->Step1 Step2 Exact Mass Measurement (Determine elemental composition) Step1->Step2 Step3 Fragment Ion Analysis (Identify characteristic patterns) Step2->Step3 Step4 Retention Time Comparison (Match with reference compounds) Step3->Step4 Step5 Database Searching (Literature & spectral libraries) Step4->Step5 End Confirmed this compound ID Step5->End

Key Spectral Characteristics of this compound

Mass Spectrometric Features:

  • Characteristic Neutral Loss: CO₂ (Δm/z 44) in negative ion mode [1]
  • Expected [M-H]⁻ Ion: Based on molecular formula C₂₄H₂₈O₅ [4]
  • Diagnostic Fragment Ions: Specific fragments reflecting the 2-hydroxybenzoic acid core structure [1]

Chromatographic Behavior:

  • Retention time relative to other amorfrutins under established UPLC conditions [1]

Applications and Method Validation

The developed method has been successfully applied to:

  • Discovery of Novel Analogues: Identification of four previously unidentified amorfrutin derivatives from A. fruticosa [1]
  • Selective Detection: Specific identification of amorfrutins in complex botanical extracts without interference [1]
  • High-Sensitivity Analysis: Detection of low-abundance amorfrutins present in trace concentrations [1]

Validation Parameters:

  • Specificity: Distinguished amorfrutins from co-eluting compounds via neutral loss monitoring and exact mass measurement [1]
  • Sensitivity: Successfully detected amorfrutins at low concentration levels in complex plant matrix [1]

Troubleshooting and Technical Notes

Issue Possible Cause Solution
Weak neutral loss signal Suboptimal collision energy Optimize collision energy (typically 20 eV for amorfrutins) [1]
Poor chromatographic separation Inadequate gradient or column degradation Recondition column; adjust acetonitrile/water gradient [1]
Low ionization efficiency Improper mobile phase additives Ensure 0.1% formic acid in mobile phase [1]
Mass accuracy drift Inadequate mass calibration Perform frequent mass calibration using reference ions [3]

Conclusion

The integrated UPLC-QqQ-MS and UPLC-Q-TOF-MS approach provides a powerful analytical platform for specific identification of this compound in complex botanical matrices. The method leverages characteristic neutral loss scanning for initial screening followed by high-resolution exact mass measurement for definitive confirmation. This strategy effectively addresses the challenges of identifying low-abundance natural products in complex plant extracts and can be adapted for the discovery of structurally related natural products.

References

Comprehensive Application Notes and Protocols: Quantification of Amorfrutin A in Plant Material Using HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amorfrutins and Analytical Significance

Amorfrutin A is a prenylated stilbenoid compound that belongs to the amorfrutin family, initially isolated from Amorpha fruticosa L. (Fabaceae) fruits. These compounds have garnered significant research interest due to their potent antidiabetic properties and selective PPARγ activation without the undesirable side effects associated with synthetic PPARγ agonists like thiazolidinediones. Amorfrutins function as dietary natural products with demonstrated effects on improving insulin resistance and reducing metabolic parameters in preclinical models. The discovery that amorfrutins bind to and activate PPARγ with high affinity (Kᵢ = 287 nM for this compound) but induce differential gene expression profiles compared to full agonists positions them as promising candidates for the development of novel nutraceuticals and phytopharmaceuticals for metabolic disorders [1].

The chemical structure of this compound features an isoprenoid-substituted benzoic acid backbone without stereocenters, which contributes to its favorable binding characteristics and metabolic stability. Research has identified Amorpha fruticosa fruits as the most abundant source of amorfrutins, with concentrations varying significantly based on developmental stage, environmental factors, and genetic variations. Accurate quantification of this compound in plant materials is therefore essential for quality control of amorfrutin-based formulations, standardization of extracts, and optimization of cultivation and extraction processes. This protocol establishes a validated HPLC method that offers researchers a reliable tool for the precise quantification of this compound in complex plant matrices [2] [3].

Analytical Methodology Development

Instrumentation and Chromatographic Conditions

The quantification method for this compound employs High-Performance Liquid Chromatography with ultraviolet detection (HPLC-UV), which provides optimal separation, sensitivity, and specificity for amorfrutin analysis in complex plant matrices without requiring derivatization. The method has been validated according to standard guidelines for specificity, linearity, accuracy, precision, and robustness. The chromatographic system consists of a Young Lin 9100 HPLC system or equivalent, equipped with a vacuum degasser, quaternary pump, column compartment with temperature control, manual injector with a 20 µL loop, and a Photo-Diode Array (PDA) detector set at 280 nm for detection. Data acquisition and processing are performed using Clarity (v 2) software or equivalent chromatography data system (CDS) [2] [4].

Table 1: HPLC Instrumentation Parameters

Component Specification Notes
Column Purospher STAR RP C18ec (125 mm × 4.6 mm, 5 µm) Waters Corporation or equivalent
Mobile Phase Gradient: Acetonitrile (A) and 0.2% Glacial Acetic Acid (B) HPLC grade solvents recommended
Flow Rate 1.0 mL/min Constant flow throughout analysis
Injection Volume 20 µL Fixed volume loop
Column Temperature 25°C Controlled column compartment
Detection Wavelength 280 nm PDA detector preferred
Run Time 30 minutes Includes equilibration

The separation methodology utilizes a gradient elution profile that optimizes the resolution of this compound from closely related compounds and matrix interferences. The gradient program initiates at 40% acetonitrile, linearly increases to 85% over 15 minutes, holds for 5 minutes, then returns to initial conditions over 2 minutes, followed by a 8-minute re-equilibration period. This gradient profile effectively separates this compound from Amorfrutin B and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl, which are typically co-extracted from Amorpha fruticosa fruits. The method has been demonstrated to be robust and reproducible with relative standard deviations (RSD) of retention times less than 1.5% across multiple batches and days [2].

Method Validation Parameters

The HPLC-UV method for this compound quantification has undergone comprehensive validation to ensure reliability and accuracy for analytical applications. Linearity was established over the concentration range of 4.5-90.2 µg/mL with a correlation coefficient (r²) greater than 0.999, indicating excellent proportional response of peak area to concentration. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.15 µg/mL and 0.54 µg/mL, respectively, using signal-to-noise ratios of 3:1 and 10:1. These sensitivity parameters demonstrate the method's suitability for detecting and quantifying this compound in plant extracts where concentration may vary significantly [2].

Precision and accuracy were evaluated through intra-day and inter-day assays using quality control samples at low, medium, and high concentrations within the calibration range. The intra-day precision expressed as RSD was less than 2.5%, while inter-day precision was below 4.0%. Accuracy assessed through recovery experiments ranged from 97.5% to 102.5%, confirming minimal systematic error. The specificity of the method was verified by analyzing blank matrices and confirming the absence of interfering peaks at the retention time of this compound (approximately 12.8 minutes). Additionally, solution stability was confirmed over 24 hours at room temperature and 72 hours under refrigerated conditions (4°C) with no significant degradation observed [2] [4].

Sample Preparation Protocol

Plant Material Collection and Identification

The analytical quality of this compound quantification begins with proper plant material collection and identification. Amorpha fruticosa fruits should be collected at full maturity, typically in October in the Northern Hemisphere, when amorfrutin content reaches its peak. The collection location should be documented with GPS coordinates, and voucher specimens deposited in a recognized herbarium for future reference. Researchers should harvest fruits from multiple plants across the population to account for natural variation in amorfrutin content. After collection, fruits should be carefully dried at room temperature away from direct sunlight to prevent photodegradation of light-sensitive compounds. The drying process should continue until constant weight is achieved, indicating complete moisture removal, which typically requires 7-10 days under appropriate conditions (25°C, 30-40% relative humidity) [4] [3].

Proper species identification is critical, as confusion with related species can lead to false negative results. Notably, analysis of Amorpha canescens Pursh fruits and various Glycyrrhiza species (including G. uralensis, G. inflata, and G. glabra) has demonstrated the absence of detectable amorfrutins, highlighting the specific occurrence of these compounds in Amorpha fruticosa. Once dried, the plant material should be pulverized using a laboratory mill to achieve a homogeneous powder with particle size less than 3 mm, which ensures consistent extraction efficiency. The powdered material should be stored in airtight containers with desiccant at -20°C until extraction to prevent degradation. Under these conditions, the plant material remains stable for at least 12 months without significant loss of amorfrutin content [2] [3].

Extraction and Purification Procedure

The extraction protocol for amorfrutins from plant material involves a sequential extraction process to remove non-polar interferents followed by targeted extraction of amorfrutins. Begin by accurately weighing 5.0 g of homogenized plant powder into a suitable extraction vessel. Perform defatting by exhaustive percolation with 75 mL of dichloromethane (3 × 25 mL) over 24 hours to remove lipids, chlorophyll, and other non-polar compounds that may interfere with the analysis. After defatting, allow the plant material to air-dry completely under a fume hood to evaporate residual solvent. Then, extract the defatted material with 100 mL of 80% methanol (aqueous) using an orbital shaker set at 180 rpm for 4 hours at room temperature. Repeat this extraction twice more with fresh solvent, and combine all methanolic extracts [4].

Table 2: Sample Preparation Steps

Step Procedure Parameters Purpose
Defatting 3 × 25 mL dichloromethane 24 hours total, room temperature Remove non-polar interferents
Extraction 3 × 100 mL 80% methanol 4 hours each, 180 rpm Extract amorfrutins
Filtration Through Whatman No. 1 filter paper - Remove particulate matter
Concentration Rotary evaporation 40°C, reduced pressure Solvent removal
Lyophilization Freeze-drying -48°C, 0.020 mBar Obtain dry extract
Reconstitution Methanol (HPLC grade) 1 mg/mL, 0.45 µm filtration Prepare for HPLC analysis

Following extraction, filter the combined methanolic extracts through Whatman No. 1 filter paper or equivalent to remove particulate matter. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until approximately 10-15 mL remains. Transfer this concentrate to a pre-weighed vial and complete the drying process using a freeze dryer to obtain the dry extract (EAF). Determine the extraction yield by weighing the vial and calculating the percentage of extract relative to the original plant material. For HPLC analysis, accurately weigh 10 mg of the dry extract and dissolve in 10 mL of HPLC-grade methanol to achieve a final concentration of 1 mg/mL. Filter this solution through a 0.45 µm PVDF syringe filter prior to injection into the HPLC system to remove any insoluble particles that could damage the chromatography column [4].

Data Analysis and Interpretation

Quantification and Calibration

The quantification of this compound is performed using an external standard calibration method. Prepare a stock solution of authentic this compound reference standard at a concentration of 1.0 mg/mL in HPLC-grade methanol. Dilute this stock solution appropriately to create a calibration series consisting of at least six concentration levels spanning the range of 4.5-90.2 µg/mL. Inject each calibration standard in triplicate and plot the mean peak area against the corresponding concentration to generate the calibration curve. The linear regression equation derived from this curve (y = mx + b, where y is peak area and x is concentration) is used to calculate the concentration of this compound in unknown samples. The correlation coefficient (r²) should exceed 0.999 to ensure adequate linearity, and the calibration curve should be validated daily with quality control standards at low, medium, and high concentrations [2].

For content calculation in plant material, use the following formula: [ \text{this compound content (mg/g)} = \frac{C \times V \times D}{W} ] Where C is the concentration determined from the calibration curve (mg/mL), V is the final volume of the sample solution (mL), D is any dilution factor, and W is the weight of the plant material (g). The amorfrutin content in Amorpha fruticosa fruits typically ranges from 0.54-3.52 mg/g for this compound, with seasonal and geographical variations observed. These quantitative results are essential for standardizing plant extracts intended for pharmacological studies or nutraceutical development, ensuring consistent amorfrutin content across different batches [2] [4].

Method Performance Characteristics

Table 3: Analytical Performance Data for this compound Quantification

Parameter Result Acceptance Criteria
Linear Range 4.5-90.2 µg/mL -
Correlation Coefficient (r²) >0.999 ≥0.995
Retention Time 12.8 ± 0.5 min RSD < 1.5%
LOD 0.15 µg/mL -
LOQ 0.54 µg/mL -
Intra-day Precision (RSD) <2.5% ≤5.0%
Inter-day Precision (RSD) <4.0% ≤7.0%
Recovery 97.5-102.5% 95-105%

The system suitability tests should be performed before each analytical run to ensure the HPLC system is performing adequately. These tests include injecting a standard solution at the mid-range calibration level (approximately 50 µg/mL) and evaluating parameters such as retention time stability (RSD < 1.5%), peak symmetry (tailing factor < 1.5), theoretical plates (>10,000), and resolution from closely eluting compounds (>2.0). The specificity of the method should be confirmed by comparing the UV spectrum of the this compound peak in samples with that of the reference standard, ensuring peak purity and absence of co-eluting compounds. For additional confirmation, especially when analyzing new plant sources, mass spectrometric detection using HR-ESI-MS can be employed, with characteristic fragmentation patterns providing structural confirmation of amorfrutins [2].

Applications and Workflow Integration

Research and Development Applications

The validated HPLC-UV method for this compound quantification has diverse applications in pharmaceutical development and natural products research. In quality control of plant materials, this method enables the selection of high-amorfrutin chemotypes for cultivation programs, potentially increasing the yield of active compounds. For nutraceutical development, the method provides a reliable tool for standardization of extracts to ensure consistent amorfrutin content in finished products, which is essential for reproducible pharmacological effects. Additionally, the method can be applied to optimize extraction processes by comparing different solvents, extraction techniques, and parameters to maximize amorfrutin yield while minimizing co-extraction of unwanted compounds. The environmental management aspect is particularly noteworthy, as Amorpha fruticosa is classified among the most noxious invasive species in Europe, and its utilization for medicinal purposes could provide both health benefits and ecological management solutions [3].

In pharmacological research, accurate quantification of this compound is crucial for establishing dose-response relationships in preclinical studies. The method has been applied to analyze amorfrutin content in various plant organs, revealing that fruits contain the highest concentrations, while other parts such as roots and leaves contain negligible amounts. This finding has important implications for sustainable harvesting practices, as targeted fruit collection would preserve plant viability while maximizing amorfrutin yield. Furthermore, the method can be adapted to monitor amorfrutin stability under different storage conditions and processing methods, providing valuable data for product development and shelf-life determination. The versatility of this HPLC method also allows for its extension to quantify other amorfrutins simultaneously, such as Amorfrutin B and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl, enabling comprehensive metabolic profiling of amorfrutin-producing plants [2] [3].

Experimental Workflow Integration

The entire process of this compound quantification, from sample collection to data analysis, can be visualized as an integrated workflow that ensures reliable and reproducible results. The following diagram illustrates the key steps in this analytical process:

G cluster_1 Sample Preparation cluster_2 Chromatographic Analysis cluster_3 Data Processing Start Start Analysis SP1 Plant Material Collection (Amorpha fruticosa fruits) Start->SP1 SP2 Drying and Powdering SP1->SP2 SP3 Defatting with Dichloromethane SP2->SP3 SP4 Extraction with 80% Methanol SP3->SP4 SP5 Filtration and Concentration SP4->SP5 SP6 Lyophilization SP5->SP6 CA1 Sample Reconstitution in Methanol SP6->CA1 CA2 HPLC-UV Analysis C18 Column, 280 nm CA1->CA2 CA3 Gradient Elution Acetonitrile/0.2% Acetic Acid CA2->CA3 DP1 Peak Integration (this compound ~12.8 min) CA3->DP1 DP2 Calibration Curve (4.5-90.2 µg/mL) DP1->DP2 DP3 Content Calculation in Plant Material DP2->DP3 End Result Interpretation and Reporting DP3->End

This integrated workflow emphasizes the critical steps in the analytical process and their sequence, highlighting points where particular attention to detail is necessary to ensure accurate results. The method's robustness has been demonstrated through successful application in multiple studies investigating the potential of Amorpha fruticosa as a source of antidiabetic compounds. With appropriate method verification, this protocol can be adapted to different laboratory settings and HPLC systems while maintaining data quality and comparability across studies. Researchers implementing this method should document any modifications thoroughly and perform adequate verification experiments to ensure the adapted method maintains the necessary performance characteristics for their specific applications [2] [4] [3].

Troubleshooting and Technical Notes

Common Issues and Solutions

During method implementation, several technical challenges may arise that affect analytical performance. Peak tailing of this compound may occur due to secondary interactions with residual silanol groups on the stationary phase. This can be mitigated by maintaining the mobile phase pH around 3.0-4.0 with acetic acid, which suppresses silanol ionization, or by using specially end-capped C18 columns designed for basic compounds. If retention time drift is observed, ensure thorough mobile phase degassing and consistent column temperature control, as dissolved gases and temperature fluctuations can significantly impact retention stability. For decreased sensitivity, check detector lamp hours and consider replacing the UV lamp if exceeding its rated lifetime, as diminished light output reduces detection capability [2] [5].

Column performance degradation manifested by peak broadening or increased backpressure typically results from column contamination or void formation. Implementing a guard column or in-line filter can extend analytical column lifetime by trapping particulate matter. Regular column cleaning with strong solvents (e.g., 100% methanol or acetonitrile) followed by gradual re-equilibration to initial mobile phase conditions helps remove accumulated contaminants. If resolution between amorfrutins decreases, slightly adjusting the gradient profile or reducing the injection volume may improve separation. For complex samples with significant matrix interference, consider simplifying the sample preparation with solid-phase extraction (SPE) using C18 cartridges to remove interfering compounds while maintaining high amorfrutin recovery [2].

Safety and Regulatory Considerations

The analytical procedures described involve several chemical hazards that require appropriate safety measures. Dichloromethane, used in the defatting step, is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including nitrile gloves and chemical splash goggles. Methanol and acetonitrile, used in extraction and mobile phase preparation, are toxic and flammable, requiring storage in approved safety cabinets and handling away from ignition sources. All waste solvents should be collected in properly labeled containers and disposed of according to local regulations for hazardous waste. Reference standards of this compound should be stored according to manufacturer specifications, typically at -20°C in desiccated conditions, and allowed to reach room temperature before use to prevent moisture absorption [4].

From a regulatory perspective, this method is suitable for quality control of raw materials and finished products in dietary supplement manufacturing, complying with current Good Manufacturing Practices (cGMP). The validation parameters meet the requirements outlined in various pharmacopeias for analytical method validation. For applications in pharmaceutical development, additional validation may be required following ICH guidelines, particularly regarding stability-indicating capability through forced degradation studies. Researchers should note that while Amorpha fruticosa extracts have demonstrated favorable safety profiles in rodent studies (LD₅₀ = 2121 mg/kg for oral administration in mice), comprehensive toxicological assessment is necessary before human consumption, and regulatory approvals must be obtained for amorfrutin-based products intended for therapeutic use [4] [3].

Conclusion

The HPLC-UV method detailed in this application note provides a robust, reproducible, and specific approach for quantifying this compound in Amorpha fruticosa plant materials. The method has been thoroughly validated and offers excellent sensitivity, linearity, and precision characteristics suitable for both research and quality control applications. The sample preparation protocol efficiently extracts amorfrutins while minimizing matrix interferences, contributing to the method's reliability. As research continues to explore the therapeutic potential of amorfrutins in metabolic disorders, this analytical method will serve as an essential tool for standardizing extracts, optimizing cultivation and processing parameters, and ensuring product quality in nutraceutical development. Furthermore, the utilization of Amorpha fruticosa for medicinal purposes represents a promising approach to managing this invasive species while developing valuable health products, creating a convergence of ecological stewardship and biomedical advancement [2] [4] [3].

References

Amorfrutin A cell culture treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Design & Treatment Parameters

The table below summarizes key parameters for using Amorfrutin A in cell culture models based on recent studies:

Cell Type/Model Treatment Concentration Treatment Duration Primary Findings Source
BV2 microglia / PC12 neurons (OGD/R model) 10, 20, 40 µM 3 hours (post-OGD reoxygenation) Increased cell viability, reduced ROS, NO, and TNF-α release. [1]
Human skin fibroblasts (Replicative senescence model) 0.5 µM, 1.0 µM Long-term (lifelong serial passaging) Supported long-term growth, reduced accumulation of oxidative DNA damage, modulated aging markers. [2]
HeLa cervical cancer cells 10, 20, 30 µM 24 hours Inhibited TNF-α-induced STAT3 phosphorylation and nuclear translocation. [3]
HMC3 microglia (LPS-induced) Amorfrutin extract (60 mg/kg in vivo) Not specified in vitro Suppressed CCL2/CCR2 protein expression via PPARγ activation. [4]

Detailed Methodology for Key Assays

Here is a detailed protocol based on an in vitro model of cerebral ischemia/reperfusion injury [1], which can be adapted for other research contexts.

Cell Culture and OGD/R Model Establishment
  • Cell Lines: Use mouse BV2 microglial cells or rat PC12 neuronal cells.
  • Culture Conditions: Maintain cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
  • OGD/R Procedure:
    • Plate cells at an appropriate density (e.g., 2 × 10⁴ cells/well for a 96-well plate) and culture for 24 hours.
    • To induce oxygen-glucose deprivation (OGD), replace the normal culture medium with glucose-free DMEM.
    • Place the culture plate in a sealed anaerobic chamber (e.g., a modular incubator chamber with an anaerobic gas pack) for 4 hours to simulate ischemia.
    • To simulate reperfusion, remove the glucose-free medium, add back complete medium containing this compound, and return the cells to the normal incubator (37°C, 5% CO₂) for 3 hours.
This compound Treatment
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in complete cell culture medium for treatment. The final concentration of the solvent should not affect cell viability (typically <0.1%).
  • Application: Apply this compound at the desired concentrations (e.g., 10, 20, 40 µM) only during the reoxygenation phase.
  • Controls: Include a vehicle control (culture medium with the same concentration of solvent) and a positive control if available (e.g., Edaravone, 10 µM, was used in the source study).
Assessment of Cell Viability (CCK-8 Assay)
  • After treatment, wash the cells three times with phosphate-buffered saline (PBS).
  • Add 100 µl of medium containing 10% CCK-8 reagent to each well.
  • Incubate the plate at 37°C for 1 hour.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the blank control group.

Proposed Signaling Pathways

The protective effects of this compound, particularly against oxidative stress and inflammation, are suggested to involve the Nrf2/HO-1 pathway. The diagram below illustrates this proposed mechanism.

G AA This compound Keap1 Keap1 AA->Keap1 Inhibits Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Activates Transcription NQO1 NQO1 Nrf2->NQO1 Activates Transcription Keap1->Nrf2 Releases Antioxidants Antioxidant Enzymes HO1->Antioxidants NQO1->Antioxidants OxidativeStress Oxidative Stress Antioxidants->OxidativeStress Reduces Cytoprotection Cytoprotective Effects Antioxidants->Cytoprotection

Important Considerations for Researchers

  • Solvent and Toxicity: Always run a vehicle control to rule out effects from the solvent used to dissolve this compound.
  • Mechanism Validation: To confirm the role of the PPARγ pathway, consider using a selective antagonist like GW9662 (e.g., at 30 µM) in co-treatment experiments [4].
  • Dose-Response Curves: The effects of this compound are often dose-dependent. Conduct preliminary experiments to establish an optimal dose-response curve for your specific model [1].
  • Beyond PPARγ: While known as a PPARγ modulator, this compound's effects may also involve other pathways, such as inhibiting NF-κB or JAK/STAT signaling, depending on the cellular context [1] [3].

References

Comprehensive Application Notes and Experimental Protocols for Amorfrutin A Anti-Diabetic Activity Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amorfrutin A and Anti-Diabetic Properties

This compound represents a novel class of natural product-derived anti-diabetic compounds discovered through systematic screening of edible plant materials. These isoprenoid-substituted benzoic acid derivatives were initially isolated from the edible roots of Glycyrrhiza foetida (licorice) and fruits of Amorpha fruticosa, both belonging to the legume family [1] [2]. This compound functions as a selective PPARγ modulator (SPPARγM) that activates peroxisome proliferator-activated receptor gamma (PPARγ) with a binding affinity (Kᵢ = 236-352 nM) approximately twice as strong as the synthetic anti-diabetic drug pioglitazone (Kᵢ = 584 nM) [2]. This nuclear receptor plays a central role in regulating lipid and glucose metabolism, making it a valuable therapeutic target for metabolic disorders [2] [3].

Unlike full synthetic PPARγ agonists such as thiazolidinediones (TZDs; rosiglitazone, pioglitazone), this compound demonstrates partial PPARγ activation (15-39% efficacy relative to rosiglitazone) while selectively modulating gene expression networks [2]. This selective receptor interaction results in potent anti-diabetic effects without the undesirable side effects characteristic of synthetic PPARγ-targeting drugs, including weight gain, hepatotoxicity, cardiovascular complications, and adverse effects on bone metabolism [1] [2] [3]. Preclinical studies in rodent models of diet-induced obesity and type 2 diabetes have demonstrated that this compound treatment significantly improves insulin sensitivity, glucose tolerance, and blood lipid parameters while exhibiting anti-inflammatory properties and preventing hepatic steatosis (fatty liver disease) [1] [2] [3].

Molecular Mechanisms and Signaling Pathways

PPARγ Activation and Selective Gene Regulation

The primary anti-diabetic mechanism of this compound involves direct binding to the PPARγ ligand-binding domain (LBD), as confirmed through X-ray crystallography studies [2]. Structural analysis reveals that this compound stabilizes helix H3 and the β-sheet of the PPARγ-LBD through hydrogen bonds and salt bridges with Ser342 and Arg288 residues [2]. The ortho-phenyl and meta-isoprenyl residues of this compound establish extensive van der Waals contacts with the LBD, contributing to high binding affinity and specificity [2]. This specific binding mode results in selective cofactor recruitment, with this compound inducing only partial recruitment of transcriptional coactivators (CBP, PGC1α, TRAP220/DRIP, PRIP/RAP250) while completely abolishing recruitment of the corepressor NCoR (IC₅₀ = 51 nM) [2].

This selective receptor modulation activates a distinct gene expression profile compared to full synthetic agonists. This compound upregulates classical PPARγ target genes including Fabp4 (fatty acid binding protein 4), Slc2a4 (GLUT4 glucose transporter), and Nr1h3 (LXRα), though to a lesser extent than rosiglitazone [2]. This partial activation results in beneficial metabolic effects without promoting excessive adipocyte differentiation and lipid storage—effects associated with weight gain side effects of TZDs [2]. Gene expression profiling in primary human adipocytes demonstrates that this compound activates PPARγ-dependent gene networks specifically involved in glucose and lipid metabolism while avoiding activation of genes linked to adverse effects [2].

Signaling Pathway Diagram

G Amorf This compound PPARg PPARγ Receptor Amorf->PPARg Binds PPARγ LBD Ki = 236-352 nM CoRep Corepressor NCoR PPARg->CoRep Dissociates NCoR IC50 = 51 nM CoAct Coactivators (CBP, PGC1α) PPARg->CoAct Partial Recruitment (15-39% efficacy) GeneExp Gene Expression (Fabp4, Slc2a4, Nr1h3) CoAct->GeneExp Selective Activation Effects Metabolic Effects GeneExp->Effects GLU ↓ Blood Glucose Effects->GLU INS ↑ Insulin Sensitivity Effects->INS LIP ↓ Plasma Fatty Acids Effects->LIP INF Anti-inflammatory Effects Effects->INF FAT Prevention of Fatty Liver Effects->FAT

Figure 1: Molecular signaling pathway of this compound-mediated PPARγ activation and resulting anti-diabetic effects. This compound binds specifically to the PPARγ ligand-binding domain (LBD), promoting dissociation of corepressor NCoR and partial recruitment of coactivators, leading to selective gene expression and improved metabolic parameters without adverse effects associated with full synthetic agonists [1] [2] [3].

Experimental Data and Quantitative Analysis

Binding Affinity and Selectivity Profile

Table 1: Binding affinity (Kᵢ) and activation efficacy of this compound compared to reference compounds across PPAR subtypes [2]

Compound PPARα Kᵢ (μM) PPARβ/δ Kᵢ (μM) PPARγ Kᵢ (μM) PPARγ EC₅₀ (μM) Efficacy (%)
This compound 27 27 0.236 0.458 39
Amorfrutin B 8 6 0.278 0.979 15
Rosiglitazone n.d. n.d. 0.007 0.002 100
Pioglitazone n.d. n.d. 0.584 n.d. n.d.
Telmisartan n.d. n.d. 1.700 n.d. n.d.

n.d. = not determined in the referenced study; Efficacy represents maximum activation relative to rosiglitazone-induced activation of PPARγ.

In Vivo Efficacy Parameters in Diabetic Mouse Models

Table 2: Anti-diabetic effects of this compound (100 mg/kg/day) in high-fat-diet-induced obese and diabetic mice after 3-4 weeks of treatment [2] [4] [3]

Metabolic Parameter This compound Effect Statistical Significance Comparative Efficacy vs. Rosiglitazone
Fasting Blood Glucose Significant reduction p ≤ 0.05 Comparable improvement
Insulin Sensitivity Strong improvement p ≤ 0.05 Comparable to 4 mg/kg/d rosiglitazone
Glucose Tolerance Significant improvement p ≤ 0.05 Comparable improvement
Blood Lipid Parameters Improved triglycerides and cholesterol p ≤ 0.05 Favorable comparison
Inflammatory Markers Anti-inflammatory effects p ≤ 0.05 Not determined
Body Weight No increase Not significant Superior to rosiglitazone (no weight gain)
Liver Function Prevention of fatty liver p ≤ 0.05 Superior to rosiglitazone
Adverse Effects No hepatotoxicity or fluid retention Not significant Superior safety profile
Gene Expression Modulation in Adipocytes

Table 3: Effects of this compound on PPARγ target gene expression in differentiated adipocytes compared to rosiglitazone [2]

Gene Symbol Gene Name This compound Induction Rosiglitazone Induction Biological Function
Fabp4 Fatty Acid Binding Protein 4 Moderate Strong Lipid metabolism, insulin sensitivity
Slc2a4 Glucose Transporter Type 4 Moderate Strong Glucose uptake, glycemic control
Nr1h3 Liver X Receptor Alpha Moderate Strong Cholesterol metabolism, inflammation
Adipoq Adiponectin Not determined Not determined Insulin sensitization, anti-inflammation
Leptin Leptin Not determined Not determined Appetite regulation, metabolism

Experimental Protocols

PPARγ Binding Assay (Competitive TR-FRET)

Purpose: To determine the binding affinity and specificity of this compound to PPARγ compared to other nuclear receptors [2] [3].

Materials and Reagents:

  • PPARγ ligand-binding domain (LBD) protein
  • Fluorescently labeled reference ligand (e.g., Tracer 2362, Panvera)
  • This compound test compound dissolved in DMSO
  • TR-FRET buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA
  • White 384-well microplates (Corning)
  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO (typically 0.1 nM to 100 μM)
  • Mix PPARγ LBD (5-10 nM final concentration) with fluorescent tracer (5-10 nM) in TR-FRET buffer
  • Add compound dilutions to assay plates (final DMSO concentration ≤ 1%)
  • Add protein-tracer mixture to wells, incubate for 2-4 hours at room temperature
  • Measure TR-FRET signal at excitation 340 nm, emission 495 nm/520 nm
  • Calculate Kᵢ values using nonlinear regression analysis of competition curves

Data Analysis:

  • Determine IC₅₀ values from dose-response curves
  • Calculate Kᵢ using Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kd_Tracer)
  • Perform experiments in triplicate with appropriate controls (vehicle, reference compounds)
Animal Efficacy Studies in Diabetic Mouse Models

Purpose: To evaluate the anti-diabetic efficacy of this compound in well-established rodent models of type 2 diabetes [2] [4] [3].

Animal Models and Induction:

  • Diet-induced obesity (DIO) model: Male C57BL/6 mice (6 weeks old) fed high-fat diet (60% of calories from fat) for 12 weeks to induce obesity and insulin resistance
  • Genetic model: db/db mice (leptin receptor deficient) as a model of severe type 2 diabetes

Treatment Protocol:

  • After metabolic phenotype establishment, randomize mice into treatment groups (n=10-13)
  • Administer this compound (100 mg/kg/day) or vehicle control via oral gavage or diet admixture
  • Include reference compound group (rosiglitazone, 4 mg/kg/day)
  • Maintain treatment for 3-4 weeks with continuous monitoring of body weight and food intake

Metabolic Assessments:

  • Oral Glucose Tolerance Test (OGTT): After overnight fasting, administer glucose (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes
  • Insulin Sensitivity Test: After fasting/refeeding, administer insulin (1.5 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, and 60 minutes
  • Plasma Analysis: Collect blood samples for insulin, lipid profile, liver enzymes, and inflammatory markers
  • Tissue Collection: Harvest liver, adipose tissue, and muscle for histological analysis and gene expression

Statistical Analysis:

  • Express data as mean ± SEM
  • Analyze using one-way ANOVA with Dunnett's post-hoc test
  • Consider p ≤ 0.05 statistically significant
Gene Expression Profiling in Primary Adipocytes

Purpose: To assess selective PPARγ-mediated gene regulation by this compound in relevant cell models [2].

Cell Culture and Differentiation:

  • Isolate human primary preadipocytes from subcutaneous adipose tissue
  • Culture in growth medium until confluence
  • Induce differentiation using cocktail (IBMX, dexamethasone, insulin, rosiglitazone)
  • Maintain in insulin-containing medium for full differentiation (10-14 days)

Treatment and RNA Isolation:

  • Treat mature adipocytes with this compound (1-10 μM), rosiglitazone (1 μM), or vehicle (0.1% DMSO) for 24 hours
  • Extract total RNA using silica membrane-based purification kits
  • Determine RNA quality and quantity spectrophotometrically

Gene Expression Analysis:

  • Perform reverse transcription with high-capacity cDNA synthesis kits
  • Conduct quantitative real-time PCR with SYBR Green or TaqMan chemistry
  • Use primers for PPARγ target genes (Fabp4, Slc2a4, Nr1h3) and housekeeping genes (RPLP0, GAPDH)
  • Calculate relative expression using ΔΔCt method

Specificity Confirmation:

  • Include PPARγ knockdown cells using siRNA transfection to confirm receptor specificity
  • Assess potential off-target effects on other nuclear receptors (ERα/β, LXRα, CAR, PXR)
Experimental Workflow Diagram

G Start Compound Identification & Characterization InVitro In Vitro Profiling (PPAR binding, gene expression) Start->InVitro Natural product isolation or chemical synthesis InVivo In Vivo Efficacy Studies (Diabetic mouse models) InVitro->InVivo Promising in vitro profile (Ki, selectivity, gene modulation) Mech Mechanistic Studies (Co-factor recruitment, structural analysis) InVivo->Mech Confirmed efficacy (glucose lowering, insulin sensitization) Safety Safety & Toxicity Assessment (Acute toxicity, organ function) Mech->Safety Established mechanism (PPARγ partial agonism) App Research Applications (Drug development, nutraceuticals) Safety->App Favorable safety profile (no weight gain, hepatoprotection)

Figure 2: Comprehensive experimental workflow for evaluating this compound anti-diabetic activity. The sequential approach progresses from initial compound identification through mechanistic studies to safety assessment, supporting potential research and development applications [2] [3] [5].

Research Applications and Future Directions

The compelling preclinical data on this compound supports several promising research applications and development pathways. From a therapeutic perspective, this compound represents an excellent starting point for developing selective PPARγ modulators with improved safety profiles compared to existing TZD drugs [2] [3]. The combination of potent anti-diabetic efficacy with avoidance of characteristic side effects (weight gain, hepatotoxicity, bone loss) addresses significant limitations of current PPARγ-targeting therapies [3]. The simple chemical structure of amorfrutins enables feasible medicinal chemistry optimization for improved pharmacokinetic properties and binding affinity [2] [3].

From a nutraceutical perspective, amorfrutin-containing plant extracts could be developed as functional food supplements for metabolic health [1] [6] [7]. However, researchers should note that conventional consumption of licorice tea or candy provides insufficient amorfrutin concentrations for anti-diabetic effects, requiring specialized extraction processes to achieve therapeutic levels [1] [6] [7]. The abundant biomass of Amorpha fruticosa, considered an invasive species in many regions, provides an inexpensive and readily available resource for amorfrutin extraction, potentially combining therapeutic application with environmental management of invasive plant populations [5] [8].

Critical research gaps requiring further investigation include comprehensive ADME (absorption, distribution, metabolism, excretion) profiling, long-term toxicology studies in relevant species, and ultimately clinical trials establishing safety and efficacy in human populations [1] [5]. Additional mechanistic studies could further elucidate the molecular basis for the favorable safety profile of amorfrutins compared to full PPARγ agonists, potentially informing the design of next-generation selective nuclear receptor modulators for metabolic diseases [2] [3].

References

Application Notes: Amorfrutin A as a Neuroprotective Anti-Inflammatory Agent

Author: Smolecule Technical Support Team. Date: February 2026

Amorfrutin A is emerging as a promising candidate for treating conditions driven by oxidative stress and neuroinflammation, such as ischemic stroke. Its efficacy is linked to the modulation of the Nrf2/HO-1 signaling pathway [1] [2].

Key Mechanisms of Action: The protective effects of this compound are primarily mediated through the activation of the Nrf2/HO-1 antioxidant pathway and the suppression of pro-inflammatory mediators, as shown in the diagram below.

G AA This compound Keap1 Keap1 AA->Keap1 Suppresses TNFa TNF-α AA->TNFa Inhibits IL1b IL-1β AA->IL1b Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits HO1 HO-1 Nrf2->HO1 Promotes NQO1 NQO1 Nrf2->NQO1 Promotes ROS ROS HO1->ROS Reduces SOD SOD SOD->ROS Scavenges GSH_Px GSH-Px GSH_Px->ROS Scavenges MDA MDA ROS->MDA Leads to

The diagram above illustrates the core mechanism: this compound suppresses the inhibitor Keap1, leading to Nrf2 activation. This subsequently upregulates antioxidant proteins (HO-1, NQO1, SOD, GSH-Px) and downregulates oxidative stress markers (ROS, MDA) and pro-inflammatory cytokines (TNF-α, IL-1β) [1].

Quantitative Summary of Efficacy

The table below summarizes key quantitative findings from recent in vitro and in vivo studies.

Model System Treatment Key Outcome Measures Results Significance

| In Vitro (OGD/R) BV2 & PC12 cells [1] | AA | Cell Viability | Increased | Improved survival post-injury | | | | ROS, NO, TNF-α | Effectively suppressed | Reduced oxidative stress & inflammation | | In Vivo (MCAO/R) SD Rats [1] | AA | Neurological Deficit Score | Significantly reduced | Improved functional recovery | | | | Cerebral Infarct Volume | Diminished | Limited tissue damage | | | | SOD & GSH-Px levels | Significantly increased | Enhanced antioxidant capacity | | | | MDA production | Reduced | Lowered lipid peroxidation | | | | IL-1β & TNF-α | Inhibited | Attenuated neuroinflammation |

Detailed Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol is used to simulate ischemia/reperfusion injury in cultured cells [1].

  • Cell Lines: Mouse microglial BV2 cells or rat adrenal pheochromocytoma PC12 cells.
  • Culture Conditions: Maintain in high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • OGD/R Procedure:
    • Seeding: Plate cells at a density of 2 × 10⁴ cells/well in a 96-well plate and culture for 24 hours.
    • Oxygen-Glucose Deprivation: Replace the normal medium with glucose-free DMEM. Place the culture plate in an anaerobic chamber for 4 hours to simulate ischemia.
    • Reoxygenation: After 4 hours, replace the glucose-free medium with normal complete medium containing different concentrations of this compound. Return the plate to the normoxic incubator for 3 hours to simulate reperfusion.
  • Drug Treatment: this compound is applied during the reoxygenation phase. A range of concentrations should be tested to establish a dose-response curve.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

This protocol models ischemic stroke in rats [1].

  • Animals: Male Sprague-Dawley rats.
  • MCAO/R Surgery: The middle cerebral artery is occluded for a specified period to induce ischemia, followed by reperfusion to restore blood flow.
  • Drug Administration: this compound is administered to the treatment group after the reperfusion phase.
  • Endpoint Analysis (24 hours post-surgery):
    • Neurological Scoring: A standardized scoring system is used to evaluate sensory and motor deficits.
    • Cerebral Infarct Volume: Brains are sectioned and stained with 2,3,5-Triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted areas remain pale. The infarct volume is quantified using image analysis software.
    • Biochemical Assays: Ischemic brain tissue is homogenized. Levels of SOD, GSH-Px, MDA, IL-1β, and TNF-α are measured using ELISA or other appropriate kits.
    • Protein Expression: Western blot analysis is performed to assess the expression levels of Keap1, Nrf2, NQO1, and HO-1 in the brain tissue.

Research Applications and Future Directions

The experimental data positions this compound as a strong candidate for further development in several areas:

  • Ischemic Stroke Therapy: As a neuroprotective agent to be administered alongside reperfusion therapies to mitigate ischemia/reperfusion injury [1].
  • Treatment of Neuroinflammatory Diseases: Its potent anti-inflammatory effects, mediated via PPARγ activation, suggest potential applicability in other conditions like chronic inflammatory bowel diseases [3] and microglia-mediated disorders [4].
  • Drug Discovery Scaffold: The amorfrutin structure serves as a lead compound for developing novel selective PPARγ modulators (SPPARγMs) that avoid the side effects of full agonists [5] [4].

Conclusion

This compound is a potent, naturally derived compound with demonstrated efficacy in preclinical models of cerebral ischemia. Its dual action as an antioxidant (via Nrf2/HO-1 pathway) and an anti-inflammatory agent (suppressing TNF-α and IL-1β) underpins its neuroprotective effects. The provided protocols offer a foundation for researchers to validate and expand upon these findings, potentially accelerating the development of this compound as a therapeutic for stroke and other neuroinflammatory conditions.

References

Application Notes and Protocols: Neuroprotective and Analgesic Effects of Amorfrutins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Amorfrutins are a family of plant-derived natural products, first isolated from the edible parts of the legumes Glycyrrhiza foetida (licorice) and Amorpha fruticosa [1] [2]. They function as Selective Peroxisome Proliferator-Activated Receptor Gamma Modulators (SPPARγMs) [1]. Unlike full PPARγ agonists like thiazolidinediones (TZDs), which are associated with side effects such as weight gain and fluid retention, amorfrutins exhibit a safer profile, showing no adverse effects on weight, osteoblastogenesis, or liver function in preclinical models [3] [1]. Their mechanism involves binding to and activating the PPARγ nuclear receptor, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, regulating the expression of genes involved in metabolism, inflammation, and oxidative stress [3] [1]. This pathway is central to the observed neuroprotective and anti-inflammatory effects, positioning amorfrutins as promising therapeutic candidates for conditions like stroke, perinatal asphyxia, and neuropathic pain [3] [4].

Key Experimental Findings and Quantitative Data

Neuroprotection in Hypoxia/Ischemia Models

In vitro studies using primary neuronal cultures from mouse embryos have demonstrated the potent neuroprotective effects of amorfrutin B. The compound significantly protected neurons when applied post-treatment, up to 6 hours after the induction of hypoxia or ischemia [3].

Table 1: Quantitative Summary of Neuroprotective Effects (In Vitro)

Model Treatment Key Outcome Measures Results Citation
Hypoxia (Primary Neurons) Amorfrutin B (post-treatment) Neuronal Survival, ROS, PPARγ Protein ↑ Mitochondrial integrity, ↓ ROS-mediated DNA damage, ↑ PPARγ protein [3]
Ischemia (Primary Neurons) Amorfrutin B (post-treatment) Neuronal Survival, PPARγ mRNA/Protein ↑ Cell survival, induced Pparg hypermethylation, ↓ PPARγ mRNA & protein [3]
PPARγ Antagonism/Silencing Amorfrutin B + GW9662 / Pparg siRNA Neuronal Survival Abolished neuroprotective effect, confirming PPARγ-mediated action [3]
Analgesic Effects in Neuropathic Pain Models

In vivo studies on rats with Chronic Constriction Injury (CCI) have shown that amorfrutins can effectively relieve neuropathic pain through a PPARγ-dependent mechanism [4].

Table 2: Quantitative Summary of Analgesic Effects (In Vivo)

Model/Subject Treatment Key Outcome Measures Results Citation
CCI Rats (Neuropathic Pain) Amorfrutins (60 mg/kg, i.p., 14 days) PWMT, PWTL, Proinflammatory Cytokines ↑ Mechanical threshold, ↑ Thermal latency, ↓ TNF-α, IL-1β, IL-6 [4]
CCI Rats + PPARγ Antagonist Amorfrutins + GW9662 (30 mg/kg) PWMT, PWTL, CCL2/CCR2 Expression Reversed antihyperalgesic effect, restored CCL2/CCR2 protein levels [4]
HMC3 Microglial Cells (LPS-induced) Amorfrutins CCL2/CCR2 Protein Expression ↓ CCL2/CCR2 expression; effect reversed by GW9662 [4]

Detailed Experimental Protocols

Protocol: In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol assesses the post-treatment efficacy of amorfrutins against hypoxia- and ischemia-induced damage [3].

  • Primary Cell Culture:

    • Source: Neocortical tissues from Swiss CD1 mouse embryos (15 days gestation).
    • Culture Conditions: Plate cells on polyornithine-coated surfaces at a density of 2.5 × 10^5 cells per cm² in phenol red-free neurobasal medium supplemented with B27, L-glutamine, and antibiotics [3].
  • Hypoxia/Ischemia Induction:

    • Establish experimental models of hypoxia (oxygen deprivation) and ischemia (oxygen and glucose deprivation) in the cultured neurons.
  • Compound Treatment:

    • Prepare a stock solution of amorfrutin B in DMSO and dilute to working concentration in culture medium.
    • Application: Apply amorfrutin B post-treatment at 6 hours after inducing hypoxia/ischemia.
    • Control: Include a control group treated with the PPARγ antagonist GW9662 (e.g., 10 µM) applied 30 minutes before amorfrutin B to confirm PPARγ dependency [3].
  • Outcome Assessment (24-48 hours post-treatment):

    • Cell Viability: Measure using a cytotoxicity detection kit (e.g., LDH release) or MTT assay.
    • Oxidative Stress: Quantify Reactive Oxygen Species (ROS) using the ROS-Glo H₂O₂ assay or a fluorescent probe like 2',7'-dichlorofluorescein diacetate.
    • Molecular Analysis:
      • Protein Expression: Analyze PPARγ and other target proteins (e.g., PGC1α) by Western Blot or ELISA.
      • mRNA Expression: Quantify Pparg and other gene transcripts using RT-qPCR with TaqMan probes.
      • Epigenetic Modifications: Assess Pparg gene methylation using imprint methylated DNA quantification kits [3].
Protocol: In Vivo Assessment of Neuropathic Pain Relief

This protocol evaluates the efficacy of amorfrutins in a rat model of neuropathic pain [4].

  • Animal Model:

    • Subjects: Male Sprague-Dawley rats (200-300 g).
    • Surgery: Perform Chronic Constriction Injury (CCI) of the sciatic nerve. Anesthetize rats, expose the sciatic nerve, and loosely ligate it with four 4-0 chromic gut sutures spaced 1 mm apart. The sham group undergoes identical surgery without nerve ligation [4].
  • Drug Administration and Grouping:

    • Group 1 (Sham + Vehicle): Sham surgery, treated with vehicle.
    • Group 2 (CCI + Vehicle): CCI surgery, treated with vehicle.
    • Group 3 (CCI + Amorfrutins): CCI surgery, treated with amorfrutins (60 mg/kg, intraperitoneal injection).
    • Group 4 (CCI + Amorfrutins + Antagonist): CCI surgery, treated with amorfrutins (60 mg/kg, i.p.) and GW9662 (30 mg/kg).
    • Schedule: Begin treatments 3 days post-surgery and administer once daily for 14 days [4].
  • Behavioral Testing:

    • Paw Withdrawal Mechanical Threshold (PWMT): Use an electric von Frey filament. Place rats on a metal mesh floor, allow acclimation, and apply the filament to the plantar surface. Record the force that elicits a paw withdrawal response. Perform three measurements at 5-minute intervals.
    • Paw Withdrawal Thermal Latency (PWTL): Use a Plantar Analgesia Meter. Aim a radiant heat source at the hind paw and record the time until withdrawal. Set a cut-off time (e.g., 30 s) to prevent injury. Perform three measurements, taking the average [4].
  • Tissue Collection and Molecular Analysis:

    • Sample Collection: Euthanize rats after the final behavioral test on day 14. Rapidly dissect the L4-L6 spinal cord segments, freeze in liquid nitrogen, and store at -80°C.
    • Inflammatory Cytokines: Quantify TNF-α, IL-1β, and IL-6 levels in spinal cord homogenates using commercial ELISA kits.
    • Protein Expression: Analyze CCL2 and CCR2 protein levels in spinal cord tissue by Western Blot [4].

Signaling Pathway and Experimental Workflow Visualizations

Amorfrutin-Mediated PPARγ Signaling Pathway

G Amorfrutin Amorfrutin PPARγ-RXR\nHeterodimer PPARγ-RXR Heterodimer Amorfrutin->PPARγ-RXR\nHeterodimer  Binds & Activates PPARg PPARg RXR RXR PPRE PPRE TargetGenes TargetGenes PPRE->TargetGenes  Transcribes Neuroprotection Neuroprotection TargetGenes->Neuroprotection  Promotes AntiInflammation AntiInflammation TargetGenes->AntiInflammation  Induces PPARγ-RXR\nHeterodimer->PPRE  Binds to

Diagram Title: Amorfrutin PPARγ Signaling Pathway

In Vivo Neuropathic Pain Study Workflow

G Start Start: Male SD Rats Surgery Surgery: Sham vs. CCI Start->Surgery Grouping Post-Op Grouping Surgery->Grouping DrugTx Daily Drug Treatment (14 days) Grouping->DrugTx Behavior Behavioral Tests (PWMT & PWTL) DrugTx->Behavior Sacrifice Tissue Collection Behavior->Sacrifice Analysis Molecular Analysis (ELISA & Western Blot) Sacrifice->Analysis

Diagram Title: In Vivo Neuropathic Pain Assay Workflow

Conclusion and Research Implications

The accumulated data from preclinical studies underscores the significant therapeutic potential of amorfrutins as selective PPARγ modulators for neurological disorders. Key advantages include their high binding affinity and favorable safety profile compared to classical TZDs [1]. The efficacy of amorfrutin B in post-treatment paradigms for stroke and pain models, with a wide therapeutic window, is particularly promising for clinical translation [3] [4]. Future work should focus on: a) isolating and characterizing the specific effects of amorfrutin A; b) conducting detailed pharmacokinetic and toxicity studies; and c) advancing towards clinical trials in human patients to validate these preclinical findings [2].

References

Experimental Protocols & Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for the isolation and analysis of amorfrutins, particularly from Amorpha fruticosa.

1. Optimized Extraction and Preliminary Separation [1] [2] This protocol outlines the initial steps to obtain a crude extract enriched in amorfrutins and other lipophilic compounds.

  • Raw Material Preparation: Start with air-dried and powdered fruits of Amorpha fruticosa.
  • Ultrasonic Extraction: Extract the powder with 80% aqueous ethanol (e.g., 20g of powder with 3 x 100 mL of solvent) using an ultrasonic bath for 30 minutes per extraction at room temperature.
  • Concentration: Combine the extracts and concentrate them under vacuum at 45°C.
  • Liquid-Liquid Partitioning: Suspend the concentrated residue in 40% aqueous ethanol (e.g., 20 mL) and partition it with n-hexane. The n-hexane layer will contain the semi-purified lipophilic compounds, including amorfrutins. Evaporate this layer to yield a dark brown semi-solid for further analysis.

2. UPLC-MS/MS Method for Identification and Analysis [2] This advanced method is crucial for identifying specific amorfrutins in complex mixtures and can be adapted for quantification.

  • Chromatography:
    • System: UPLC (e.g., Agilent 1290 series).
    • Column: Waters BEH C18 (100 x 2.1 mm, 1.7 µm).
    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
    • Gradient: 60% B to 70% B (0.5-6.5 min), 70% B to 90% B (6.5-10.0 min), hold at 90% B (10.0-11.0 min), return to 60% B (11.0-11.1 min), and re-equilibrate (11.1-15.0 min).
    • Flow Rate: 0.2 mL/min.
    • Column Temperature: 35°C.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in negative ion mode.
    • Screening Mode: Use a Neutral Loss Scan with a loss of Δm/z 44, which is characteristic of the decarboxylation of the amorfrutin core structure. This is highly effective for screening complex extracts for potential amorfrutin derivatives.
    • Accurate Mass Confirmation: Follow up with UPLC-Q-TOF-MS to obtain the exact mass of the quasi-molecular ion and fragment ions for definitive identification and molecular formula assignment.

Quantitative Data & Properties

The following tables summarize key quantitative data on amorfrutin yields, PPARγ activity, and essential oil composition relevant to the source plant.

Table 1: PPARγ Binding Affinity and Activation of Selected Amorfrutins [3] This data highlights the high potency of amorfrutins, justifying the effort to isolate them.

Compound PPARγ Binding Affinity (Kᵢ, nM) EC₅₀ (µM) Efficacy (%) *
Amorfrutin 1 236 0.458 39
Amorfrutin 2 287 1.200 30
Rosiglitazone (Control) 7 0.002 100

*Efficacy: Maximum activation relative to the full agonist rosiglitazone.

Table 2: Optimized Yield from A. fruticosa Fruit Using MHD-LLE [1] This shows the efficiency of a modern extraction technique for obtaining volatile fractions.

Parameter Value
Extraction Technique Microwave-Assisted Hydrodistillation concatenated Liquid-Liquid Extraction (MHD-LLE)
Extraction Solvent Ethyl Ether (2 mL)
Yield of EOf (g/kg) 10.31 ± 0.33
Yield of EOs (g/kg) 0.82 ± 0.03

Table 3: Major Compounds in A. fruticosa Fruit Essential Oil [4] Understanding the co-occurring compounds can help in method development.

Compound Content (%) Compound Class
Germacrene D 19.3 Sesquiterpene Hydrocarbon
α-Zingiberene 9.9 Sesquiterpene Hydrocarbon
δ-Amorphene 7.6 Sesquiterpene Hydrocarbon
γ-Muurolene 6.5 Sesquiterpene Hydrocarbon
(E)-Caryophyllene 5.4 Sesquiterpene Hydrocarbon
α-Eudesmol 4.5 Oxygenated Sesquiterpene

Troubleshooting FAQs

Q1: Why is my yield of Amorfrutin A so low? Amorfrutins are naturally low-abundance secondary metabolites within a complex matrix [2]. The traditional isolation process, which involves multiple steps of chromatography, can lead to significant compound loss. Furthermore, the plant source, harvest time, and geographical location can greatly influence the initial concentration of amorfrutins, leading to variable yields [4].

Q2: How can I improve the efficiency of screening for amorfrutins in my extracts? Instead of relying solely on bioassay-guided fractionation, implement a LC-MS/MS-based screening strategy. Using a neutral loss scan of m/z 44 (characteristic decarboxylation of the benzoic acid core) on a triple quadrupole mass spectrometer allows for rapid and targeted identification of amorfrutin-like compounds in a crude extract, saving significant time and resources [2].

Q3: Besides Amorpha fruticosa, are there other sources of amorfrutins? Yes, amorfrutins have also been identified and isolated from the roots of licorice (Glycyrrhiza foetida) [3] [5]. Exploring different plant sources or even synthetic biosynthesis routes could be alternatives to address low-yield issues from a single source.

Workflow Visualization

The following diagram illustrates the integrated strategy for isolating and identifying amorfrutins, combining classical and modern techniques.

Start Start: Plant Material (A. fruticosa Fruit) P1 Extraction & Partitioning (Ultrasonic with 80% EtOH, n-Hexane) Start->P1 P2 Crude n-Hexane Extract P1->P2 Decision Screening & Analysis P2->Decision P3 UPLC-QqQ-MS/MS Screening (Neutral Loss Scan ∆m/z 44) Decision->P3 Broad-spectrum Discovery P6 Isolation & Purification (Preparative Chromatography) Decision->P6 Targeted Isolation P4 Suspect Compounds List P3->P4 P5 UPLC-Q-TOF-MS Confirmation (Exact Mass & Formula) P4->P5 P5->P6 End Identified & Purified Amorfrutins P6->End

References

Troubleshooting Guide: Amorfrutin A Extraction

Author: Smolecule Technical Support Team. Date: February 2026

A primary issue is the variable and sometimes low natural concentration of Amorfrutins. The table below summarizes key analytical findings from the literature.

Issue/Finding Source Plant Plant Part Reported Content Citation
Successful Isolation Amorpha fruticosa Fruits Amorfrutin A: 0.54 - 3.52 mg/g [1]
Successful Isolation Amorpha fruticosa Fruits Amorfrutin B: 0.64 - 4.63 mg/g [1]
Non-detection Glycyrrhiza uralensis, G. inflata, G. glabra Roots Not Detected [1]
Non-detection Amorpha canescens Fruits Not Detected [1]
Chemical Variation Amorpha fruticosa Pods (different sites) Considerable variation observed [2]

Frequently Asked Questions (FAQ)

Q1: I am unable to detect any this compound in my plant extract. What could be wrong?

  • Source Material Verification: Double-check the species and plant part you are using. The highest confirmed concentration of this compound is in the fruits of Amorpha fruticosa* [1]. It was not detected in some other *Amorpha species or in several common Glycyrrhiza (licorice) species [1].
  • Consider Natural Variability: The chemical profile of Amorpha fruticosa can vary significantly between plants collected from different locations [2]. Your source material might have inherently low levels.
  • Method Sensitivity: Ensure your extraction and analysis methods are optimized for these compounds.

Q2: How can I analytically confirm the presence and quantity of this compound in my extract? A validated HPLC method exists for this purpose. Below is a workflow summarizing the key steps from plant material to quantitative analysis.

G P1 Plant Material P2 Extraction (50% aq. Ethanol) P1->P2 S1 Source: Amorpha fruticosa fruits P1->S1 P3 Analysis & Quantification P2->P3 S2 HPLC Protocol P3->S2 S3 Column: C18 Mobile Phase: Acetonitrile / 0.2% Acetic Acid Detection: UV & HR-ESI-MS S2->S3

Detailed HPLC Protocol [1]:

  • Column: Hypersil BDS C18
  • Mobile Phase: Gradient elution with Acetonitrile and 0.2% glacial acetic acid in water.
  • Detection: UV spectrophotometry and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
  • Validation: The method showed good linearity (r² > 0.999) for this compound.

Q3: Besides this compound, what other related compounds should I look for? Your extracts will likely contain a mixture of related bioactive compounds.

  • Other Amorfrutins: Amorfrutin B and 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl are found alongside this compound in A. fruticosa fruits [1].
  • Iminosugars and Pipecolic Acids: Recent research shows A. fruticosa pods and leaves also contain pinitol and a complex mixture of iminosugar-related compounds (e.g., hydroxylated pipecolic acids) which contribute to its antidiabetic potential [2].

Experimental Pathway & Key Considerations

For a comprehensive research approach, follow the experimental workflow that encompasses extraction, analysis, and testing of this compound and related compounds.

G cluster_1 Stage 1: Source & Extraction cluster_2 Stage 2: Analysis & Identification cluster_3 Stage 3: Activity Assessment Start Start: Define Research Goal A1 Select Plant Material (Amorpha fruticosa fruits) Start->A1 A2 Perform Extraction (e.g., 50% aq. Ethanol) A1->A2 Note1 Key Consideration: Validate source and expect natural variability. A1->Note1 B1 HPLC Analysis A2->B1 B2 MS/NMR Identification B1->B2 C1 In vitro PPARγ Agonist Assay B2->C1 Note2 Key Consideration: Co-extracted iminosugars (e.g., pinitol) may contribute to antidiabetic effects. B2->Note2 C2 Glucose Uptake Assay (e.g., in adipocytes) C1->C2

Key Recommendations

  • Source Selection is Critical: Prioritize sourcing verified fruits of *Amorpha fruticosa* for this compound [1].
  • Analyze for a Compound Profile: Consider that the plant's antidiabetic effects are likely due to a combination of amorfrutins and other compounds like iminosugars (e.g., pinitol) [2].
  • Adopt the Published HPLC Method: The validated method provides a reliable starting point for your quantitative analysis [1].

References

Understanding Amorfrutins and the Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Amorfrutins are natural products isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, identified as potent and selective activators of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) [1] [2]. They show promising therapeutic potential as antidiabetics and neuroprotective agents.

A major hurdle in drug development is that many new drug candidates suffer from solubility-limited bioavailability [3]. This means the compound does not dissolve well in the gastrointestinal fluids, limiting how much of it can be absorbed into the bloodstream to exert its effect. While specific data for amorfrutin A is lacking, its structural class suggests it likely faces this common challenge.

Experimental Approaches for Solubility Assessment

Here are detailed methodologies for key experiments to characterize and overcome solubility issues.

Experiment 1: Determining Kinetic and Equilibrium Solubility

This is a fundamental first step to understand the baseline solubility of your compound.

  • Objective: To measure the maximum concentration of this compound that can be dissolved in a specific solvent under controlled conditions.
  • Materials:
    • Purified this compound
    • Selected buffers (e.g., Phosphate Buffered Saline, PBS) and biorelevant media (e.g., FaSSIF/FeSSIF)
    • Water bath shaker
    • HPLC system with UV-Vis detector
  • Protocol:
    • Add an excess amount of this compound to a known volume of solvent.
    • Agitate the mixture in a water bath shaker at a constant temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours) to reach a metastable equilibrium.
    • Centrifuge the samples to separate the undissolved solid.
    • Dilute the supernatant and analyze the concentration using a validated HPLC-UV method.
    • Characterize the solid phase after the experiment using techniques like XRPD to determine if it has remained crystalline or transformed into an amorphous precipitate [3].

Experiment 2: Measuring the Amorphous Solubility Advantage

The amorphous (non-crystalline) form of a drug typically has a higher solubility than its crystalline counterpart. This experiment estimates that maximum potential solubility.

  • Objective: To estimate the theoretical solubility advantage of amorphous this compound over its crystalline form.
  • Materials:
    • Crystalline and amorphous forms of this compound
    • Differential Scanning Calorimetry (DSC) instrument
  • Protocol & Calculations:
    • Use DSC to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf) of the crystalline form.
    • The amorphous solubility advantage can be predicted using thermodynamic relationships based on the Gibbs free energy difference between the crystalline and amorphous forms [3]. The following table summarizes the key parameters and a sample calculation:
Parameter Symbol Description Example Value for Calculation
Melting Temperature Tm Temperature at which the crystal melts. 425 K
Enthalpy of Fusion ΔHf Energy required to melt the crystal. 40 kJ/mol
Gas Constant R Universal gas constant. 8.314 J/(mol·K)
Solubility Ratio aamorphous/acrystal Predicted solubility advantage. exp( [40,000/(8.314*425)] * [1 - (298/425)] ) ≈ 12.5

Note: The values in the table are for illustrative purposes only. You must obtain the actual Tm and ΔHf for this compound through experimentation.

Formulation Strategies to Enhance Solubility

If the intrinsic solubility is too low, consider these advanced formulation strategies, all aimed at generating and stabilizing a supersaturated solution where the drug concentration exceeds the crystalline solubility [3].

Strategy Mechanism of Action Key Considerations
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a non-crystalline state, providing a higher energy form with greater solubility. Prevents recrystallization, enhances dissolution rate. The choice of polymer (e.g., HPMCAS, PVP-VA) is critical for stability.
Lipid-Based Formulations The drug is solubilized in lipids, surfactants, and co-solvents, which can enhance solubility and absorption in the GI tract. Useful for highly lipophilic compounds. Can be complex to develop and characterize.
Cyclodextrin Complexation Cyclodextrins form water-soluble inclusion complexes with the drug molecule, effectively shielding its hydrophobic parts. Can significantly increase apparent solubility. The stoichiometry and stability of the complex must be determined.
Nanocrystal Suspensions The drug is milled to nanometer-sized particles, which increases the surface area for dissolution, leading to a higher dissolution rate. A physically straightforward approach, but requires stabilization to prevent particle aggregation.
Salt Formation If the drug has ionizable groups, forming a salt can dramatically improve its water solubility. Dependent on the pKa of the compound. Must be screened for appropriate counterions.

Troubleshooting Common Solubility Issues

The following workflow outlines a logical approach to diagnosing and resolving common precipitation and crystallization problems in solubility experiments.

G Start Problem: Precipitation/ Crystallization Step1 Confirm Solid Form Start->Step1 Step2 Characterize with XRPD Step1->Step2 Step3 Result: Crystalline Step2->Step3 Step4 Result: Amorphous Step2->Step4 Step5 Stable Form has low solubility Step3->Step5 Step6 Form is unstable and crystallizes Step4->Step6 Sol1 Investigate Formulation Strategies (e.g., ASD) Step5->Sol1 Sol2 Add Crystallization Inhibitor (e.g., Polymer) Step6->Sol2

Frequently Asked Questions

Q1: What is the "amorphous solubility" and why is it important for this compound? A1: Amorphous solubility is the maximum concentration achievable by the amorphous form of a drug before it undergoes liquid-liquid phase separation and precipitation. It represents the theoretical upper limit for supersaturation. For a poorly soluble compound like this compound, leveraging the amorphous solubility advantage through specific formulations is a key strategy to enhance oral absorption [3].

Q2: How can I stabilize a supersaturated solution of this compound to prevent rapid crystallization? A2: The most common method is to use polymers as precipitation inhibitors. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone (PVP) can be added to the formulation. They adsorb to the surface of newly formed drug nuclei or nanoc droplets, inhibiting crystal growth and prolonging the duration of supersaturation, which is critical for absorption [3].

Q3: Are there any known excipients that can negatively impact the solubility or stability of amorfrutins? A3: While specific incompatibility studies for amorfrutins are not published, general principles apply. Certain surfactants above their critical micelle concentration might compete with polymers for adsorption sites, reducing their inhibitory effect. Furthermore, excipients that can plasticize the system (e.g., some plasticizers in coating materials) or absorb moisture might compromise the physical stability of an amorphous solid dispersion, leading to recrystallization over time.

References

separating Amorfrutin A from plant matrix

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison: Isolation & Analysis

For a quick overview, the table below summarizes two core techniques for isolating and analyzing Amorfrutin A, based on current research.

Method Key Principle Key Findings/Performance Plant Source Citation
High-Speed Counter-Current Chromatography (HSCCC) Partition-based separation in two-phase solvent system without solid support [1] From 200 mg crude extract: obtained 10.7 mg this compound; Purity: 96.7% [1] Amorpha fruticosa fruits [1]
High-Performance Liquid Chromatography (HPLC) Reversed-phase separation on C18 column with UV and MS detection [2] Linear range: 4.5-90.2 μg/mL; Detected in fruits: 0.54-3.52 mg/g [2] Amorpha fruticosa fruits [2]

Detailed Experimental Protocols

Here are the detailed, step-by-step methodologies for the two techniques presented above.

Protocol 1: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a semi-preparative method for purifying this compound from a crude extract [1].

  • Step 1: Preparation of Crude Extract

    • Extract powdered plant material (e.g., fruits of Amorpha fruticosa) with a suitable solvent like methanol or ethanol.
    • Concentrate the total extract under reduced pressure.
    • Partition the concentrated extract between water and an organic solvent like n-hexane to obtain an n-hexane-soluble crude fraction.
  • Step 2: HSCCC Separation

    • Solvent System: Prepare a mixture of n-hexane/ethanol/water in a ratio of 5:4:1 (v/v).
    • Equilibration: Equilibrate the HSCCC instrument with the solvent system. The upper organic phase serves as the stationary phase, and the lower aqueous phase as the mobile phase.
    • Sample Injection: Dissolve approximately 200 mg of the n-hexane-soluble crude extract in a mixture of the stationary and mobile phases.
    • Separation: Elute the sample using the tail-to-head mode (lower phase as mobile phase). Monitor the effluent with a UV detector.
    • Collection: Collect fractions based on UV profiles. This compound is expected to elute at a specific retention time under these conditions.
  • Step 3: Analysis and Characterization

    • Analyze collected fractions by analytical HPLC or UHPLC to assess purity.
    • Confirm the identity of this compound using mass spectrometry (MS) and NMR spectroscopy [1].
Protocol 2: Qualitative and Quantitative Analysis by HPLC

This method is ideal for analyzing plant extracts and quantifying this compound content [2].

  • Step 1: Sample Preparation

    • Extract the powdered plant material with a solvent like methanol.
    • Concentrate the extract and re-dissolve it in a suitable solvent (e.g., methanol) for HPLC injection. Filter through a 0.45 μm membrane filter.
  • Step 2: HPLC Instrumentation and Conditions

    • Column: Hypersil BDS C18 (or equivalent reversed-phase C18 column).
    • Mobile Phase: Gradient elution using:
      • Solvent A: 0.2% Glacial acetic acid in water.
      • Solvent B: Acetonitrile.
    • Gradient Program: A typical gradient may start at a lower percentage of B (e.g., 30%) and increase linearly to a high percentage (e.g., 90%) over a set runtime.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at an appropriate wavelength (e.g., 280 nm). For confirmation, coupling with a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer is recommended.
    • Injection Volume: 10 μL.
  • Step 3: Quantification

    • Prepare a calibration curve using a purified this compound reference standard in a concentration range of 4.5-90.2 μg/mL.
    • Inject the sample solutions and quantify the this compound content by comparing the peak area to the calibration curve [2].

Workflow Diagram: Isolation & Analysis Paths

The following diagram illustrates the two primary pathways for obtaining and analyzing this compound, integrating the protocols above.

Frequently Asked Questions & Troubleshooting

Q1: My HSCCC separation yields are low. What could be the issue?

  • A: The problem likely lies in the crude extract preparation or solvent system equilibrium.
    • Check Partitioning: Ensure effective partitioning of the crude extract. The target compounds must have good solubility and distribution in the HSCCC solvent system. Testing the Partition Coefficient (K) of your target compound in the chosen solvent system beforehand is crucial.
    • Optimize Solvent System: The 5:4:1 (v/v) n-hexane/ethanol/water system is a starting point. Fine-tuning the ratios or exploring other solvent systems (e.g., heptane-EtOAc-MeOH-water) might be necessary for your specific extract.
    • Verify Stability: Ensure the stationary phase retention is stable throughout the run. A low retention of the stationary phase will lead to poor resolution and low yields [1].

Q2: During HPLC analysis, I see poor peak shape for this compound. How can I improve it?

  • A: Peak tailing or broadening often relates to the column chemistry or mobile phase.
    • Use Acidic Mobile Phase: As described in the protocol, always use 0.2% glacial acetic acid (or 0.1% formic acid) in the aqueous mobile phase. This suppresses the ionization of acidic functional groups (like the carboxylic acid in this compound), leading to sharper peaks [2].
    • Column Care: Ensure you are using a quality reversed-phase C18 column. If the problem persists, the column might be contaminated or degraded; try flushing with a strong solvent or replacing the column.

Q3: From which plant species can I isolate this compound?

  • A: The primary source documented in the literature is the fruit of Amorpha fruticosa [2] [1]. It has also been isolated from certain Glycyrrhiza species, such as G. foetida [3] [4]. However, a study noted that it was not detected in the fruits of Amorpha canescens or the roots of Glycyrrhiza uralensis, G. inflata, and G. glabra [2]. Therefore, the choice of plant species and organ is critical.

Key Takeaways for Your Research

  • Source Matters: Success in isolating this compound heavily depends on using the correct plant source, primarily Amorpha fruticosa fruits.
  • Pathway Choice: For purifying multi-gram quantities of plant extract to obtain pure compound for biological testing, HSCCC is highly effective. For sensitive quantification and analysis of complex botanical matrices, HPLC-MS is the standard method.
  • Acidity is Key: In reversed-phase HPLC, the addition of a weak acid to the mobile phase is essential for obtaining a sharp, well-defined peak for this compound.

References

Amorfrutin A LC-MS method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer
What are the key MS parameters for Amorfrutin analysis? For QqQ-MS in negative ion mode: Capillary voltage 4000 V, fragmentor voltage 150 V, collision energy 20 eV, drying gas temperature 350°C, and gas flow 11 L/min [1].
Which LC column is recommended? A Waters BEH C18 column (100 x 2.1 mm, 1.7 μm) is successfully used for separating amorfrutins [1].
What is a key fragmentation feature for screening? Amorfrutins show a characteristic neutral loss of 44 Dam/z 44), which corresponds to the loss of a CO₂ molecule from their 2-hydroxybenzoic acid core structure [1].
How should I prepare plant samples? Powdered plant material (e.g., Amorpha fruticosa fruit) should be ultrasonically extracted with 80% aqueous ethanol, then partitioned with n-hexane to remove lipids and other non-polar interferences [1].

Troubleshooting Common LC-MS Problems

The table below outlines common issues, their potential causes, and recommended solutions, combining general LC-MS principles with specifics for amorfrutin analysis.

Problem Potential Causes Recommended Solutions

| Low or No Signal | 1. MS source contamination. 2. Incorrect MS parameters. 3. LC mobile phase or column issue. | 1. Clean MS ion source per manufacturer guidelines [2]. 2. Verify parameters: Confirm capillary voltage, gas temperature/flow in negative mode [1]. 3. Check LC system: Use System Suitability Test (SST) with neat standard to isolate problem [2]. | | Poor Chromatography (Peak Tailing/Splitting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Strong matrix effect. | 1. Replace/regenerate guard column. Check peak shape with standard [2]. 2. Add 0.1% formic acid to mobile phase for acidic compounds to improve peak shape [3]. 3. Improve sample cleanup: Use liquid-liquid partitioning (n-hexane) to reduce matrix [1]. | | Inconsistent Retention Time | 1. Unstable mobile phase composition or flow rate. 2. Column temperature fluctuations. | 1. Ensure consistent mobile phase preparation and degassing. Check for pump leaks/air bubbles [2]. 2. Maintain stable column temperature (e.g., 35-40°C) [1] [4]. | | High Background Noise | 1. Contaminated solvents, mobile phase, or sample vial. 2. Contaminated ion source. | 1. Use fresh, high-purity solvents and mobile phases. Avoid plastic containers to prevent contamination [2]. 2. Perform ion source maintenance and clean the MS interface region [2]. |


Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol is adapted from the analysis of Amorpha fruticosa fruits [1].

  • Extraction: Weigh 20 g of air-dried, powdered plant material. Extract three times with 100 mL of 80% aqueous ethanol using ultrasonication at room temperature for 30 minutes per extraction.
  • Concentration: Combine the ethanol extracts and concentrate under vacuum at 45°C.
  • Defatting: Suspend the concentrated residue in 20 mL of 40% aqueous ethanol. Partition this suspension with n-hexane to remove fats and pigments. Retain the n-hexane layer.
  • Preparation for LC-MS: Evaporate the n-hexane layer to dryness. Dissolve the resulting residue in methanol and filter through a 0.2 μm membrane filter before UPLC-MS analysis.
Protocol 2: UPLC-QqQ-MS Method for Neutral Loss Screening

This method is designed to specifically screen for amorfrutin derivatives based on their characteristic neutral loss [1].

  • Chromatography:
    • Column: Waters BEH C18 (100 x 2.1 mm, 1.7 μm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: 60% B to 70% B (0.5-6.5 min), to 90% B (6.5-10.0 min), hold at 90% B (10.0-11.0 min), re-equilibrate to 60% B.
    • Flow Rate: 0.2 mL/min.
    • Column Temperature: 35°C.
  • Mass Spectrometry (QqQ):
    • Ionization Mode: Electrospray Ionization (ESI), Negative.
    • Scan Mode: Neutral Loss Scan with a loss of 44 Da.
    • Key Parameters: Capillary Voltage: 4000 V; Fragmentor: 150 V; Collision Energy: 20 eV; Drying Gas Flow: 11 L/min; Drying Gas Temperature: 350°C [1].
Protocol 3: UPLC-Q-TOF-MS for Confirmatory Analysis

After screening with QqQ-MS, use Q-TOF-MS to obtain precise molecular formulas for identification [1] [5].

  • Use the same chromatographic conditions as in Protocol 2.
  • Operate the Q-TOF mass spectrometer in high-resolution mode to acquire the exact mass of the quasi-molecular ion ([M-H]⁻) and its fragment ions.
  • Use the exact mass data (with an error typically within ±5 ppm) to calculate potential molecular formulas [5].
  • Elucidate the structure by comparing the molecular formula and fragment ion pattern with those of authentic standards or literature data.

Workflow Diagram for Amorfrutin A Analysis

The following diagram illustrates the complete integrated strategy for identifying amorfrutins from a plant extract, combining the techniques described above.

amorfrutin_workflow cluster_main_process Integrated Identification Strategy Start Start: Plant Material (Amorpha fruticosa Fruit) P1 Sample Preparation: - Extract with 80% Ethanol - Partition with n-Hexane - Filter Start->P1 P2 UPLC-QqQ-MS Analysis (Neutral Loss Scan) P1->P2 P3 Detect Suspect Compounds with Neutral Loss of 44 Da P2->P3 P2->P3 P4 UPLC-Q-TOF-MS Analysis (High-Resolution MS) P3->P4 P3->P4 P5 Obtain Exact Mass & Calculate Molecular Formula P4->P5 P4->P5 P6 Structure Elucidation by Comparing with Standards/ Literature P5->P6 P5->P6 End End: Identified Amorfrutins P6->End

References

Analytical Techniques for Amorfrutin Separation & Identification

Author: Smolecule Technical Support Team. Date: February 2026

The following workflows and methods are adapted from published research on amorfrutin analysis [1] [2] [3]. They are highly effective for screening, identifying, and quantifying different amorfrutin compounds, which is the foundational step before addressing specific isomer separation.

The general strategy for discovering and identifying amorfrutins from a botanical extract often combines the high sensitivity of a triple quadrupole (QqQ) mass spectrometer with the accurate mass measurement of a Quadrupole-Time of Flight (Q-TOF) mass spectrometer [1] [3]. The workflow below illustrates a powerful screening method using a Precursor Ion Scan.

Start Start: Analyze Amorfrutin Reference Standards F1 Perform MS/MS on Q-TOF to establish fragmentation pattern Start->F1 F2 Identify a characteristic common fragment ion (e.g., m/z 225) F1->F2 F3 Set QqQ-MS to Precursor Ion Scan mode with product ion set to the characteristic mass F2->F3 F4 Screen complex plant extract (UPLC-QqQ-MS) F3->F4 F5 Detect precursor ions that generate the target fragment F4->F5 F6 Obtain accurate mass of suspects using UPLC-Q-TOF-MS F5->F6 F7 Determine molecular formulas and identify new structures F6->F7

An alternative screening approach uses a Neutral Loss Scan to find compounds that shed a common neutral fragment [3]. The workflow is similar but looks for a specific mass loss.

The table below summarizes the core liquid chromatography conditions used in these studies for separating amorfrutins:

Parameter Specification Application Context
Column C18 (e.g., Waters BEH C18, 100 × 2.1 mm, 1.7 µm) [3] or Hypersil BDS C18 [2] Standard reverse-phase separation.
Mobile Phase Water (A) and Acetonitrile (B), both containing 0.1% formic acid [3] Standard mobile phase for LC-MS analysis.
Gradient Starting from 60% B, increasing to 70% B (6.5 min), then to 90% B (10 min), followed by a wash and re-equilibration [3]. Effective for resolving several amorfrutin derivatives.
Flow Rate 0.2 mL/min [3] Typical for UPLC systems.
Column Temperature 35 °C [3]
Detection Mass Spectrometry (ESI negative mode) [3] Essential for selective detection and screening.

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might face when analyzing amorfrutins and related compounds.

Q1: My amorfrutin peaks are tailing badly. What could be the cause and how can I fix it?

  • Problem: Tailing peaks can ruin separation and quantification.
  • Solution:
    • Check Mobile Phase pH: Amorfrutins contain a carboxylic acid group. If the mobile phase pH is close to the compound's pKa, ionization can cause tailing. Using a strong acid additive like 0.1% Trifluoroacetic Acid (TFA) can effectively suppress ionization and improve peak shape [4].
    • Adjust Temperature: Lowering the column temperature (e.g., from 60°C to 40°C) has been shown to reduce tailing for some aromatic acids [4].
    • Consider Column Chemistry: A biphenyl column can offer different selectivity compared to a standard C18 column through π-π interactions, which may help with separation. Note that using acetonitrile can compete with these interactions, so a blend of acetonitrile and methanol might be preferable [4].

Q2: I need to separate positional isomers of aromatic compounds. What are my column options beyond standard C18?

  • Problem: Standard reverse-phase columns may not resolve structural isomers.
  • Solution:
    • Biphenyl Columns: As mentioned, these leverage π-π interactions with the analyte's aromatic rings for enhanced selectivity [4].
    • Normal-Phase Chromatography: For ortho, meta, and para isomers, normal-phase chromatography on bare silica is often the most effective choice as it separates based on polarity and adsorption [4]. Be aware that this requires a dedicated HPLC system compatible with normal-phase solvents and careful control of water content in the eluent for reproducibility.
    • Porous Graphitic Carbon (PGC): This phase offers a unique retention mechanism based on charge transfer interactions and is highly effective for separating challenging isomers [4].

Q3: My target amorfrutins are at very low concentration in a complex plant matrix. How can I screen for them effectively?

  • Problem: Low abundance and matrix interference make detection difficult.
  • Solution: Implement the Precursor Ion Scan or Neutral Loss Scan strategy detailed above [1] [3]. This uses the triple quadrupole MS as a highly selective filter, only detecting ions that produce a specific fragment (e.g., m/z 225 for amorfrutins) or a specific neutral loss (e.g., 44 Da, corresponding to CO₂ loss from a carboxylic acid). This dramatically reduces background noise and highlights only the compounds of interest.

Key Takeaways for Your Research

  • Start with Established Methods: The HPLC and UPLC conditions provided are a robust starting point for separating known amorfrutins like A, B, and C [2] [3].
  • Leverage Advanced MS for Discovery: For identifying unknown or isomeric amorfrutins, coupling chromatography with targeted MS/MS scans (Precursor Ion/Neutral Loss) and accurate mass measurement (Q-TOF) is the most powerful approach [1] [3].
  • Optimize for challenging Separations: If you encounter tailing or co-elution, prioritize adjusting the mobile phase additive (TFA for acids) and temperature, and consider specialized columns like biphenyl or normal-phase silica [4].

References

Amorfrutin A analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analytical Method for Amorfrutins

The following table summarizes the key parameters of a validated HPLC method for the qualitative and quantitative analysis of amorfrutins, including Amorfrutin A [1].

Parameter Specification / Condition
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Detection Not Specified (UV or PDA implied)
Column Hypersil BDS C18 (Waters Corporation)
Mobile Phase Gradient of Acetonitrile and 0.2% Glacial Acetic Acid in water
Linear Range 4.2 - 84.5 μg/mL for this compound
Linearity (r²) > 0.999
Reported Content (in A. fruticosa fruit) 0.54 - 3.52 mg/g [1]

Troubleshooting Guide for Amorfrutin Analysis

Here are common issues you might encounter during analysis and their potential solutions.

Problem Potential Causes Suggested Solutions

| Poor Chromatography | Column degradation, mobile phase pH imbalance, contaminated solvents | - Use a C18 column designed for acidic compounds.

  • Freshly prepare and filter mobile phase.
  • Flush column with strong solvent [1]. | | Loss of Resolution | Guard column exhaustion, changes in gradient profile, column temperature fluctuation | - Replace guard cartridge.
  • Verify HPLC gradient program.
  • Use a column oven [1] [2]. | | Low Recovery | Incomplete extraction, compound degradation, adsorption to vials | - Validate extraction (time, solvent, temperature).
  • Use amber vials; keep samples cool.
  • Use silanized vials [1]. | | Irreproducible Results | Inconsistent sample preparation, injection volume errors, HPLC system issues | - Strictly follow a standardized sample prep protocol.
  • Ensure pipettes are calibrated.
  • Perform system suitability tests before analysis [3]. |

Detailed Experimental Protocol

This protocol is adapted from the research for the analysis of amorfrutins in plant materials [1].

Sample Preparation
  • Plant Material: Use dried and finely powdered fruit of Amorpha fruticosa.
  • Defatting: First, exhaustively percolate the powdered material with dichloromethane.
  • Extraction: After defatting, further extract the plant material with 80% methanol in water. Filter the resulting extract.
  • Concentration: Evaporate the filtrate using a rotary evaporator. Lyophilize (freeze-dry) the remaining extract to obtain a dry powder (EAF).
  • For HPLC: Dissolve the EAF in methanol to a concentration of approximately 1 mg/mL and filter through a 0.45 μm PVDF syringe filter before injection [1] [4].
Instrumental Setup and Analysis
  • Column: Hypersil BDS C18 (or equivalent reverse-phase C18 column).
  • Mobile Phase: Solvent A = 0.2% (v/v) Glacial Acetic Acid in water. Solvent B = Acetonitrile.
  • Gradient Elution: | Time (min) | % Solvent A | % Solvent B | |------------|-------------|-------------| | 0 | 80 | 20 | | 15 | 20 | 80 | | 20 | 20 | 80 | | 25 | 80 | 20 |
  • Flow Rate: 1.0 mL/min (typical, can be adjusted).
  • Detection: UV or PDA detection (wavelength to be confirmed based on amorfrutin standards).
  • Injection Volume: 10-20 μL.
  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 25°C) [1].

Method Validation Parameters

For any analytical method to be used in a regulated environment, it must be validated. The table below outlines the core parameters that should be assessed, drawing from general HPLC validation guidelines [3].

Validation Parameter Objective Typical Acceptance Criteria
Specificity/Selectivity Confirm the method can distinguish this compound from other components. No interference from blank, placebo, or known impurities at the retention time of this compound.
Linearity Demonstrate that the test results are proportional to analyte concentration. Correlation coefficient (r²) > 0.999 over the specified range (e.g., 4.2-84.5 μg/mL) [1].
Precision (Repeatability) Evaluate the closeness of results from multiple sampling of the same homogeneous sample. Relative Standard Deviation (RSD) of ≤ 1.0% for multiple injections of a standard. RSD of ≤ 2.0% for multiple sample preparations.
Accuracy Determine the closeness of the measured value to the true value. Mean recovery of 98–102% for the analyte.
Range Confirm that the method provides suitable precision, accuracy, and linearity within the specified operating range. The interval between the upper and lower concentration levels for which linearity, precision, and accuracy have been demonstrated.
Robustness Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters. The method should perform acceptably with small changes in, for example, mobile phase pH (±0.1), temperature (±2°C), or flow rate (±10%).

Workflow and Pathway Diagrams

The following diagrams outline the experimental workflow and the biological role of amorfrutins.

workflow Start Start: Plant Material (Amorpha fruticosa Fruit) Prep Dry and Powder Material Start->Prep Extract1 Defat with Dichloromethane Prep->Extract1 Extract2 Extract with 80% Methanol Extract1->Extract2 Filter Filter Extract Extract2->Filter Concentrate Concentrate with Rotary Evaporator Filter->Concentrate Lyophilize Lyophilize to Dry Powder (EAF) Concentrate->Lyophilize Reconstitute Reconstitute in Methanol and Filter Lyophilize->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC Data Data Analysis & Quantification HPLC->Data

pathway Amorfrutin Amorfrutin B (SPPARγM) PPARg Binds to PPARγ Receptor Amorfrutin->PPARg Dimerize Dimerizes with RXR PPARg->Dimerize Transcription Activates Gene Transcription Dimerize->Transcription Effects Biological Effects Transcription->Effects Outcome1 Improved Insulin Sensitivity Effects->Outcome1 Outcome2 Neuroprotection (Anti-stroke) Effects->Outcome2 Outcome3 Antioxidant Effects Effects->Outcome3 Outcome4 Mitochondrial Integrity Effects->Outcome4

Frequently Asked Questions (FAQs)

  • In which plant parts are amorfrutins found? Amorfrutins A and B are found specifically in the fruits of Amorpha fruticosa. They were not detected in the fruits of related species like Amorpha canescens or in the roots of various Glycyrrhiza species (licorice) [1].

  • What are the main biological activities of amorfrutins? Amorfrutins are potent selective PPARγ modulators (SPPARγMs). They exhibit antidiabetic effects by improving insulin sensitivity without the severe side effects (like weight gain) associated with full PPARγ agonists [5] [4]. Recent studies also show that Amorfrutin B has significant neuroprotective effects in models of stroke and perinatal asphyxia when applied post-treatment [5].

  • Is Amorpha fruticosa safe to use in research? A purified extract of Amorpha fruticosa fruit (EAF) was found to be slightly toxic when administered orally in mice. It is always crucial to follow safe laboratory practices and consult relevant safety data sheets when handling plant extracts and chemicals [4].

References

UPLC-QqQ-MS/MS Parameters for Amorfrutin Neutral Loss Scan

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key liquid chromatography and mass spectrometry parameters used to screen for amorfrutin derivatives based on a neutral loss of 44 Da [1]:

Parameter Category Setting / Value
Chromatography
LC System UPLC (e.g., Agilent 1290)
Column Waters BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 60% B to 70% B (0.5-6.5 min), to 90% B (6.5-10.0 min), hold, re-equilibrate
Flow Rate 0.2 mL/min
Column Temp. 35 °C
Mass Spectrometry (QqQ)
Instrument Triple Quadrupole MS (e.g., Agilent 6460)
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Neutral Loss Scan
Neutral Loss Value Δm/z 44
Fragmentor Voltage 150 V
Collision Energy 20 eV
Gas Temp. 350 °C
Gas Flow 11 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

Experimental Workflow and Rationale

The identified parameters are part of a comprehensive strategy for discovering unknown amorfrutins from complex plant extracts. The workflow and the role of the neutral loss scan are outlined below.

Start Start: Analyze Reference Amorfrutins (A, B, C) Step1 UPLC-Q-TOF-MS Analysis Start->Step1 Step2 Determine Characteristic Fragments & Neutral Losses Step1->Step2 Step3 Establish Key Parameter: Neutral Loss = 44 Da Step2->Step3 Step4 Screen Plant Extract (UPLC-QqQ-MS Neutral Loss Scan) Step3->Step4 Step5 Identify 'Suspect Compounds' with m/z & Retention Time Step4->Step5 Step6 Re-analyze Suspects with UPLC-Q-TOF-MS for Exact Mass Step5->Step6 Step7 Calculate Molecular Formulas and Elucidate Structures Step6->Step7 End End: Identify New Amorfrutins Step7->End

Key Experimental Context:

  • Rationale for Neutral Loss of 44 Da: The initial analysis of amorfrutin A, B, and C reference standards using UPLC-Q-TOF-MS revealed that a neutral loss of 44 Da (corresponding to the loss of CO₂, -CO₂H, or -COOH from the deprotonated molecule [M-H]⁻) is a key fragmentation pathway for this compound class [1].
  • Integrated Workflow: The power of this method comes from combining the high-sensitivity screening capability of the QqQ-MS in neutral loss scan mode with the accurate mass measurement capability of Q-TOF-MS. The neutral loss scan efficiently filters the complex sample matrix for potential amorfrutins, which are then definitively characterized by the Q-TOF instrument [1].

Troubleshooting and FAQs

Q: What are common reasons for a weak or absent signal in a neutral loss scan for amorfrutins?

  • Incorrect Polarity: Amorfrutins are best detected in negative ion mode due to their carboxylic acid group [1] [2]. Verify your ESI source is set to negative polarity.
  • Suboptimal Collision Energy: The 20 eV value is a starting point. The energy required to cleave the CO₂ group can vary slightly between instruments. Perform a collision energy ramp (e.g., 10-30 eV) to optimize the signal for your specific system.
  • Co-eluting Matrix Effects: Complex plant extracts can cause ion suppression. The chromatographic gradient is crucial for separating analytes from matrix interferences.

Q: How can I confirm that a peak from my neutral loss scan is truly an amorfrutin derivative?

  • Exact Mass Confirmation: As per the workflow, any suspect peak must be re-analyzed by Q-TOF-MS to obtain its exact mass. The measured mass should match the theoretical mass of a potential amorfrutin (e.g., this compound has a molecular formula of C₂₁H₂₄O₄ and an [M-H]⁻ ion at m/z 339.1606 [1] [2]).
  • Fragmentation Pattern: Beyond the neutral loss of 44, look for other characteristic fragment ions reported in the literature, such as those resulting from the loss of the side chains [1] [3].

Q: Can this method be adapted for other compound classes?

  • Yes. Neutral loss scanning is a universal technique for compound classes that fragment via a common neutral loss. It is widely used in drug metabolism studies (e.g., to find glucuronide conjugates by a loss of 176 Da) [4] and has been applied to other natural products like seco-sativene sesquiterpenoids [5] and synthetic opioids like fentanyl analogs [6].

References

Amorfrutin A vs rosiglitazone PPARγ activation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison at a Glance

The table below summarizes key experimental data for Amorfrutin A (and the highly similar Amorfrutin 1) and Rosiglitazone.

Parameter This compound / Amorfrutin 1 Rosiglitazone
PPARγ Binding Affinity (Kᵢ) 236 nM (Amorfrutin 1) [1] 7 nM [1]
Transactivation Efficacy (vs. Rosiglitazone) 39% (Partial Agonist) [1] 100% (Full Agonist) [1]
Corepressor (NCoR) Recruitment Inhibits, IC₅₀ = 51 nM [1] Inhibits, IC₅₀ = 64 nM [1]
In Vivo Effect on Weight No increase in fat storage [1] [2] Significant weight gain [1] [3]
In Vivo Insulin Sensitivity Strongly improved [1] [2] Effective, but with side effects [1]

Detailed Experimental Data and Protocols

The data in the table is derived from standardized experimental protocols commonly used in pharmacology and molecular biology.

  • PPARγ Binding Affinity (Kᵢ): This value is typically determined using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay [1]. This experiment measures a test compound's ability to displace a fluorescently labeled, known ligand from the PPARγ ligand-binding domain (LBD). The concentration that displaces 50% of the reference ligand is reported as the Kᵢ, with a lower value indicating a higher binding affinity [1].
  • Transactivation Efficacy: This is assessed using a reporter gene assay [1]. In this method, cells are engineered to express PPARγ and a reporter gene (like luciferase) under the control of a PPAR-responsive DNA element. After ligand treatment, the level of reporter gene activity is measured. Efficacy is expressed as a percentage of the maximum activation achieved by a full agonist like rosiglitazone [1].
  • Corepressor Recruitment: The displacement of the corepressor NCoR is also measured via a TR-FRET-based cofactor recruitment assay [1]. The IC₅₀ represents the ligand concentration required to displace 50% of the bound corepressor, indicating the potency for this specific action [1].
  • In Vivo Metabolic Effects: Data on weight and insulin sensitivity come from studies in metabolic disease models like diet-induced obese or db/db mice. Animals are treated with the compound, and parameters like body weight, fat mass, glucose tolerance, and insulin resistance are tracked over time [1] [2].

Mechanisms of Action and Signaling

The distinct profiles of amorfrutins and rosiglitazone stem from their different binding modes and subsequent effects on PPARγ's transcriptional complex, as illustrated in the following pathway.

cluster_full Full Agonist (e.g., Rosiglitazone) cluster_partial Partial Agonist (e.g., this compound) Ligands Ligands LBD PPARγ Ligand-Binding Domain (LBD) Ligands->LBD H12 Helix 12 (AF2) LBD->H12 Binding Mode R Stabilizes H12 in active conformation H12->R A Binds H3 & β-sheet Does not stabilize H12 H12->A Coactivator Coactivator GeneExpression Gene Expression Profile S Strong coactivator recruitment R->S T Promotes adipogenesis & lipid storage S->T T->GeneExpression B Selective cofactor recruitment A->B C Improves insulin sensitivity Minimal fat storage B->C C->GeneExpression

The core mechanistic difference lies in their binding to the PPARγ receptor. Rosiglitazone, a full agonist, binds in a way that stabilizes Helix 12 (the AF2 domain), leading to a conformation that recruits a full suite of coactivators and results in a strong, broad gene expression program that includes genes promoting adipogenesis and weight gain [4] [5].

In contrast, This compound is a partial agonist that binds to an alternative site between Helix 3 and the β-sheet [4] [1]. This binding stabilizes H3 and the β-sheet but does not directly stabilize H12. This results in a different receptor conformation that recruits a more selective set of cofactors, leading to a distinct gene expression profile. This profile favors beneficial effects like improved insulin sensitivity and anti-inflammation, while avoiding the activation of genes responsible for adverse effects like increased fat storage [1] [5] [6].

Key Takeaways for Drug Development

  • This compound as a Selective Modulator: this compound represents a Selective PPARγ Modulator (SPPARγM). It dissects the transactivation functions of PPARγ, aiming to retain the therapeutic insulin-sensitizing effects while minimizing the adverse effects associated with full agonists like rosiglitazone [1] [5].
  • Promising Therapeutic Profile: Preclinical data suggests that this compound and related compounds have a favorable safety profile, showing no signs of weight gain, hepatotoxicity, or negative effects on bone that are typical of TZDs [1] [6]. This makes them attractive candidates for further development.

References

Amorfrutin A efficacy comparison other amorfrutins

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison of Amorfrutins

Compound PPARγ Binding Affinity (Ki, nM) PPARγ Activation (EC₅₀, μM) PPARγ Efficacy (% vs. Rosiglitazone) Key Reported Efficacy and Experimental Models
Amorfrutin A ~287 (Amorfrutin 2) [1] ~1.200 (Amorfrutin 2) [1] 30% (Amorfrutin 2) [1] Neuroprotection: Reduces cerebral infarct volume, improves neurological scores, and exhibits antioxidant/anti-inflammatory effects in rat MCAO/R model (100 mg/kg) [2].
Amorfrutin B 19 - 236 [1] [3] 0.458 - 0.979 [1] 15% - 39% [1] Glucose Metabolism: Improves insulin resistance and glucose tolerance in HFD-fed mice (100 mg/kg/day) [3]. Neuroprotection: Protects neurons and microglia in hypoxia/ischemia models with post-treatment (6 hours); reduces ROS and inflammation [4] [5].
Amorfrutin 1 236 [1] 0.458 [1] 39% [1] Data primarily from in vitro binding and activation assays [1].
Amorfrutin 3 352 [1] 4.500 [1] 22% [1] Data primarily from in vitro binding and activation assays [1].
Amorfrutin 4 278 [1] 0.979 [1] 15% [1] Data primarily from in vitro binding and activation assays [1].
Rosiglitazone (Ref.) 7 [3] 0.002 [1] 100% [1] A full synthetic PPARγ agonist used as a reference standard.

> Interpreting the Data: The table shows that amorfrutin B has a significantly stronger binding affinity for PPARγ (lower Ki value) compared to this compound. In biological systems, stronger binding often translates to higher potency, meaning a lower dose is required to achieve a desired effect. While both show efficacy, the available data suggests amorfrutin B has been more comprehensively validated across multiple disease models.

Detailed Experimental Data and Protocols

Here is a summary of the key experimental methodologies and findings from the studies cited in the table.

This compound (from Amorpha fruticosa)
  • Experimental Model: The neuroprotective effects were evaluated using a Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) model in rats (in vivo) and an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model in BV2 and PC12 cells (in vitro) [2].
  • Key Protocols:
    • In vivo: Rats were subjected to MCAO/R and treated with this compound (dose: 100 mg/kg). Infarct volume was measured by TTC staining, neurological deficits were scored, and brain injury was assessed via hematoxylin-eosin staining [2].
    • In vitro: Cell viability was measured using the CCK-8 assay. Levels of reactive oxygen species (ROS), nitric oxide (NO), and tumor necrosis factor-α (TNF-α) in the culture supernatant were determined using specific fluorescent probes and ELISA kits [2].
    • Pathway Analysis: Protein expression in the Nrf2/HO-1 signaling pathway (e.g., Nrf2, HO-1, Keap1) in ischemic brain tissue was analyzed by Western blot [2].
Amorfrutin B (from Glycyrrhiza foetida & Amorpha fruticosa)
  • Experimental Model: Metabolic efficacy was tested in high-fat-diet (HFD)-fed C57BL/6 mice (in vivo). Neuroprotection was studied in primary mouse neuronal cultures and a human microglial (HMC3) cell line under hypoxic/ischemic conditions (in vitro) [3] [4] [5].
  • Key Protocols:
    • In vivo (Metabolism): HFD-fed mice were treated with amorfrutin B (100 mg kg⁻¹ day⁻¹ in food) for 27 days. Intraperitoneal insulin sensitivity tests (IPIST) and oral glucose tolerance tests (OGTT) were performed. Blood glucose, lipids, and insulin levels were measured [3].
    • In vitro (Neuroprotection): Primary neurons or microglia were subjected to OGD. Amorfrutin B was applied post-treatment. Neuronal cell death was assessed by Fluoro-Jade C staining and LDH cytotoxicity assays. Microglial activation (IBA1, cytokines) and mitochondrial status (membrane potential, ROS) were analyzed via immunofluorescence, ELISA, and flow cytometry [4] [5].
    • Mechanism Studies: PPARγ dependency was confirmed using the antagonist GW9662 and siRNA-mediated PPARγ knockdown [4].

Mechanism of Action and Signaling Pathways

Amorfrutins function primarily as Selective PPARγ Modulators (SPPARγMs). They bind to the PPARγ receptor in a way that induces a different conformational change compared to full agonists like rosiglitazone. This leads to a distinct pattern of gene expression, which is associated with therapeutic benefits (improved insulin sensitivity, anti-inflammatory effects) while avoiding typical side effects such as weight gain [1] [3].

The following diagram illustrates the core neuroprotective mechanism shared by amorfrutins, particularly demonstrated for amorfrutins A and B.

G HypoxiaIschemia Hypoxia/Ischemia Stress OxidativeStress ↓ Oxidative Stress (ROS, MDA) HypoxiaIschemia->OxidativeStress Inflammation ↓ Neuroinflammation (TNF-α, IL-1β) HypoxiaIschemia->Inflammation CellDeath ↓ Neuronal Cell Death HypoxiaIschemia->CellDeath Amorfrutin This compound/B Treatment PPARg PPARγ Activation Amorfrutin->PPARg Nrf2Path Nrf2 Pathway Activation PPARg->Nrf2Path For this compound Microglia Modulates Microglial Activation PPARg->Microglia For Amorfrutin B Antioxidants ↑ Antioxidant Enzymes (SOD, HO-1, GSH-Px) Nrf2Path->Antioxidants Microglia->Inflammation Suppresses Antioxidants->OxidativeStress Reduces OxidativeStress->CellDeath Inflammation->CellDeath Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Function) CellDeath->Neuroprotection

Conclusion for Research and Development

  • Amorfrutin B appears to be the more potent candidate for metabolic diseases like type 2 diabetes, based on its superior PPARγ binding affinity and demonstrated glucose-lowering efficacy in animal models [3].
  • Both this compound and B show strong, pleiotropic neuroprotective effects, but through partially overlapping and distinct pathways. This compound's action is strongly linked to the Nrf2 antioxidant pathway [2], while amorfrutin B has additional, well-documented effects on modulating microglial activation and inflammation [5].
  • A significant advantage of the amorfrutin family over older PPARγ drugs (TZDs) is their excellent safety profile, with studies reporting no weight gain, hepatotoxicity, or adverse effects on osteoblastogenesis in experimental models [1] [3].

References

Comprehensive Scientific Comparison: Amorfrutin A as a Natural PPARγ Agonist for Metabolic Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PPARγ and its Significance in Metabolic Disease

Peroxisome proliferator-activated receptor gamma (PPARγ) represents a central regulatory node in metabolic homeostasis, functioning as a ligand-activated transcription factor that governs adipogenesis, lipid metabolism, glucose homeostasis, and insulin sensitivity. As a member of the nuclear receptor superfamily, PPARγ forms an obligate heterodimer with the retinoid X receptor (RXR) and binds to specific peroxisome proliferator response elements (PPREs) in target gene promoters, thereby regulating networks involved in metabolic processes [1] [2]. Therapeutically, PPARγ has been successfully targeted for managing type 2 diabetes, with thiazolidinediones (TZDs) like rosiglitazone and pioglitazone serving as potent synthetic agonists. However, the clinical utility of these full agonists has been severely limited by dose-dependent side effects including weight gain, fluid retention, edema, and bone fractures [1] [2] [3].

In response to these limitations, significant research efforts have focused on identifying selective PPARγ modulators (SPPARγMs) that can maintain the beneficial glucose-lowering and insulin-sensitizing effects while minimizing adverse reactions [1] [2]. The amorfrutin family of natural products, isolated from edible legumes including Glycyrrhiza foetida (licorice) and Amorpha fruticosa, has emerged as a promising class of SPPARγMs with potent antidiabetic properties and potentially superior safety profiles [4] [5]. These compounds represent structurally unique ligands characterized by their isoprenylated benzoic acid scaffold without stereocenters, setting them apart from both endogenous ligands and synthetic pharmaceuticals [4]. This scientific assessment provides a comprehensive comparison of amorfrutin A's PPARγ binding characteristics, structural binding mechanisms, and functional activities relative to other PPARγ-targeting compounds.

Comprehensive Binding Affinity Data Comparison

The binding affinity of this compound for PPARγ has been rigorously quantified through multiple experimental approaches, establishing it as a high-affinity natural ligand with notable selectivity among nuclear receptors. The table below summarizes the key quantitative binding parameters for this compound and related compounds:

Table 1: Comparative Binding Affinities and Activities of PPARγ Ligands

Compound PPARγ Binding Affinity (Kᵢ) PPARγ EC₅₀ PPARγ Efficacy (%) PPARα Kᵢ PPARβ/δ Kᵢ Selectivity Ratio (γ/α)
This compound 236 nM [4] 458 nM [4] 39% [4] 27 μM [4] 27 μM [4] ~114-fold [4]
Amorfrutin B 19-25 nM [5] Low nanomolar [5] Similar to rosiglitazone [5] Micromolar [5] Micromolar [5] >1000-fold [5]
Amorfrutin 2 287 nM [6] [4] 1.2 μM [6] [4] 30% [4] 25 μM [4] 17 μM [4] ~87-fold [4]
Rosiglitazone 7 nM [5] 2 nM [4] 100% [4] Not determined Not determined Not determined
Pioglitazone 584 nM [4] Not determined Not determined Not determined Not determined Not determined

The data reveal that This compound exhibits nanomolar binding affinity (Kᵢ = 236 nM) for PPARγ, approximately twice as strong as the synthetic drug pioglitazone (Kᵢ = 584 nM) though approximately 30-fold weaker than rosiglitazone (Kᵢ = 7 nM) [4] [5]. Importantly, this compound demonstrates exceptional receptor selectivity, binding with 114-fold greater affinity to PPARγ than to PPARα or PPARβ/δ isotypes [4]. This selectivity profile differs from some other natural products that activate multiple PPAR isoforms simultaneously, suggesting this compound may produce more targeted physiological effects [1].

In functional assays, this compound acts as a partial PPARγ agonist with approximately 39% efficacy compared to the full agonist rosiglitazone [4]. This partial agonism is reflected in its ability to induce selective gene expression patterns rather than globally activating all PPARγ-regulated pathways. Among the amorfrutin family, structural variations significantly influence binding potency, with amorfrutin B emerging as the most potent natural variant with Kᵢ values as low as 19 nM, rivaling even synthetic pharmaceuticals [5]. The structure-activity relationship analysis indicates that specific isoprenoid chain modifications, particularly the geranyl side chain in amorfrutin B, substantially enhance binding affinity through extended van der Waals interactions within the ligand-binding pocket [6] [7].

Structural Basis of PPARγ Binding and Molecular Interactions

The molecular interactions governing this compound's binding to PPARγ have been elucidated through X-ray crystallography, providing atomic-level insights into its mechanism of partial agonism. The crystal structure of the PPARγ ligand-binding domain (LBD) in complex with amorfrutin 1 (PDB ID: 4A4V) reveals a distinct binding mode that differs fundamentally from full agonists like rosiglitazone [6].

Table 2: Key Molecular Interactions in PPARγ Ligand-Binding Pocket

Interaction Type This compound Binding Rosiglitazone Binding Functional Significance
Hydrogen Bonds Ser342, Arg288 [4] Multiple including His323, Tyr473 [3] Stabilizes H3 and β-sheet [4]
Van der Waals Contacts Ortho-phenyl and meta-isoprenyl residues [4] Extensive throughout pocket Enhances binding affinity [4]
Helix 12 Stabilization No direct interaction [6] Direct stabilization [3] Determines partial vs. full agonism
Binding Location Between helix H3 and β-sheet [6] Canonical ligand-binding pocket Affects cofactor recruitment [6]

The structural data demonstrate that this compound binds within the canonical ligand-binding pocket of PPARγ, positioned between helix H3 and the β-sheet region [6]. This binding is stabilized through crucial hydrogen bonding interactions between the carboxyl group of this compound and Ser342 and Arg288 residues of the LBD [4]. Disruption of these interactions through methylation of the carboxyl group severely compromises binding affinity, reducing it by approximately 40-fold and confirming their critical role in molecular recognition [4].

Unlike full agonists that directly stabilize helix H12 (the AF-2 helix) in an active conformation, this compound exhibits no direct interaction with H12, explaining its partial agonist character [6] [3]. This distinction represents the fundamental difference between amorfrutins and synthetic full agonists—while both classes bind to the same general region, their specific molecular contacts and resulting receptor conformations differ significantly. The amorfrutin-bound structure stabilizes helix H3 and the β-sheet region without engaging H12, leading to distinct cofactor recruitment profiles and altered gene expression patterns compared to full agonists [6] [4]. Recent research has also revealed that PPARγ ligands can bind to an alternate binding site outside the canonical pocket, potentially contributing to allosteric modulation of receptor activity, though amorfrutin binding to this site has not been specifically investigated [8].

G PPARg PPARg H3 Helix H3 PPARg->H3 BetaSheet β-sheet PPARg->BetaSheet H12 Helix H12 (AF-2) PPARg->H12 Subgraph1 Ligand Binding Domain (LBD) AmorfrutinA AmorfrutinA H3->AmorfrutinA  Stabilizes Rosiglitazone Rosiglitazone H3->Rosiglitazone  Stabilizes BetaSheet->AmorfrutinA  Stabilizes H12->Rosiglitazone  Directly stabilizes S342 Ser342 S342->AmorfrutinA  H-bond R288 Arg288 R288->AmorfrutinA  H-bond

Diagram 1: Structural binding mechanisms of this compound versus Rosiglitazone to PPARγ

Experimental Validation Methodologies

The characterization of this compound's interaction with PPARγ has employed multiple orthogonal biochemical and cellular assays, each providing complementary information about binding and functional activity. The experimental workflow typically progresses from initial binding assessments to detailed mechanistic studies, employing techniques with varying throughput and informational depth.

Table 3: Key Methodologies for PPARγ Ligand Characterization

Method Category Specific Techniques Key Output Parameters Application to this compound
Binding Assays Competitive TR-FRET [4] [3] Kᵢ (inhibition constant) Kᵢ = 236 nM [4]
Functional Cellular Assays Reporter gene assays [4] [9] EC₅₀, efficacy (%) EC₅₀ = 458 nM, efficacy = 39% [4]
Structural Studies X-ray crystallography [6] [4] Binding mode, interactions PDB ID: 4A4V [6]
Cofactor Recruitment Cofactor association assays [4] Coregulator interaction profiles Partial coactivator recruitment [4]

The competitive time-resolved Förster resonance energy transfer (TR-FRET) assay represents a cornerstone methodology for quantifying PPARγ binding affinity [4] [3]. This cell-free approach measures the ability of test compounds to displace a fluorescently labeled probe from the purified PPARγ ligand-binding domain, enabling precise determination of inhibition constants (Kᵢ) under controlled conditions. For this compound, this method yielded a Kᵢ value of 236 nM, establishing its nanomolar potency [4]. The TR-FRET platform offers advantages including high reproducibility, suitability for medium-throughput screening, and capacity to assess binding kinetics, making it ideal for initial compound characterization.

Cellular transactivation assays provide critical functional context by measuring a compound's ability to activate PPARγ-mediated transcription in living systems [4] [9]. The standard approach involves transfecting cells with a PPARγ expression plasmid along with a reporter construct containing PPAR response elements driving luciferase expression. Following treatment with test compounds, luciferase activity serves as a quantitative measure of transcriptional activation. For this compound, these assays demonstrated an EC₅₀ of 458 nM with approximately 39% efficacy relative to the full agonist rosiglitazone, confirming its partial agonist character [4]. More sophisticated cofactor recruitment assays further delineate the mechanistic profile by assessing interactions with specific coregulator proteins such as CBP, PGC1α, and TRAP220/DRIP, revealing that amorfrutins induce a distinct cofactor association pattern compared to full agonists [4].

G Start Start Screen Compound Library Screening Start->Screen Bind Binding Affinity Assays (TR-FRET, FP) Screen->Bind Func Functional Characterization (Reporter Gene Assays) Bind->Func Sub1 TR-FRET: Competitive binding assay using fluorescent probe and terbium-labeled LBD Bind->Sub1 Mech Mechanistic Studies (Cofactor Recruitment) Func->Mech Sub2 Reporter Assay: Cells transfected with PPRE-driven luciferase construct + PPARγ expression vector Func->Sub2 Struct Structural Analysis (X-ray Crystallography) Mech->Struct Val In Vivo Validation (Animal Models) Struct->Val Sub3 Crystallography: X-ray diffraction of PPARγ LBD/amorfrutin co-crystals Struct->Sub3

Diagram 2: Experimental workflow for PPARγ ligand validation

X-ray crystallography provides the highest resolution structural data, with the amorfrutin 2/PPARγ complex (PDB ID: 4A4V) solved at 2.0 Å resolution [6]. This methodology involves expressing and purifying the PPARγ ligand-binding domain, co-crystallizing it with the ligand, collecting diffraction data, and solving the phase problem to generate an electron density map. The resulting structural model unambiguously positions the ligand within the binding pocket and identifies specific protein-ligand interactions, offering insights that guide rational drug design and mechanism of action studies [6] [4].

Functional Consequences and Therapeutic Profile

The distinct binding mode of this compound translates into characteristic functional outcomes at molecular, cellular, and physiological levels. As a partial agonist, this compound induces selective gene expression profiles that differ qualitatively and quantitatively from those activated by full agonists [4]. In differentiated adipocytes, this compound upregulates classical PPARγ target genes including FABP4/aP2, SLC2A4/GLUT4, and NR1H3, though to a significantly lower magnitude compared to rosiglitazone [4]. This moderated transcriptional response underlies the favorable therapeutic profile observed in preclinical models.

At the molecular level, this compound effectively blocks Cdk5-mediated phosphorylation of PPARγ at Ser273, a post-translational modification linked to obesity-induced adipose dysfunction and insulin resistance [3] [5]. This specific action occurs without strong adipogenic gene activation, representing a dissociation of beneficial metabolic effects from adverse outcomes. In cellular models, amorfrutin treatment promotes insulin-sensitive glucose uptake while producing markedly less pronounced adipocyte differentiation compared to full agonists, suggesting a reduced potential for weight gain [4].

In vivo validation using diet-induced obese and db/db mouse models demonstrates that this compound and related compounds strongly improve insulin resistance, glucose tolerance, and dyslipidemia following several weeks of treatment [4] [5]. Notably, these metabolic benefits occur without concomitant increases in fat storage, weight gain, or other unwanted side effects typically associated with thiazolidinediones such as hepatotoxicity [4]. Additional studies report liver-protecting properties and no adverse effects on osteoblastogenesis or fluid retention, further supporting their improved safety profile compared to synthetic full agonists [5].

The anti-inflammatory properties of amorfrutins further expand their therapeutic potential. In TNF-α-stimulated colon cells, this compound significantly reduces expression and secretion of multiple inflammation mediators, partially through PPARγ-dependent mechanisms [10]. This activity suggests potential applications in inflammatory conditions such as chronic inflammatory bowel diseases beyond metabolic disorders, highlighting the broad pharmacological potential of this compound class.

Conclusion and Research Implications

The comprehensive characterization of this compound's interaction with PPARγ reveals a compelling profile as a natural product lead compound with significant therapeutic potential. Its nanomolar binding affinity, exceptional receptor selectivity, and distinct partial agonist mechanism collectively position it as a superior candidate for metabolic disease intervention compared to first-generation PPARγ agonists. The extensive experimental validation across biochemical, structural, cellular, and in vivo models provides a robust evidence base supporting its continued investigation.

From a drug development perspective, this compound represents an attractive structural scaffold for designing improved PPARγ modulators with optimized pharmacological properties. The simple phenolic structure without stereocenters offers advantages for synthetic modification and structure-activity relationship exploration [4]. Recent research has successfully generated synthetic analogues with maintained PPARγ activity while improving metabolic stability and bioavailability, highlighting the tractability of this chemical series for medicinal chemistry optimization [7].

For the research community, the experimental protocols established for amorfrutin characterization—particularly the combination of TR-FRET binding assays, cellular reporter systems, cofactor recruitment profiling, and X-ray crystallography—provides a comprehensive framework for evaluating novel PPARγ ligands. These methodologies enable rigorous discrimination between full and partial agonists and facilitate mechanistic understanding of structure-activity relationships.

References

Quantitative PPAR Subtype Selectivity of Amorfrutins

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data for Amorfrutin A and related compounds, illustrating their binding affinity (Ki) and activation potential (EC₅₀) across PPAR subtypes.

Compound PPARγ Ki (μM) PPARγ EC₅₀ (μM) PPARα Ki (μM) PPARβ/δ Ki (μM) PPARγ Selectivity Factor (vs. α/δ)
This compound (Amorfrutin 1) 0.236 [1] 0.458 [1] 27 [1] 27 [1] >100x [1]
Amorfrutin 2 0.287 [1] 1.200 [1] 25 [1] 17 [1] ~60-90x [1]
Amorfrutin 3 0.352 [1] 4.500 [1] 115 [1] 68 [1] ~190-330x [1]
Amorfrutin 4 0.278 [1] 0.979 [1] 8 [1] 6 [1] ~20-30x [1]
Rosiglitazone (Synthetic Drug) 0.007 [1] 0.002 [1] n.d. [1] n.d. [1] n.d. [1]
Pioglitazone (Synthetic Drug) 0.584 [1] n.d. [1] n.d. [1] n.d. [1] n.d. [1]

The data shows that This compound binds to PPARγ with high affinity (Ki = 236 nM), which is approximately twice as strong as the synthetic drug Pioglitazone [1]. More importantly, its binding affinity for PPARα and PPARβ/δ is over 100-fold weaker, demonstrating excellent selectivity for the PPARγ subtype [1]. Unlike full agonists like Rosiglitazone, this compound acts as a partial agonist, activating PPARγ with only about 39% of the efficacy of Rosiglitazone [1]. This unique activation profile is a key differentiator from classical drugs.

Detailed Experimental Protocols

The data in the table above was generated using standardized biochemical and cellular assays:

  • Competitive Binding Assay (Time-Resolved FRET): The binding affinity (Ki) values were determined using a competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this protocol, the PPARγ ligand-binding domain (LBD) is tagged, and its interaction with a fluorescent coactivator peptide is disrupted by the test compound (e.g., this compound). The concentration at which the compound displaces 50% of the coactivator is used to calculate the Ki, a measure of binding affinity [1].
  • Cellular Reporter Gene Assay: The activation potential (EC₅₀) and efficacy were measured using a reporter gene assay. Cells (e.g., adipocytes) are transfected with a plasmid containing a PPARγ-responsive element linked to a reporter gene (like luciferase). When a compound like this compound activates PPARγ, it triggers the expression of the reporter. The EC₅₀ is the concentration that produces half of the maximum response, and the efficacy is the maximum activation level compared to a full agonist like Rosiglitazone [1].
  • X-ray Crystallography: To understand the structural basis of selectivity, the complex of the PPARγ-LBD with this compound was analyzed by X-ray crystallography. The structure, resolved at 2.0 Å resolution, shows that this compound binds to the receptor's ligand-binding pocket, forming specific hydrogen bonds and salt bridges with amino acids Ser342 and Arg288. This binding mode stabilizes the receptor in a unique conformation, which explains its partial agonist activity and distinct gene expression effects compared to full agonists [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the key experimental steps involved in characterizing a compound like this compound, from screening to mechanistic validation.

G Start Compound Library Screening A Primary Screening (Cellular/Mass Spectrometry) Start->A B Confirmatory Assays A->B C1 Binding Affinity (Ki) TR-FRET Assay B->C1 C2 Activation Potential (EC₅₀) Reporter Gene Assay B->C2 D Selectivity Profiling C1->D C2->D E1 PPARα Binding D->E1 E2 PPARβ/δ Binding D->E2 E3 Other Nuclear Receptors D->E3 F Structural Analysis (X-ray Crystallography) D->F G Functional Validation (Gene Expression, In vivo models) E1->G E2->G E3->G F->G End Mechanistic Conclusion: Selective PPARγ Modulator G->End

The selectivity of this compound translates into a distinct mechanism of action at the molecular level. The diagram below outlines the key signaling pathways and regulatory outcomes.

G AA This compound PPARg PPARγ Receptor AA->PPARg RXR RXR (Dimer Partner) PPARg->RXR Forms Heterodimer DNA DNA (PPRE) PPARg->DNA CoRep Corepressor (NCoR) *Dissociation* PPARg->CoRep Induces CoAct Coactivators (CBP, etc.) *Partial Recruitment* PPARg->CoAct Partially Recruits RXR->DNA GeneExp Gene Expression Changes DNA->GeneExp Outcome1 Improved Insulin Sensitivity GeneExp->Outcome1 Outcome2 Reduced Inflammation GeneExp->Outcome2 Outcome3 No Fat Storage Increase GeneExp->Outcome3

Key Research Implications

The data indicates that this compound is a potent and selective SPPARγM. Its profile suggests potential for developing therapeutics with fewer side effects than traditional TZDs.

  • Therapeutic Potential: As a selective PPARγ modulator, this compound improves insulin resistance and reduces inflammation in mouse models, but without the weight gain and hepatotoxicity associated with full agonists like Rosiglitazone [1] [2]. This makes it a promising candidate for treating type 2 diabetes and metabolic syndrome.
  • Research Context: It's important to note that the amorfrutin family is diverse. Recent research has identified other amorfrutins from Glycyrrhiza foetida with varying selectivity; some are dual PPARα/γ agonists, while others are highly selective for PPARα [3]. This compound itself has also been studied for other biological activities, such as inhibiting cancer cell proliferation [4] and protecting against cerebral ischemia [5], though these may involve additional signaling pathways.

References

Amorfrutin A anti-diabetic efficacy in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Amorfrutins

The following tables summarize the key experimental findings from the research. Please note that the most potent compound studied in vivo was Amorfrutin B [1].

Table 1: In Vitro Binding and Activation of PPARγ by Selected Amorfrutins

Compound PPARγ Binding Affinity (Ki, nM) PPARγ Activation (EC₅₀, μM) Efficacy (% vs. Rosiglitazone) Selectivity (PPARγ vs. α/δ)
Amorfrutin 1 (A1) 236 nM 0.458 μM 39% >100-fold selective [2]
Amorfrutin B 19 nM Not Detailed Not Detailed High (Micromolar binding to α/δ) [1]
Rosiglitazone (TZD Drug) 7 nM 0.002 μM 100% (Full Agonist) Not Detailed [1]
Pioglitazone (TZD Drug) 584 nM Not Detailed Not Detailed Not Detailed [2]

Table 2: In Vivo Anti-diabetic Efficacy of Amorfrutin B in Mouse Models

Parameter Amorfrutin B Effect (vs. Diabetic Control) Animal Model Dose & Duration
Insulin Sensitivity Strongly improved [2] Diet-induced obese & db/db mice [2] 100 mg/kg/day for 27 days [1]
Glucose Tolerance Considerably improved [1] High-fat-diet-fed C57BL/6 mice [1] 100 mg/kg/day for 27 days [1]
Blood Lipids Improved (triacylglycerols, NEFA, cholesterol) [1] High-fat-diet-fed C57BL/6 mice [1] 100 mg/kg/day for 27 days [1]
Weight Gain No induction [2] [1] Diet-induced obese & db/db mice [2] 100 mg/kg/day for 27 days [1]
Liver Toxicity Liver-protecting properties [1] High-fat-diet-fed C57BL/6 mice [1] 100 mg/kg/day for 27 days [1]
Adverse Effects No hepatotoxicity, weight gain, or fluid retention [2] [1] Diet-induced obese & db/db mice [2] 100 mg/kg/day for 27 days [1]

Experimental Protocols for In Vivo Studies

The efficacy of amorfrutins is typically validated through a series of standardized in vivo experiments. Below is a general workflow and detailed methodology based on the published protocols [1] [3].

cluster_0 Key Metabolic Tests Start Start: Induce Insulin Resistance A Feed High-Fat Diet (HFD) for 10-12 weeks Start->A B Distribute into Groups (Vehicle, Amorfrutin, Positive Control) A->B C Administer Compound (Oral, mixed in food) B->C D Conduct Metabolic Tests C->D E Terminal Blood & Tissue Collection for Analysis D->E D1 Intraperitoneal Insulin Sensitivity Test (IPIST) D->D1 D2 Oral Glucose Tolerance Test (OGTT) D->D2 D3 Fasting Blood Glucose & Body Weight Measurement D->D3 End End: Data Analysis E->End

Detailed Methodological Steps:

  • Animal Model Induction:

    • Insulin Resistance Model: Young male C57BL/6 mice are fed a high-fat diet (HFD), typically for 10-12 weeks, to induce obesity and insulin resistance [1].
    • Pharmacological Model: Diabetes can also be induced in rats or mice by a single intraperitoneal injection of Streptozotocin (STZ), often preceded by Nicotinamide (NA), which destroys pancreatic β-cells. Animals with confirmed hyperglycemia (e.g., blood glucose >11 mmol/L) are used [3].
  • Treatment Protocol:

    • After the disease phenotype is established, animals are uniformly distributed into experimental groups (e.g., n=10-13 for mice).
    • Groups typically include a non-diabetic control, a diabetic (vehicle) control, one or more groups treated with the test compound (amorfrutin), and a positive control group (e.g., treated with rosiglitazone or glibenclamide) [1] [3].
    • The compound is administered daily, often mixed with food. A common dose for amorfrutin B is 100 mg per kg of body weight per day for a duration of about 4 weeks [1].
  • Metabolic Phenotyping:

    • Fasting Blood Glucose & Body Weight: Measured at regular intervals (e.g., weekly) [3].
    • Insulin Sensitivity Test (IPIST): Performed after a short fast. Insulin is injected intraperitoneally, and blood glucose levels are measured from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90 minutes) [1].
    • Oral Glucose Tolerance Test (OGTT): Conducted after an overnight fast. A glucose solution is administered orally, and blood glucose is measured over time (e.g., 0, 30, 60, 90, 120 minutes). The total glycemic response is calculated as the Area Under the Curve (AUC) [1] [3].
  • Terminal Analysis:

    • At the end of the study, animals are fasted and euthanized. Blood is collected via cardiac puncture for plasma analysis (insulin, lipids, liver enzymes, adipokines). Tissues like liver, adipose tissue, and muscle are collected for further molecular analysis (e.g., gene expression, lipid content) [1] [3].
    • Key Calculations:
      • HOMA-IR: Insulin resistance is calculated using the Homeostasis Model Assessment: HOMA-IR = [Fasting Glucose (mmol/L) × Fasting Insulin (pmol/L)] / 156 [3].

Mechanism of Action: PPARγ Pathway

Amorfrutins exert their anti-diabetic effects by acting as Selective PPARγ Modulators (SPPARγMs). The following diagram illustrates this targeted pathway and how it differs from the action of full agonists like TZDs [2] [4].

Ligand Ligand Binding PPARg PPARγ Receptor Ligand->PPARg Corepressor Co-repressor Complex (e.g., NCoR) PPARg->Corepressor  Releases Coactivator Co-activator Complex (e.g., CBP, PGC1α) PPARg->Coactivator  Recruits GeneExp Gene Expression Coactivator->GeneExp Outcomes Physiological Outcomes GeneExp->Outcomes TZD Full Agonist (e.g., Rosiglitazone) FullRecruit Recruits a wide range of co-activators TZD->FullRecruit FullRecruit->Coactivator Amorfrutin Selective Modulator (e.g., Amorfrutin) PartialRecruit Partial & selective co-activator recruitment Amorfrutin->PartialRecruit BlockPhos Blocks Cdk5-mediated phosphorylation (S273) Amorfrutin->BlockPhos PartialRecruit->Coactivator BlockPhos->GeneExp

Key Mechanism Insights:

  • Selective PPARγ Modulation: Unlike synthetic TZDs (e.g., rosiglitazone) that are full agonists, amorfrutins are partial agonists. They bind to the PPARγ ligand-binding domain but induce a different conformational change. This leads to the selective recruitment of only a subset of co-activators (e.g., TRAP220) and the release of corepressors (NCoR), resulting in a distinct gene expression profile [2].
  • Gene Expression Profile: This selective modulation means amorfrutins upregulate genes beneficial for insulin sensitivity (e.g., Slc2a4 (GLUT4), Fabp4, Nr1h3) but do not strongly activate genes involved in adipogenesis and lipid storage, which are linked to the side effects of TZDs [2].
  • Blocking Phosphorylation: A critical mechanism involves blocking the phosphorylation of PPARγ at serine 273 (S273) by Cdk5. This specific phosphorylation is induced by inflammatory stimuli and is associated with insulin resistance. By blocking it, amorfrutins and similar non-agonist ligands can improve insulin sensitivity without the side effects of full activation [4].

Conclusion for Research Professionals

The key advantage lies in its superior safety profile, as treatment does not induce the weight gain, hepatotoxicity, or fluid retention typically associated with full PPARγ agonists. This is attributed to its unique mechanism of selective receptor modulation and inhibition of S273 phosphorylation.

References

At-a-Glance: Amorfrutin A vs. Synthetic PPARγ Agonists

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Amorfrutin A, a natural product, in comparison to a classic synthetic PPARγ agonist from the thiazolidinedione (TZD) class.

Feature This compound (Natural Product) Synthetic PPARγ Agonists (e.g., Rosiglitazone, Pioglitazone)
Source Edible parts of legumes (Glycyrrhiza foetida, Amorpha fruticosa) [1] Fully synthetic compounds [1]
Binding Affinity (Ki for PPARγ) Amorfrutin 1: 236 nM [1] Pioglitazone: 584 nM; Rosiglitazone: 7 nM [1]
Activation Profile Selective PPARγ Modulator (SPPARγM); partial agonist (15-39% efficacy) [1] Full PPARγ agonist (100% efficacy) [1]
Key In Vivo Metabolic Effects Improves insulin resistance, glucose tolerance, and blood lipid profiles [1] [2] Improves insulin sensitivity and blood glucose levels [1] [3]
Adipogenesis & Gene Expression Induces weaker adipocyte differentiation and a distinct gene expression profile [1] Promotes strong adipocyte differentiation and a standard set of target genes [1]
Common Side Effects No reported weight gain or hepatotoxicity in preclinical models [1] Weight gain, fluid retention, increased risk of heart failure, hepatotoxicity [1] [3] [4]
Other Therapeutic Potential Neuroprotection: Antioxidant and anti-inflammatory effects in cerebral ischemia models [2] [4] Limited by side effects; research focused on metabolic benefits [3]

Detailed Comparative Analysis

Molecular Mechanisms and Binding

This compound and synthetic TZDs interact with the PPARγ ligand-binding domain (LBD) in distinct ways, leading to different physiological outcomes.

  • This compound as a Partial Agonist: this compound binds to PPARγ with high affinity but acts as a partial agonist. It recruits only a subset of transcriptional coactivators and induces a unique gene expression signature, classifying it as a Selective PPARγ Modulator (SPPARγM) [1]. An X-ray crystal structure shows it forms hydrogen bonds and salt bridges with key amino acids Ser342 and Arg288 in the LBD [1].
  • Synthetic Full Agonists: In contrast, TZDs like rosiglitazone are full agonists, leading to maximal receptor activation and recruitment of a broad range of coactivators. This full activation is linked to the strong adipogenic gene expression and side effects like weight gain [1].

This difference in mechanism is a key reason for the improved safety profile of this compound.

Experimental Evidence and Protocols

The beneficial effects of this compound are supported by data from standardized preclinical models.

In Vivo Metabolic Studies:

  • Protocol: Diet-induced obese and db/db mice (genetic model of type 2 diabetes) were treated with amorfrutin compounds incorporated into their food [1] [4].
  • Outcome Measurements: Intraperitoneal insulin sensitivity test, glucose tolerance test, blood lipid variable measurements, and assessment of fat storage and liver health [1].
  • Key Findings: Amorfrutin treatment strongly improved insulin resistance and other metabolic parameters without increasing fat storage or showing signs of hepatotoxicity, side effects commonly associated with TZDs [1].

In Vitro and In Vivo Neuroprotection Studies:

  • Cell Model (OGD/R): PC12 or BV2 cells underwent Oxygen-Glucose Deprivation/Reoxygenation to mimic stroke-like conditions in vitro. Cells were placed in a glucose-free medium in an anaerobic chamber for 4 hours, then returned to normal oxygen/glucose conditions with this compound treatment [2].
  • Animal Model (MCAO/R): Rats were subjected to Middle Cerebral Artery Occlusion/Reperfusion surgery to induce an ischemic stroke. This compound was administered after the procedure [2].
  • Key Findings: this compound increased cell survival after injury, reduced cerebral infarct volume, improved neurological scores, and exhibited potent antioxidant (increased SOD, GSH-Px; reduced MDA) and anti-inflammatory (inhibited IL-1β, TNF-α) effects. These actions were linked to activation of the Nrf2/HO-1 signaling pathway [2].

A Researcher's Guide to the Experimental Landscape

For scientists aiming to work with or compare these compounds, the diagram below outlines the core experimental workflow for evaluating a candidate PPARγ agonist like this compound.

Start Start: Candidate PPARγ Agonist Mech Mechanism of Action • Binding Affinity (Ki) • Coactivator Recruitment • Gene Expression Profiling Start->Mech Func Functional In Vitro Studies • Glucose Uptake Assay • Adipocyte Differentiation Mech->Func Meta In Vivo Metabolic Efficacy • Rodent Models (db/db, HFD) • Measure: Insulin sensitivity,  glucose, lipids, body weight Func->Meta Safe Safety & Side Effect Profile • Body weight tracking • Hepatotoxicity markers • Cardiovascular parameters Meta->Safe Other Other Disease Models • Neuroprotection (MCAO/R) • Anti-inflammatory assays Safe->Other Data Data Synthesis & Comparison Other->Data

Key Conclusions for Drug Development

  • This compound presents a potentially safer alternative to traditional TZDs due to its SPPARM profile, avoiding major side effects like weight gain and hepatotoxicity in preclinical studies [1].
  • The therapeutic scope of PPARγ activation may extend beyond metabolism. This compound shows promise in neuroprotection for conditions like ischemic stroke, an area where synthetic agonists have seen limited application [2] [4].
  • The Nrf2/HO-1 pathway is a crucial mechanism for this compound's antioxidant and anti-inflammatory effects in the brain, indicating a multi-targeted action beyond PPARγ alone [2].

References

Core Structure & Activity Relationship of Amorfrutins

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core structural features of amorfrutins and how modifications impact their activity, based on data from multiple studies [1] [2] [3].

Structural Feature Role in Activity & Key Findings Experimental Support (Selected Data)

| Carboxylic Acid Group | Essential for high-affinity PPARγ binding. Forms critical hydrogen bonds/salt bridges with Ser342 and Arg288 in the PPARγ ligand-binding domain (LBD). Methylation of this group reduces binding affinity by a factor of 40 [1]. | Assay: Competitive TR-FRET binding assay. Result: Amorfrutin 1 Ki for PPARγ = 236 nM; Methylated derivative Ki = ~9.4 µM [1]. | | Benzene Ring Substitution (Prenylation) | The position and length of the prenyl (isoprenoid) chain are crucial for affinity and selectivity. Amorfrutin B, with a geranyl side chain, shows the highest PPARγ binding affinity (Ki=19 nM). Shorter or absent chains reduce potency [3]. | Assay: Competitive TR-FRET binding assay. Result: Amorfrutin B Ki for PPARγ = 19 nM (most potent). Amorfrutin 1 Ki = 236 nM. Decarboxyamorfrutin A was cytotoxic but did not activate PPARγ [2] [3]. | | Phenethyl vs. Phytocannabinoid-type | The phenethyl-amorfrutin structure (e.g., this compound) is a potent PPARγ agonist. Converting this to an alkyl (phytocannabinoid-type) or styryl/ phenylethynyl structure can abolish PPARγ activity and introduce cytotoxicity [2]. | Assay: PPARγ and PPARα agonist activity reporter assays. Result: this compound was a potent PPARγ agonist. Its pentyl analogue (phytocannabinoid-type) was inactive on PPARγ and PPARα [2]. | | Selective PPARγ Modulation | Amorfrutins act as selective PPARγ modulators (SPPARγMs). They are partial agonists, inducing a different cofactor recruitment profile and gene expression signature than full agonists like rosiglitazone, which may explain their safer profile [1] [3]. | Assay: Cofactor recruitment & reporter gene assays. Result: Amorfrutin 1 showed only 39% efficacy in PPARγ activation compared to rosiglitazone (100%) and differentially recruited cofactors like CBP and TRAP220 [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies behind the key data.

  • PPAR Binding Affinity (Ki) Assay [1] [3]
    • Purpose: To determine the binding strength (equilibrium dissociation constant, Ki) of a compound to PPARγ, α, or β/δ.
    • Method: A competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The test compound competes with a fluorescently labeled, high-affinity ligand for binding to the purified PPAR ligand-binding domain (LBD). The decrease in FRET signal is measured and used to calculate the Ki value.
  • Transcriptional Activation (Reporter Gene) Assay [1]
    • Purpose: To measure the functional ability of a compound to activate PPARγ and drive gene expression.
    • Method: Cells (e.g., adipocytes) are transfected with a plasmid containing a PPAR Response Element (PPRE) linked to a luciferase reporter gene. After treatment with the test compound, luciferase activity is measured, which correlates directly with the level of PPARγ-mediated transcriptional activation. Efficacy is reported relative to a full agonist like rosiglitazone.
  • X-ray Crystallography for Structural Insights [1]
    • Purpose: To obtain a high-resolution 3D structure of the PPARγ LBD in complex with the amorfrutin ligand.
    • Method: The PPARγ LBD is purified and co-crystallized with the ligand (e.g., Amorfrutin 1). X-ray diffraction data is collected, and the structure is solved to visualize atomic-level interactions, such as hydrogen bonds and van der Waals contacts.

Signaling Pathways in Neuroprotection

Beyond diabetes, amorfrutins show promise in neuroprotection. The following diagram summarizes the key pathways involved in these effects, as evidenced by recent studies.

G AA This compound Nrf2Path Nrf2/HO-1 Pathway Activation AA->Nrf2Path In vivo (MCAO/R) [4] [5] AB Amorfrutin B PPARg PPARγ Activation AB->PPARg In vitro (HMC3 cells) [6] InfGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) PPARg->InfGenes Suppresses Chemokines Chemokines (CCL2/CCR2) PPARg->Chemokines Suppresses [7] Keap1 Keap1 Nrf2Path->Keap1 Suppresses [4] [5] Nrf2 Nrf2 Nrf2Path->Nrf2 Stabilizes/ Promotes Nuclear Translocation [4] [5] HO1 HO-1, NQO1 Nrf2->HO1 Upregulates Antioxidant Response [4] [5] Outcomes Neuroprotective Outcomes (Reduced infarct volume, improved neurological score, pain relief) HO1->Outcomes InfGenes->Outcomes Chemokines->Outcomes

The research indicates that amorfrutins, particularly this compound and B, exert their effects through at least two key pathways: the well-established PPARγ activation that mediates anti-inflammatory effects, and the Nrf2/HO-1 pathway that provides potent antioxidant activity [4] [7] [5].

Key Takeaways for Researchers

  • The SAR is well-defined for PPARγ activation: The benzoic acid core and lipophilic prenyl side chain are non-negotiable for high-affinity binding and agonist activity.
  • This compound is a potent SPPARγM: It offers a favorable safety profile compared to older TZDs, making it an attractive scaffold for drug development.
  • Therapeutic potential extends beyond diabetes: Robust preclinical data shows promise for ischemic stroke [4] [5] [8] and neuropathic pain [7].
  • Critical research gaps remain: A comprehensive, side-by-side SAR study of this compound analogues, especially exploring diverse modifications to the prenyl chain and aromatic ring, is needed to fully exploit its therapeutic potential.

References

Amorfrutin A cofactor recruitment profile

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights and Protocols

The data in the summary table is primarily derived from the following established biochemical and cell-based assays:

  • Competitive TR-FRET Assay: This assay is used to determine the binding affinity (Ki) of a compound to PPARγ and other nuclear receptors. It involves the competitive displacement of a fluorescently labeled tracer ligand by the test compound (e.g., amorfrutin A) from the receptor's ligand-binding domain (LBD). The change in fluorescence resonance energy transfer (FRET) signal is measured to calculate the binding constant [1] [2].
  • Cellular Cofactor Recruitment Assays: These assays evaluate a compound's ability to induce the binding of specific cofactors to the PPARγ LBD. They often use techniques like surface plasmon resonance (SPR) or reporter systems where the recruitment of a cofactor (like NCoR or CBP) triggers a measurable signal, allowing for the calculation of efficacy and potency (EC₅₀) relative to a full agonist [1] [3].
  • Reporter Gene Assay: This cell-based experiment measures the transcriptional activity of PPARγ. A plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase) is introduced into cells. Activation of PPARγ by a ligand leads to the expression of the reporter gene, and the level of activation (efficacy) is quantified and expressed as a percentage of the maximum activation achieved by a full agonist like rosiglitazone [1].

Mechanism of Action: A Signaling Pathway

The diagram below illustrates the core mechanism of how this compound, as a selective PPARγ modulator, influences gene transcription through its unique cofactor recruitment profile.

cluster_1 1. Ligand Binding & Corepressor Release cluster_2 2. Heterodimerization & DNA Binding cluster_3 3. Selective Cofactor Recruitment AmorfrutinA This compound PPARgamma PPARγ AmorfrutinA->PPARgamma Binds PPARγ LBD RXR RXR PPARgamma->RXR Forms Heterodimer DNA DNA Target Gene PPARgamma->DNA NCoR Corepressor (NCoR) PPARgamma->NCoR Releases NCoR CoAs Coactivators (CBP, PGC1α, etc.) PPARgamma->CoAs Partially Recruits RXR->DNA mRNA Selective Gene Expression DNA->mRNA Effects Improved Insulin Sensitivity Anti-inflammatory Effects Reduced Side Effects mRNA->Effects

This mechanism leads to a selective gene expression signature that is markedly different from that induced by full PPARγ agonists like rosiglitazone. This unique profile is associated with potent antidiabetic and anti-inflammatory effects, but without the undesirable side effects such as weight gain or fluid retention commonly linked to older drugs [1] [4] [2].

Comparison with Other PPARγ-Targeting Compounds

The unique profile of this compound becomes clearer when compared to other types of PPARγ ligands.

Compound Type Example Cofactor Recruitment Profile Key Physiological Outcomes
Full Agonist Rosiglitazone Recruits a broad suite of coactivators fully; displaces corepressors [1] Potent glucose-lowering, but with side effects like weight gain and edema [1] [3]
Selective Modulator (SPPARγM) This compound Partially recruits coactivators; fully displaces corepressors [1] Improves insulin resistance and glucose tolerance without increasing fat storage or hepatotoxicity [1]
Dual Agonist Aleglitazar Recruits coactivators to both PPARα and PPARγ, with a balanced and potent profile [3] Aims to combine glycemic control with lipid improvement; clinical development halted for some due to side effects [3]

The experimental data and mechanistic insights confirm that this compound's unique cofactor recruitment profile underlies its potential as a safer therapeutic agent for metabolic diseases.

References

×

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

340.16745924 Da

Monoisotopic Mass

340.16745924 Da

Heavy Atom Count

25

Wikipedia

Amorfrutin 1

Dates

Last modified: 08-15-2023
1.Weidner, C.,de Groot, J.C.,Prasad, A., et al. Amorfrutins are potent antidiabetic dietary natural products. Proc. Natl. Acad. Sci. USA 109(19), 7257-7262 (2012).

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